molecular formula C14H10O4 B1584810 2-(4-Hydroxybenzoyl)benzoic acid CAS No. 85-57-4

2-(4-Hydroxybenzoyl)benzoic acid

Cat. No.: B1584810
CAS No.: 85-57-4
M. Wt: 242.23 g/mol
InChI Key: YGTUPRIZNBMOFV-UHFFFAOYSA-N
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Description

2-(4-Hydroxybenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxybenzoyl)benzoic acid
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InChI

InChI=1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YGTUPRIZNBMOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0075360
Record name 2-(4-Hydroxybenzoyl)benzoic acid
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Molecular Weight

242.23 g/mol
Source PubChem
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CAS No.

85-57-4
Record name 2-(4-Hydroxybenzoyl)benzoic acid
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Record name 2-(4-Hydroxybenzoyl)benzoic acid
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Record name 2-(4-Hydroxybenzoyl)benzoic acid
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Record name 2-(4-hydroxybenzoyl)benzoic acid
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Foundational & Exploratory

2-(4-Hydroxybenzoyl)benzoic acid CAS number 85-57-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Hydroxybenzoyl)benzoic Acid (CAS 85-57-4)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed examination of this compound, a pivotal chemical intermediate. Our focus is on delivering field-proven insights, moving beyond mere procedural lists to explain the causal reasoning behind experimental choices and validation protocols.

Introduction: A Versatile Benzophenone Derivative

This compound, identified by CAS Number 85-57-4, is an organic compound characterized by a benzophenone core structure with both carboxylic acid and hydroxyl functional groups.[1] This unique arrangement makes it a valuable precursor and building block in various fields, most notably in the synthesis of pharmaceuticals and advanced materials.[2][3] Its utility stems from the reactivity of its functional groups, which allows for a wide range of chemical modifications. The compound typically appears as a white to off-white crystalline solid, soluble in many organic solvents but with limited solubility in water.[1] It is recognized for its role as an activated ester, facilitating its use in the clinical development of anti-inflammatory agents, antibiotics, and anticancer compounds.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is fundamental for designing synthetic routes, developing analytical methods, and ensuring safe handling.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀O₄[1][2][5]
Molecular Weight 242.23 g/mol [2][3][6]
Melting Point 213 °C[3][5]
Boiling Point 512.6 °C at 760 mmHg[3][7]
Density ~1.4 g/cm³[7][8]
pKa (Predicted) 3.35 ± 0.36[3][8]
Appearance White to off-white crystalline solid/powder[1][2]
Solubility Sparingly soluble in water; Soluble in ethanol and acetone[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation and purity assessment of this compound. The following diagram illustrates the logical workflow for combining multiple spectroscopic techniques for comprehensive characterization.

cluster_0 Structural Elucidation Workflow cluster_1 Spectroscopic Analysis Sample Synthesized Product (Crude) Purification Purification (e.g., Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for spectroscopic structural elucidation.

  • ¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
    Aromatic Protons6.8 - 8.2Multiplets8HProtons on both benzene rings
    Phenolic -OH~10-12 (broad)Singlet1HHydroxyl group proton
    Carboxylic -COOH~12-13 (broad)Singlet1HCarboxylic acid proton
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[12] The spectrum would be characterized by distinct absorption bands.

    Functional GroupWavenumber (cm⁻¹)Description
    O-H Stretch (Phenol)~3300-3500 (broad)Phenolic hydroxyl group
    O-H Stretch (Carboxylic Acid)~2500-3300 (very broad)Carboxylic acid hydroxyl group
    C=O Stretch (Ketone)~1650-1680Benzophenone carbonyl group
    C=O Stretch (Carboxylic Acid)~1680-1710Carboxylic acid carbonyl group
    C=C Stretch (Aromatic)~1450-1600Aromatic ring vibrations
  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[9]

    m/z ValueInterpretation
    242.23[M]⁺ Molecular ion peak corresponding to C₁₄H₁₀O₄
    225[M - OH]⁺ Loss of hydroxyl radical from the carboxylic acid group
    121[C₇H₅O₂]⁺ Fragment corresponding to the hydroxybenzoyl cation

Synthesis and Reaction Chemistry

The primary route for synthesizing this compound and its derivatives is the Friedel-Crafts acylation.[13][14] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.

General Synthesis Pathway: Friedel-Crafts Acylation

A common method involves the reaction of a phenol with phthalic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃).[14][15] The phenol's hydroxyl group is a strongly activating, ortho-para directing group, which guides the acylation.

G phenol Phenol catalyst Lewis Acid (e.g., AlCl₃) phenol->catalyst phthalic Phthalic Anhydride phthalic->catalyst intermediate Acylium Ion Intermediate catalyst->intermediate Forms complex product This compound intermediate->product Electrophilic Attack workup Aqueous Workup product->workup Hydrolysis

Caption: Generalized Friedel-Crafts acylation synthesis pathway.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a substituted derivative, which can be adapted for this compound. A molten state synthesis has been developed to reduce the use of solvents, making the process more environmentally friendly.[8][16]

  • Reactant Charging: In a three-neck flask equipped with a mechanical stirrer and reflux condenser, combine 3-N,N-diethylaminophenol (1.0 eq.) and phthalic anhydride (1.0-1.4 eq.).[16]

  • Molten State Reaction: Heat the mixture to 100-130°C to initiate a molten state reaction, stirring continuously.

  • Dispersion: As a significant amount of solid product forms, add a small quantity of toluene to disperse the solid and continue the reaction for a total of 2-5 hours.[16]

  • Basification & Hydrolysis: Cool the reaction to approximately 60°C. Slowly add a 35% NaOH solution to adjust the pH to 8-12. Heat the mixture to 90°C and stir rapidly for 1-3 hours to hydrolyze by-products.[16][17]

  • Acidification & Precipitation: Cool the mixture and pour it into ice. Acidify with concentrated HCl to a pH of 3-6 to precipitate the crude product.[17]

  • Isolation and Purification: Filter the resulting suspension to collect the solid product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/ethanol) to yield the pure compound.[17]

Causality Note: The use of a molten state minimizes organic solvent waste.[16] The subsequent NaOH treatment is crucial not only for workup but also to decompose colored by-products, thereby increasing the final product's purity and yield.[16]

Analytical Methodologies: Ensuring Purity and Identity

For quality control and research purposes, High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing this compound and its derivatives.

HPLC-Based Purity Assessment

A reverse-phase HPLC (RP-HPLC) method is effective for separating the target compound from starting materials and by-products.

  • Column: A C18 or similar non-polar stationary phase column is typically used.[18]

  • Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of acetonitrile (or methanol) and water, acidified with a small amount of phosphoric acid or formic acid for Mass Spectrometry compatibility.[18][19]

  • Detection: UV detection is suitable due to the aromatic nature of the compound, with a detection wavelength typically set around 255 nm.[20]

Protocol: Sample Preparation and Analysis
  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized sample in the same solvent as the standard to a similar concentration.

  • Injection: Inject equal volumes (e.g., 5-10 µL) of the standard and sample solutions into the HPLC system.

  • Analysis: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

This method is scalable and can be adapted for preparative chromatography to isolate impurities for further characterization.[18]

Applications in Drug Development and Chemical Synthesis

The bifunctional nature of this compound makes it a highly versatile intermediate.

  • Pharmaceutical Precursor: It serves as a key starting material for a range of pharmaceuticals. Its structure is a scaffold that can be modified to produce compounds with potential anti-inflammatory, analgesic, antibiotic, and anticancer properties.[1][4][8] The carboxylic acid and phenol groups provide reactive sites for esterification, amidation, and etherification to build more complex drug molecules.

  • Cosmetic and Skincare: Due to its phenolic structure, the compound and its derivatives are studied for their antioxidant properties, making them valuable ingredients in skincare and cosmetic formulations designed to protect against oxidative stress.[3][8]

  • Organic Synthesis Building Block: In a broader chemical context, it is used as a fundamental building block. The activated ester functionality is particularly useful for creating larger, more complex organic molecules for materials science and chemical research.[3][8]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][21] Avoid ingestion, inhalation, and dust formation.[21][22]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[21]

    • Skin: Wash off immediately with soap and plenty of water.[21]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[21]

  • Storage: Store in a cool, dry place in a tightly sealed container.[21] Keep away from strong oxidizing agents.[21] The recommended storage condition is often at room temperature in an inert atmosphere.[3]

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute Tox. 4) and causes serious eye irritation (Eye Irrit. 2).[6]

Conclusion

This compound (CAS 85-57-4) is more than a simple organic molecule; it is a strategic intermediate whose value is defined by its versatile reactivity. Its well-characterized physicochemical properties, established synthetic pathways via Friedel-Crafts acylation, and straightforward analytical protocols make it a reliable component in the research and development pipeline. For professionals in drug discovery and materials science, a deep understanding of this compound's chemistry provides a powerful tool for designing and synthesizing novel molecules with significant therapeutic and functional potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxybenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxybenzoyl)benzoic acid, a bifunctional aromatic organic compound, represents a cornerstone molecule in various scientific domains, from pharmaceutical development to materials science. Its unique structure, featuring a benzoic acid moiety linked to a 4-hydroxybenzoyl group, imparts a fascinating profile of chemical reactivity and physical characteristics. This guide provides an in-depth exploration of these properties, grounded in established experimental data and theoretical predictions. As a key intermediate, its characterization is paramount for researchers and developers who wish to leverage its potential in synthesis, formulation, and biological applications. We will delve into its structural identity, core physicochemical parameters, spectroscopic signature, and the practical methodologies required for its empirical validation, offering a holistic view for the scientific professional.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.[1][2]

  • IUPAC Name: this compound[1][2]

  • CAS Number: 85-57-4[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₁₄H₁₀O₄[1][2][3]

  • Synonyms: o-(p-Hydroxybenzoyl)benzoic acid, Hibenzate, Hybenzoate, Phthalein acid[2][3][4]

The molecule's structure consists of a benzophenone core, functionalized with both a carboxylic acid and a hydroxyl group. This arrangement is critical to its properties, providing sites for hydrogen bonding, acid-base reactions, and further synthetic modification.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical data is essential for predicting the behavior of the compound in various experimental and industrial settings. The data presented below is a synthesis of values from multiple authoritative sources.

PropertyValueSource(s)
Molecular Weight 242.23 g/mol [1][2][3]
Appearance White to off-white crystalline solid/powder[3][4]
Melting Point 213 °C[1][3][5]
Note: Other values (140°C, 245-250°C) are reported, which may reflect differences in purity or crystalline form.[1][3][9]
Boiling Point (Predicted) 512.6 ± 35.0 °C at 760 mmHg[1][3][5]
Density (Predicted) 1.356 - 1.4 g/cm³[1][3][5][9]
Acidity (pKa) 3.35 ± 0.36 (Predicted/Experimental)[1][3][5]
Flash Point 277.9 °C[5]

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug delivery, reaction chemistry, and analytical science.

  • Aqueous Solubility : this compound is sparingly soluble in water.[3] This is expected, given its largely nonpolar aromatic structure. However, its solubility is pH-dependent. At pH values significantly above its pKa of ~3.35, the carboxylic acid group deprotonates to form the carboxylate anion. This greatly increases the molecule's polarity and its ability to interact with water via ion-dipole forces and hydrogen bonding, thus enhancing its solubility.[1]

  • Organic Solvent Solubility : The compound demonstrates good solubility in polar organic solvents, including ethanol and acetone.[1][3] This is attributed to the favorable intermolecular interactions, such as hydrogen bonding (with the hydroxyl and carboxylic acid groups) and dipole-dipole interactions, that can form between the solute and these solvents.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The key spectral features for this compound are predicted based on its constituent functional groups.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show several characteristic absorption bands:

    • A very broad peak from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid dimer.[10]

    • A distinct, sharp O-H stretch around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.

    • Two strong, sharp C=O stretching absorptions: one for the carboxylic acid carbonyl (~1700-1680 cm⁻¹) and one for the ketone carbonyl (~1680-1660 cm⁻¹).[10]

    • Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.[10]

    • C-O stretching vibrations between 1210-1320 cm⁻¹.[10]

  • ¹H NMR Spectroscopy : The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. Expected signals include:

    • A highly downfield, broad singlet for the carboxylic acid proton (>10 ppm).

    • A singlet for the phenolic proton.

    • A series of multiplets in the aromatic region (~6.8-8.2 ppm) corresponding to the protons on the two benzene rings. The ortho- and meta-couplings would create distinct splitting patterns.

  • ¹³C NMR Spectroscopy : The carbon NMR would confirm the carbon skeleton:

    • Two signals at low field for the carbonyl carbons (ketone and carboxylic acid), typically >160 ppm.

    • Multiple signals in the 115-160 ppm range for the aromatic carbons, with those attached to oxygen appearing further downfield.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, rigorous experimental validation is necessary. The following protocols describe standard, self-validating methodologies.

Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent system, a gold-standard method for its reliability.

Causality: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility. The extended agitation period ensures this equilibrium is reached.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, airtight container. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for a prolonged period (typically 24-48 hours).

  • Phase Separation: Allow the container to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to expedite separation.

  • Sampling: Carefully extract an aliquot of the clear, supernatant liquid. It is critical not to disturb the solid phase.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

workflow start Start: Excess Solute + Solvent agitate Agitate at Constant Temp (24-48 hours) start->agitate Equilibration separate Phase Separation (Settle or Centrifuge) agitate->separate Reach Equilibrium sample Sample Supernatant separate->sample Isolate Saturated Solution quantify Quantify Concentration (e.g., HPLC) sample->quantify Analysis end End: Calculate Solubility quantify->end

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Potentiometric Titration for pKa Determination

This method provides an accurate experimental value for the acid dissociation constant (pKa) of the carboxylic acid group.

Causality: Potentiometric titration is the authoritative method for pKa determination. It directly measures the change in pH as a function of added base, allowing for the precise identification of the half-equivalence point, where pH equals pKa. This is a direct application of the Henderson-Hasselbalch equation.

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/methanol co-solvent, to ensure solubility).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.

  • Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette.

  • Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Allow the reading to stabilize before proceeding.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show an inflection point at the equivalence point.

  • pKa Calculation: Determine the volume of titrant required to reach the equivalence point (V_eq). The pKa is the pH value on the curve that corresponds to half of this volume (V_eq / 2). This is the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[1]

Synthesis and Reactivity

This compound is typically synthesized via a Friedel-Crafts acylation reaction.[3][4][11] A common method involves the reaction between 4-hydroxybenzoic acid and benzoyl chloride or anhydride.[3] Its bifunctional nature allows for a range of chemical reactions, making it a versatile building block.[1]

  • Esterification: The carboxylic acid group readily reacts with alcohols to form esters.[1]

  • Acylation: The molecule can act as an acylating agent in further reactions.[1]

  • Phenolic Reactions: The hydroxyl group can undergo reactions typical of phenols, such as etherification.

synthesis phthalic Phthalic Anhydride product This compound phthalic->product phenol Phenol phenol->product catalyst Acid Catalyst (e.g., AlCl₃) catalyst->product

Caption: Conceptual Diagram of Friedel-Crafts Acylation Synthesis.

Applications and Relevance

The physicochemical properties of this compound directly inform its utility across several high-value sectors.

  • Pharmaceuticals: It serves as a crucial precursor for synthesizing various medicinal compounds, including anti-inflammatory, analgesic, antibiotic, and anticancer agents.[1][4][11][12] Its structure is a key scaffold in drug design.

  • Cosmetics: The compound's antioxidant properties are leveraged in cosmetic and skincare formulations to protect against oxidative stress.[1][4][12]

  • Materials Science: It is used as an intermediate in the synthesis of photoinitiators for UV-curable coatings, inks, and adhesives, where its photochemical stability is advantageous.[8]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H319: Causes serious eye irritation.[2]

Handling Precautions:

  • Wash hands thoroughly after handling.[13]

  • Wear protective gloves, eye protection, and face protection.[13]

  • Avoid ingestion and inhalation.[13]

  • Store in a cool, dry place in a tightly sealed container.[13]

Conclusion

This compound is a compound of significant scientific and commercial interest, defined by a rich set of physicochemical properties. Its moderate acidity, distinct solubility profile, and characteristic spectroscopic signature are direct consequences of its molecular structure. A thorough understanding of these properties, validated through robust experimental protocols as outlined in this guide, is essential for any researcher or developer aiming to harness its full potential in synthesis, formulation, and advanced applications.

References

An In-Depth Technical Guide to 2-(4-Hydroxybenzoyl)benzoic Acid: A Cornerstone for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-hydroxybenzoyl)benzoic acid, a versatile benzophenone derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, spectral analysis, and its pivotal role as a scaffold in the creation of therapeutic agents.

Core Molecular and Physicochemical Profile

This compound, with the CAS Number 85-57-4, is an organic compound characterized by a benzoic acid backbone substituted with a 4-hydroxybenzoyl group at the ortho position[1][2]. This unique arrangement of a ketone, a phenol, and a carboxylic acid function imparts a rich chemical reactivity, making it a valuable starting material and intermediate in organic synthesis[2][3].

Molecular Structure

The structural formula of this compound is C₁₄H₁₀O₄, and its molecular weight is 242.23 g/mol [1].

Caption: 2D representation of the this compound molecular structure.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₄H₁₀O₄--INVALID-LINK--[1]
Molecular Weight 242.23 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 85-57-4--INVALID-LINK--[1]
Appearance White to off-white crystalline solid--INVALID-LINK--[2]
Melting Point 213 °C--INVALID-LINK--
Boiling Point 512.6 °C at 760 mmHg--INVALID-LINK--
Solubility Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.--INVALID-LINK--[2]

Synthesis and Structural Elucidation

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of phenol with phthalic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis involves the reaction of phenol with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the phthalic anhydride, making it a more potent electrophile that then attacks the electron-rich phenol ring, preferentially at the ortho and para positions. The ortho-substituted product is the desired this compound.

Friedel_Crafts_Acylation_Workflow General Workflow for Friedel-Crafts Acylation Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_workup Workup and Purification cluster_product Product Phenol Phenol Reaction_Vessel Reaction in an inert solvent Phenol->Reaction_Vessel Phthalic_Anhydride Phthalic_Anhydride Phthalic_Anhydride->Reaction_Vessel AlCl3 AlCl₃ AlCl3->Reaction_Vessel Hydrolysis Aqueous Workup (Hydrolysis) Reaction_Vessel->Hydrolysis Purification Recrystallization Hydrolysis->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a general representation for the synthesis of a benzoylbenzoic acid derivative and can be adapted for this compound.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine phthalic anhydride and an excess of phenol in an inert solvent such as nitrobenzene or 1,1,2,2-tetrachloroethane.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions. The amount of catalyst should be stoichiometric due to the formation of a complex with the product.

  • Reaction: After the addition of the catalyst, warm the reaction mixture gently and then bring it to reflux. The reaction is typically monitored by thin-layer chromatography.

  • Work-up and Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Purification: The crude product is then purified. This may involve steam distillation to remove the solvent, followed by dissolution in an aqueous sodium carbonate solution, precipitation with acid, and final recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both benzene rings. The protons ortho to the hydroxyl group will appear at a different chemical shift compared to those ortho to the carbonyl and carboxylic acid groups. The phenolic and carboxylic acid protons will appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The carbonyl carbon of the ketone and the carboxylic acid carbon will resonate at the downfield region (typically >160 ppm). The carbon attached to the hydroxyl group will also have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), another O-H stretch for the phenol (around 3200-3600 cm⁻¹), a sharp C=O stretch for the ketone (around 1630-1680 cm⁻¹), and a C=O stretch for the carboxylic acid (around 1680-1725 cm⁻¹). The spectrum will also show characteristic peaks for aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of water, carbon monoxide, and the carboxyl group, providing further structural confirmation. A prominent fragment ion is often observed at m/z 121, corresponding to the hydroxyphenyl cation[1].

Applications in Drug Discovery and Development

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound serves as a key building block for the synthesis of more complex and potent pharmaceutical agents[2][4].

Precursor to Anti-inflammatory and Analgesic Agents

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties[5]. The mechanism of action for many benzophenone-based anti-inflammatory drugs is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Scaffold for Antimicrobial and Antifungal Agents

The benzophenone core is present in several compounds with demonstrated antimicrobial and antifungal activities. The mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane[6][7]. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with components of the cell wall, leading to membrane depolarization and cell death[7].

Intermediate in the Synthesis of Fibrates: The Case of Fenofibrate

A significant application of a derivative of the topic molecule, 4-chloro-4'-hydroxybenzophenone, is in the synthesis of fenofibrate, a widely prescribed lipid-lowering drug. While not a direct precursor, the synthesis of the core benzophenone structure is a critical step. The general synthetic strategy involves the etherification of the phenolic hydroxyl group.

Fenofibrate_Synthesis_Concept Conceptual Synthetic Pathway to Fenofibrate cluster_start Starting Material cluster_reaction1 Etherification cluster_product Final Product Start 4-Chloro-4'-hydroxybenzophenone Etherification Reaction with Isopropyl 2-bromo-2-methylpropanoate Start->Etherification Base (e.g., K₂CO₃) Fenofibrate Fenofibrate Etherification->Fenofibrate

References

A Technical Guide to the Solubility of 2-(4-Hydroxybenzoyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of research, development, and manufacturing. 2-(4-Hydroxybenzoyl)benzoic acid (HBA) is a vital building block in organic synthesis, particularly for pharmaceuticals and specialty materials[1][2]. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing purification strategies like crystallization, and developing robust analytical methods. This guide provides a comprehensive overview of the theoretical and practical aspects of HBA solubility. While quantitative data is not extensively published, this document consolidates the known physicochemical properties of HBA, outlines the theoretical principles governing its solubility, and presents a detailed, field-proven experimental protocol for its accurate determination.

Introduction to this compound (HBA)

This compound is an organic compound featuring a benzoic acid moiety substituted with a 4-hydroxybenzoyl group. Its structure incorporates three key functional groups: a carboxylic acid, a ketone, and a phenolic hydroxyl group. These groups dictate its chemical reactivity and its intermolecular interactions, which are the primary determinants of its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 85-57-4[1][3][4]
Molecular Formula C₁₄H₁₀O₄[1][3]
Molecular Weight 242.23 g/mol [1][3][5]
Appearance White to off-white crystalline solid[1][2]
Melting Point 213 °C[1]
pKa (Predicted) 3.35 ± 0.36[1][5]

The presence of both a hydrogen bond donor (phenolic -OH, carboxylic -OH) and hydrogen bond acceptors (C=O, -OH) suggests that HBA will exhibit favorable solubility in polar solvents capable of hydrogen bonding[5]. The carboxylic acid group, with a pKa around 3.35, means the molecule is acidic and its ionization state (and thus solubility) will be highly dependent on the pH in aqueous or protic solvent systems[5].

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves best in a solvent with a similar polarity profile, a principle famously summarized as "like dissolves like"[6].

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components[7][8][9]:

  • δd: Energy from dispersion forces (van der Waals).

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space"[7][8]. The principle states that substances with closer HSP coordinates are more likely to be miscible. For a solid solute like HBA, a "solubility sphere" can be defined in Hansen space; solvents whose parameters fall within this sphere are likely to be effective solvents[10]. While the specific HSP values for HBA are not published, its functional groups suggest it will have significant δp and δh components.

Fig. 1: Energy balance in the dissolution process. cluster_solution Solution s1 Solute-Solute Interactions (Lattice Energy) s3 Solute-Solvent Interactions (Solvation Energy) s1->s3 Must be overcome s2 Solvent-Solvent Interactions (Cohesive Energy) s2->s3 Must be overcome

Caption: Energy balance governing the dissolution of a solid solute.

Solubility Profile of HBA in Organic Solvents

Table 2: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesSolubilityRationale & Source(s)
Polar Protic Ethanol, MethanolSolubleCapable of hydrogen bonding with HBA's hydroxyl and carboxyl groups[5][11].
Polar Aprotic Acetone, DMSOSolubleGood hydrogen bond acceptors and dipole-dipole interactions[5][11].
Aromatic Benzene, TolueneLikely Solubleπ-π stacking interactions with HBA's aromatic rings can contribute to solubility[5].
Non-Polar Hexane, HeptaneSparingly Soluble / InsolubleMismatch in polarity; weak solute-solvent interactions.
Aqueous WaterSparingly SolubleThe hydrophobic aromatic core limits solubility despite the presence of polar groups[2][5].

A recent study on a structurally similar compound, 2-[4-(dibutylamino)-2-hydroxy-benzoyl] benzoic acid (BBA), showed its solubility was highest in n-propanol and lowest in n-heptane, reinforcing the importance of polarity and hydrogen bonding capabilities of the solvent[12]. This provides a useful analogue for predicting HBA's behavior.

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Saturated Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method[13][14][15]. This protocol is considered the gold standard by regulatory bodies and is essential for obtaining accurate data for biopharmaceutical classification and process development[16].

Principle

An excess amount of the solid compound is suspended in the solvent of choice and agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the equilibrium solubility. The solid and liquid phases are then separated, and the solute concentration is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC)[13].

Step-by-Step Experimental Protocol
  • Preparation:

    • Add an excess of solid HBA to a series of glass vials or flasks. An excess is critical to ensure a saturated solution is formed in equilibrium with the solid phase[13][14]. A 2- to 5-fold excess over the estimated solubility is a common practice.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation during the experiment[15].

  • Equilibration:

    • Place the vials in an orbital shaker or agitator equipped with precise temperature control (e.g., 25 °C or 37 °C)[15][17].

    • Agitate the suspensions for a predetermined period. For thermodynamic equilibrium, this is typically 24 to 72 hours[16][18]. It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until consecutive measurements are consistent[16].

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow coarse particles to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE for organic solvents)[14]. Causality Note: Filtration is essential to remove fine particulates that would otherwise lead to an overestimation of solubility.

  • Analysis & Quantification:

    • Immediately dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation post-sampling[16].

    • Quantify the concentration of HBA in the diluted sample using a validated HPLC-UV method. An external calibration curve prepared with known concentrations of HBA should be used for accurate quantification[13][15].

    • Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Fig. 2: Workflow for the Saturated Shake-Flask Method. start Start prep 1. Preparation: Add excess solid HBA to known volume of solvent start->prep equilibrate 2. Equilibration: Agitate at constant T (e.g., 24-72h) prep->equilibrate check_eq Equilibrium Reached? equilibrate->check_eq check_eq->equilibrate No (continue agitation) separate 3. Phase Separation: Centrifuge and/or filter supernatant (0.22 µm) check_eq->separate Yes quantify 4. Quantification: Dilute sample & analyze by validated HPLC-UV method separate->quantify calculate 5. Calculation: Determine concentration using calibration curve quantify->calculate end_node End: Report Solubility (e.g., mg/mL) calculate->end_node

Caption: Standard workflow for solubility determination via the shake-flask method.

Key Factors Influencing HBA Solubility

Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature[19][20]. This is because the dissolution process is typically endothermic; the system absorbs heat to overcome the crystal lattice energy of the solid and the cohesive forces of the solvent[21]. When designing crystallization processes, understanding the temperature-solubility profile is critical for maximizing yield and ensuring purity. The relationship can often be described by the van 't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Solvent Polarity and Hydrogen Bonding

As discussed, the primary driver for HBA solubility is the interaction between its polar functional groups and the solvent.

  • Polar Protic Solvents (e.g., Alcohols): These are excellent solvents as they can act as both hydrogen bond donors and acceptors, creating strong interactions with all three of HBA's functional groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can act as hydrogen bond acceptors, interacting favorably with HBA's acidic protons.

  • Non-Polar Solvents (e.g., Hexane): These solvents cannot form strong interactions with HBA's polar groups, resulting in very low solubility.

Conclusion

While a comprehensive public database for the solubility of this compound in organic solvents is currently lacking, a strong predictive framework can be established based on its physicochemical properties and fundamental solubility theories. Its molecular structure, rich in hydrogen bonding motifs, dictates a preference for polar organic solvents such as alcohols and ketones. For drug development professionals and chemical researchers requiring precise quantitative data, the saturated shake-flask method remains the unequivocal gold standard. Adherence to the detailed protocol outlined in this guide will ensure the generation of accurate, reliable, and reproducible solubility data, which is foundational for successful process development, formulation, and analytical characterization.

References

A Comprehensive Technical Guide to the Synthesis of 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(4-Hydroxybenzoyl)benzoic acid (HBBA), a valuable chemical intermediate in the pharmaceutical and materials science sectors.[1][2] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind experimental choices, and presents a field-proven protocol for its preparation. The primary focus is on the well-established Friedel-Crafts acylation pathway, offering insights into mechanism, process optimization, and product validation.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₄H₁₀O₄, is an aromatic ketone and carboxylic acid that serves as a critical building block in organic synthesis.[2][3] Its structure, featuring a hydroxyl group, a ketone linkage, and a carboxylic acid moiety, imparts a versatile reactivity profile. This makes it a sought-after precursor for a range of high-value compounds, including anti-inflammatory agents, antibiotics, and other pharmaceutical agents.[3][4] Furthermore, its conjugated aromatic system has led to its exploration in the development of functional materials for optical and electronic applications.[5]

The molecule's utility is contingent on its efficient and high-purity synthesis. The most prevalent and industrially viable method for its production is the Friedel-Crafts acylation of phenol with phthalic anhydride, a classic yet powerful carbon-carbon bond-forming reaction.[6][7][8]

The Synthetic Cornerstone: Friedel-Crafts Acylation

The synthesis of this compound is a textbook example of the Friedel-Crafts acylation reaction. This class of reaction involves the introduction of an acyl group onto an aromatic ring through an electrophilic aromatic substitution mechanism.[7]

Core Reaction:

  • Aromatic Substrate: Phenol (an activated aromatic ring)

  • Acylating Agent: Phthalic Anhydride

  • Catalyst: A Lewis acid, typically Aluminum Chloride (AlCl₃)

The hydroxyl group (-OH) of phenol is a potent activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. It is also an ortho, para-director, guiding the incoming acyl group to the positions ortho (carbon 2) or para (carbon 4) relative to the hydroxyl group. This results in the formation of two structural isomers: the desired para-substituted product, this compound, and the ortho-substituted byproduct, 2-(2-hydroxybenzoyl)benzoic acid. Due to steric hindrance at the ortho position, the para product is generally favored and formed as the major product.

Reaction Mechanism

The reaction proceeds through several distinct steps, each facilitated by the Lewis acid catalyst.

  • Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization of the carbonyl group generates a highly electrophilic acylium ion intermediate.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic acylium ion. The para-position is the primary site of attack due to a combination of electronic activation and lower steric hindrance compared to the ortho-position.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to restore the aromaticity of the ring.

  • Catalyst Complexation: The product ketone, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. This is a crucial point: because the product is more basic than the reactant, the "catalyst" is consumed and must be used in stoichiometric or greater amounts.[6]

  • Hydrolysis (Work-up): The reaction is quenched with water and acid, which hydrolyzes the aluminum-ketone complex, liberating the final product and protonating the carboxylic acid group.

Below is a diagram illustrating the formation of the key acylium electrophile and its subsequent attack on the phenol ring.

G cluster_0 1. Electrophile Generation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Product Liberation PA Phthalic Anhydride Complex [Phthalic Anhydride-AlCl₃ Complex] PA->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium Activation Sigma Sigma Complex (Intermediate) Acylium->Sigma + Phenol (para-attack) Phenol Phenol (Nucleophile) Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₃O⁺ - Al(OH)₃ Workup Acidic Work-up (H₃O⁺)

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

In-Depth Experimental Protocol

This protocol is a robust, self-validating methodology for the synthesis of this compound. Each step includes justifications to ensure technical accuracy and reproducibility.

Reagents and Equipment
Reagent/MaterialSpecificationPurpose
PhenolCrystal, ≥99%Aromatic Substrate
Phthalic AnhydrideFlakes, ≥99%Acylating Agent
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Lewis Acid Catalyst
s-TetrachloroethaneAnhydrousReaction Solvent
Hydrochloric Acid (HCl)37% (concentrated)Work-up/Hydrolysis
Deionized Water-Work-up & Washing
EthanolReagent GradeRecrystallization Solvent

Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser with drying tube (CaCl₂), heating mantle, dropping funnel, Buchner funnel, and filtration apparatus.

Step-by-Step Procedure

--- SAFETY NOTE: This procedure must be performed in a well-ventilated fume hood. Anhydrous AlCl₃ reacts violently with water. HCl is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. ---

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and reflux condenser. Ensure all glassware is thoroughly dried to prevent premature reaction of the anhydrous AlCl₃.

  • Charging Reactants: To the flask, add phthalic anhydride (0.5 mol) and phenol (0.55 mol, a slight excess ensures complete consumption of the anhydride). Add anhydrous s-tetrachloroethane (400 mL) as the solvent.

  • Catalyst Addition: Begin stirring the mixture and cool the flask in an ice-water bath to 5-10°C. Slowly and portion-wise, add anhydrous aluminum chloride (1.1 mol, a 2.2 molar equivalent) over 60-90 minutes. Causality: This addition must be slow and controlled as the complexation of AlCl₃ is highly exothermic. Maintaining a low temperature prevents unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature with stirring for 3-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Reaction Quenching (Work-up): Cool the reaction mixture back down to room temperature. In a separate large beaker, prepare a mixture of crushed ice (800 g) and concentrated HCl (150 mL). Slowly and carefully pour the reaction mixture into the ice-HCl slurry with vigorous stirring. Causality: This hydrolyzes the aluminum-ketone complex, neutralizes any remaining AlCl₃, and ensures the carboxylic acid is in its protonated form. The process is highly exothermic and releases HCl gas.

  • Product Isolation: The crude product will precipitate as a solid. Allow the mixture to stir for 30 minutes to ensure complete precipitation. Isolate the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude solid on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes inorganic salts and residual acid.

  • Purification (Recrystallization): Transfer the crude, damp solid to a large beaker. Add ethanol and heat the mixture to boiling until the solid dissolves completely. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection and Drying: Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80°C to a constant weight. The typical melting point of the pure product is in the range of 245-250°C.[1]

Experimental Workflow Diagram

G start Start: Dry Glassware Assembly charge Charge Reactants: Phenol, Phthalic Anhydride, Solvent start->charge cool Cool to 5-10°C charge->cool add_cat Slowly Add AlCl₃ Catalyst cool->add_cat react Heat to 60-70°C (3-4 hours) add_cat->react quench Quench: Pour into Ice / HCl Slurry react->quench filter1 Isolate Crude Product (Vacuum Filtration) quench->filter1 wash Wash with DI Water filter1->wash recrystal Recrystallize from Ethanol wash->recrystal filter2 Collect Purified Product (Vacuum Filtration) recrystal->filter2 dry Dry in Vacuum Oven filter2->dry end Final Product: This compound dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Modern Synthetic Alternatives

While the described protocol is a classic, modern chemistry emphasizes greener and more efficient processes. Recent research has demonstrated that Friedel-Crafts acylations can be effectively carried out under solvent-free conditions.[9][10]

  • Mechanochemical Synthesis: This method involves ball-milling the solid reactants (phenol, phthalic anhydride, and AlCl₃). The mechanical energy facilitates the reaction without the need for a solvent, significantly reducing waste and environmental impact.[9][10]

  • Molten State Synthesis: In some cases, heating a mixture of the reactants to a molten state can initiate the reaction, again avoiding the use of toxic solvents.[2][11]

These methods represent the authoritative direction of process chemistry, aligning with the principles of green chemistry by minimizing solvent use and often simplifying the work-up procedure.

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of phenol with phthalic anhydride is a foundational reaction for accessing this key chemical intermediate. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the phenol substrate, is paramount for achieving high yields and purity. The detailed protocol provided herein represents a self-validating system, grounded in established chemical principles. For professionals in drug development and materials science, mastering this synthesis provides access to a versatile molecular scaffold essential for innovation and the creation of novel, high-value products.

References

An In-depth Technical Guide to 2-(4-Hydroxybenzoyl)benzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-hydroxybenzoyl)benzoic acid, a versatile organic compound with significant applications in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation through modern spectroscopic techniques, and a discussion of its chemical reactivity and potential applications.

Introduction and Significance

This compound, a benzophenone derivative, is a key intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, makes it a valuable building block in organic synthesis. These functional groups not only provide multiple reaction sites for further chemical modifications but also contribute to its biological activities, such as potential anti-inflammatory and antioxidant properties.[1] In the pharmaceutical sector, it serves as a precursor for the development of novel therapeutic agents, while in the cosmetics industry, it is utilized for its antioxidant capabilities in skincare formulations.[2]

Nomenclature, Structure, and Physicochemical Properties

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] It is also known by several synonyms, including o-(p-Hydroxybenzoyl)benzoic acid and 4'-Hydroxybenzophenone-2-carboxylic acid.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 85-57-4[3]
Molecular Formula C₁₄H₁₀O₄[3]
Molecular Weight 242.23 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 213 °C[2]
Boiling Point 512.6 °C at 760 mmHg[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[4][5]
pKa 3.35 ± 0.36 (Predicted)[1]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of a phenol with phthalic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product PhthalicAnhydride Phthalic Anhydride LewisAcid AlCl₃ (Lewis Acid Catalyst) PhthalicAnhydride->LewisAcid + Phenol Phenol Phenol->LewisAcid + Product This compound LewisAcid->Product Friedel-Crafts Acylation

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation reactions involving phthalic anhydride.

Materials:

  • Phthalic anhydride

  • Phenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap, add phthalic anhydride (1.0 equivalent) and the inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) in portions with constant stirring.

  • Reactant Addition: Dissolve phenol (1.0 equivalent) in the inert solvent and add it dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) two more times. Combine the organic extracts.

  • Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted phthalic acid and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Reaction Mechanism

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.

Reaction_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion Intermediate cluster_step2 Step 2: Electrophilic Attack on Phenol cluster_step3 Step 3: Deprotonation and Rearomatization cluster_step4 Step 4: Hydrolysis Phthalic_Anhydride Phthalic Anhydride Acylium_Ion Acylium Ion Intermediate Phthalic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Intermediate_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Intermediate_Complex + Phenol Phenol Phenol Product_Complex Product-AlCl₃ Complex Intermediate_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O

Caption: Step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous aluminum chloride and an inert solvent is critical because AlCl₃ reacts vigorously with water, which would deactivate the catalyst.

  • Stoichiometric Amount of Catalyst: More than two equivalents of AlCl₃ are required. One equivalent coordinates with the carbonyl group of the phthalic anhydride to form the electrophilic acylium ion. A second equivalent coordinates with the hydroxyl group of the phenol, and a third with the newly formed ketone, driving the reaction to completion.

  • Controlled Temperature: The initial addition of reactants is carried out at a low temperature to control the exothermic reaction and prevent unwanted side reactions. The subsequent refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Acidic Work-up: The addition of ice and hydrochloric acid is essential to hydrolyze the aluminum complex formed with the product and to protonate the carboxylate, allowing for the isolation of the final carboxylic acid product.

Structural Elucidation via Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, as well as signals for the acidic protons of the carboxylic acid and the phenolic hydroxyl group. The protons on the 4-hydroxybenzoyl group will appear as two doublets (an AA'BB' system), while the protons on the benzoic acid moiety will exhibit a more complex multiplet pattern due to their ortho, meta, and para relationships to the two substituents.

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbonyl carbons of the ketone and the carboxylic acid will appear at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons will resonate in the range of 115-140 ppm, with the carbon attached to the hydroxyl group appearing at a higher field compared to the other oxygen-substituted carbon.

Table 2: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic-H~7.8-8.2mProtons on benzoic acid ring
Aromatic-H~7.5-7.7dProtons ortho to carbonyl on hydroxybenzoyl ring
Aromatic-H~6.8-7.0dProtons ortho to hydroxyl on hydroxybenzoyl ring
-COOH>10br sCarboxylic acid proton
-OH~5-6br sPhenolic hydroxyl proton
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C=O (Ketone)~195Ketone carbonyl carbon
C=O (Acid)~168Carboxylic acid carbonyl carbon
Aromatic C~115-165Aromatic carbons

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3300 (broad)O-H stretchPhenol
~1700C=O stretchCarboxylic acid
~1650C=O stretchKetone
~1600, 1500, 1450C=C stretchAromatic rings
~1300-1200C-O stretchPhenol, Carboxylic acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (242.23). Common fragmentation patterns would involve the loss of H₂O, CO, and COOH.[3]

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation and Confirmation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation

References

A Technical Guide to the Thermal Properties of 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the melting and boiling points of 2-(4-Hydroxybenzoyl)benzoic acid (CAS No. 85-57-4), a key intermediate in the pharmaceutical and polymer industries. This document is intended for researchers, scientists, and drug development professionals, offering not only collated data but also a critical evaluation of the underlying physicochemical principles and robust methodologies for their accurate determination.

Executive Summary: Understanding the Data Discrepancy

A review of commercially available data for this compound reveals significant variability in its reported melting point and a reliance on computational predictions for its atmospheric boiling point. This guide will dissect these inconsistencies, providing a framework for understanding the causal factors and establishing reliable experimental values. We will explore the molecular characteristics influencing these thermal properties and detail validated protocols for their precise measurement, ensuring data integrity for research and development applications.

Physicochemical Properties and Data Synopsis

This compound is an aromatic organic compound featuring both a carboxylic acid and a hydroxyl functional group, which dictates its physical and chemical behavior[1][2]. Its structure is presented in Figure 1.

Figure 1. Chemical Structure of this compound

A simplified representation of the molecule.

A survey of various chemical suppliers and databases reveals a range of reported melting and boiling points. This data is summarized in Table 1.

Physical PropertyReported Value(s)Source(s)Notes
Melting Point 140 °C[3]Likely an outlier or referring to a specific polymorph or impure sample.
213 °C[4][5]Frequently cited value, potentially determined by Differential Scanning Calorimetry (DSC).
245-250 °C[6]Wide range suggests impurity or decomposition during measurement.
Boiling Point 92 - 94 °C at 0.3 torr[7]Experimental value under reduced pressure.
512.6 ± 35.0 °C[3][4][5]Predicted value at standard atmospheric pressure (760 mmHg).

The notable discrepancies in the melting point and the reliance on a predicted boiling point at atmospheric pressure underscore the necessity for robust, in-house experimental determination.

The Science Behind the Numbers: Intermolecular Forces and Thermal Behavior

The melting and boiling points of a compound are direct reflections of the strength of its intermolecular forces[8][9][10]. For this compound, the key interactions are:

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. Carboxylic acids, in particular, are known to form stable hydrogen-bonded dimers in the solid state, which significantly increases the energy required to break the crystal lattice, leading to a higher melting point[11].

  • Dipole-Dipole Interactions: The polar carbonyl (C=O) group introduces strong dipole-dipole interactions, further contributing to the cohesive energy of the system.

  • Van der Waals Forces: The two aromatic rings provide a large surface area for London dispersion forces, which increase with molecular size and contribute significantly to the overall intermolecular attraction[12][13].

The high predicted boiling point is a direct consequence of these strong, combined intermolecular forces. However, the high temperature required to reach this boiling point at atmospheric pressure raises a critical concern: thermal decomposition . It is highly probable that this compound will degrade before it boils at 760 mmHg[7]. This is a common characteristic of complex organic molecules with functional groups susceptible to heat, such as carboxylic acids which can undergo decarboxylation.

Best Practices for Experimental Determination

To address the data ambiguity, rigorous experimental determination is paramount. The following section details authoritative protocols for measuring the melting and boiling points of this compound.

Melting Point Determination: A Multi-faceted Approach

The variation in reported melting points may be attributable to several factors, including the presence of impurities, which typically depress and broaden the melting range, or the existence of different crystalline polymorphs[14][15][16][17][18]. A comprehensive determination should, therefore, involve more than one method.

This is a classical and widely used method for determining the melting range of a solid[17][19].

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Initial Determination: Perform a rapid heating (10-20 °C/min) to find an approximate melting range.

  • Accurate Determination: Using a fresh sample, heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Self-Validation: The sharpness of the melting range is a key indicator of purity. A pure compound should melt over a narrow range (0.5-1.0 °C). A broad range suggests the presence of impurities.

DSC is a powerful thermoanalytical technique that provides more detailed information than the capillary method. It measures the heat flow into a sample as a function of temperature[14][20][21].

Methodology:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Causality and Trustworthiness: DSC can reveal complex thermal behaviors, such as polymorphism (multiple melting peaks) or decomposition (exothermic events following the melt)[15][20]. This provides a more complete and trustworthy thermal profile of the material. A workflow for this process is visualized in Figure 2.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start Weigh Weigh 2-5 mg of Sample Start->Weigh Seal Seal in DSC Pan Weigh->Seal Calibrate Calibrate Instrument Seal->Calibrate Load Load Sample & Reference Calibrate->Load Program Run Thermal Program (e.g., 10°C/min under N2) Load->Program Record Record Heat Flow vs. Temp Program->Record Analyze Analyze Thermogram Record->Analyze Identify Identify Endothermic Peak Analyze->Identify Determine Determine Onset Temp (Melting Point) Identify->Determine End Report Results Determine->End

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination: The Necessity of Vacuum

Given the high probability of decomposition at atmospheric pressure, the most reliable method for determining the boiling point of this compound is by vacuum distillation[22].

This method is suitable for small sample quantities and provides an accurate boiling point at a specific, reduced pressure[23].

Methodology:

  • Apparatus Setup: Place a small amount of the liquid (or solid that will be melted) into a small test tube. Place a capillary tube, sealed at one end, open-end down into the test tube. Attach this assembly to a thermometer.

  • Vacuum Application: Place the apparatus in a heating bath (e.g., a Thiele tube) and connect to a vacuum source with a manometer to measure the pressure accurately.

  • Heating: Begin heating the bath slowly. A stream of bubbles will emerge from the capillary tube as trapped air expands and is followed by the vapor of the substance.

  • Observation: When a continuous and rapid stream of bubbles is observed, stop heating.

  • Recording: The boiling point is the temperature at which the bubble stream stops and the liquid begins to be drawn back into the capillary tube. Record this temperature and the precise pressure from the manometer.

Expertise in Practice: It is crucial to report the boiling point along with the pressure at which it was measured, as boiling point is pressure-dependent[22]. The experimental value of 92-94 °C at 0.3 torr is a valuable data point obtained through such a method[7].

Investigating Thermal Stability: Thermogravimetric Analysis (TGA)

To confirm or refute the hypothesis of thermal decomposition, Thermogravimetric Analysis (TGA) is the definitive technique. TGA measures the change in mass of a sample as a function of temperature.

Methodology:

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature.

  • Sample Loading: Place a small, accurately weighed sample onto the TGA pan.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to a temperature beyond the predicted boiling point (e.g., 600 °C).

  • Data Analysis: A loss of mass before the predicted boiling point indicates decomposition or sublimation. The TGA curve will show a distinct step-down in mass corresponding to the decomposition event[24][25].

Conclusion and Recommendations

The available data for the melting and boiling points of this compound are inconsistent and, in the case of the atmospheric boiling point, likely theoretical. For any application requiring high-purity material and predictable physical behavior, it is strongly recommended that researchers:

  • Verify the Melting Point: Use both capillary and DSC methods to determine a precise melting range. The DSC will provide additional information on purity and potential polymorphism. A value of 213 °C appears to be the most reliably reported experimental melting point.

  • Confirm Thermal Stability: Perform TGA to determine the onset of decomposition. This will establish the maximum viable processing temperature.

  • Measure Boiling Point Under Vacuum: For applications requiring distillation, determine the boiling point at a suitable reduced pressure to avoid degradation.

By adhering to these rigorous, self-validating protocols, researchers and drug development professionals can ensure the use of accurate and reliable physical data, which is fundamental to scientific integrity and the successful development of new materials and pharmaceuticals.

References

A Spectroscopic Guide to the Structural Elucidation of 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the spectral data for 2-(4-hydroxybenzoyl)benzoic acid (CAS No. 85-57-4), a key intermediate in the synthesis of various chemical entities. For researchers and professionals in drug development and materials science, accurate structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and validated structural profile of the molecule. The causality behind the spectral features is explained, grounding the interpretation in fundamental principles and field-proven insights.

Molecular Structure and Analytical Overview

This compound possesses a molecular formula of C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol .[1] The structure features a benzoic acid moiety substituted at the 2-position with a 4-hydroxybenzoyl group. This arrangement gives rise to distinct spectroscopic signatures originating from three primary functional domains: the carboxylic acid, the benzophenone-like ketone, and the phenol. A multi-technique approach is essential for unambiguous characterization.

To facilitate spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The asymmetry of the molecule results in a complex but interpretable spectrum, particularly in the aromatic region.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Analyze the sample using a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Integration Assignment
~10.0 - 13.0 broad s 1H Carboxylic Acid OH (H10)
~9.5 - 10.5 broad s 1H Phenolic OH (H14)
7.9 - 8.2 m 1H Aromatic CH (Benzoic acid ring)
7.5 - 7.8 m 5H Aromatic CH (Overlapping signals)

| 6.8 - 7.0 | d | 2H | Aromatic CH (ortho to OH, C3'/C5') |

Note: Data is compiled and interpreted from typical values for the structural motifs and available database entries. Exact shifts can vary with solvent and concentration.[3][4]

Interpretation of the ¹H NMR Spectrum:

  • Acidic Protons: The spectrum is characterized by two distinct, broad singlets at the far downfield region. The signal for the carboxylic acid proton (H10) is typically found between 10.0 and 13.0 ppm, its broadness resulting from hydrogen bonding and chemical exchange. The phenolic proton (H14) also appears as a broad singlet, usually between 9.5 and 10.5 ppm.

  • Aromatic Region: The eight aromatic protons produce a complex set of signals between 6.8 and 8.2 ppm.

    • The two protons on the hydroxyphenyl ring ortho to the hydroxyl group (on C3' and C5') are electronically shielded by the electron-donating -OH group. They appear as a doublet upfield, typically around 6.8-7.0 ppm.

    • The corresponding two protons meta to the hydroxyl group (on C2' and C6') are deshielded and appear further downfield as a doublet, often overlapping with signals from the other ring.

    • The four protons on the benzoic acid ring exhibit a complex multiplet pattern due to the ortho-disubstitution, which removes the plane of symmetry.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments and provides insight into their functional roles.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Instrumentation: Analyze using a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans are required to achieve a good signal-to-noise ratio.[2]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment
~195.0 Ketone Carbonyl (C11)
~167.0 Carboxylic Acid Carbonyl (C7)
~162.0 C4' (Carbon bearing OH)
~140.0 C2 (Carbon bearing C=O)
~133.0 C1' (Quaternary)
~132.5 Aromatic CH
~131.0 Aromatic CH
~130.0 Aromatic CH
~129.0 C1 (Quaternary)
~128.0 Aromatic CH
~125.0 Aromatic CH

| ~115.0 | C3'/C5' (ortho to OH) |

Note: Data is compiled and interpreted from typical values and available database entries.[3][5]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two signals are observed in the far downfield region. The ketone carbonyl (C11) is typically the most deshielded, appearing around 195.0 ppm. The carboxylic acid carbonyl (C7) is found slightly upfield, around 167.0 ppm.[5]

  • Aromatic Carbons: The twelve aromatic carbons produce a series of signals between 115.0 and 162.0 ppm.

    • The carbon atom attached to the phenolic hydroxyl group (C4') is highly shielded and appears significantly downfield around 162.0 ppm.

    • The carbons ortho to the hydroxyl group (C3' and C5') are shielded by the oxygen's lone pairs and appear furthest upfield in the aromatic region, around 115.0 ppm.

    • The remaining quaternary and protonated aromatic carbons are found in the expected range of 125.0 to 140.0 ppm. Due to the molecule's asymmetry, most carbons are in unique environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Mix ~1 mg of dry this compound with ~100 mg of dry potassium bromide (KBr) powder.

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[6]

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (very broad) O-H stretch Carboxylic Acid
~3200 (broad) O-H stretch Phenol
3100 - 3000 C-H stretch Aromatic
~1685 C=O stretch Carboxylic Acid
~1650 C=O stretch Ketone
~1600, ~1450 C=C stretch Aromatic Ring

| ~1300 | C-O stretch | Carboxylic Acid / Phenol |

Note: Values are based on characteristic frequencies for benzophenone and benzoic acid derivatives.[7][8][9]

Interpretation of the IR Spectrum: The IR spectrum provides clear evidence for all key functional groups.

  • O-H Region: A very broad and prominent absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[9] Superimposed on this may be a somewhat sharper, broad peak around 3200 cm⁻¹ for the phenolic O-H group.

  • C=O Region: The carbonyl region is critical. The spectrum shows two distinct C=O stretching absorptions. The peak at higher wavenumber (~1685 cm⁻¹) is attributed to the carboxylic acid carbonyl, while the peak around 1650 cm⁻¹ corresponds to the ketone carbonyl. The conjugation with the aromatic rings lowers the frequency of the ketone C=O from a typical value of ~1715 cm⁻¹.[7]

  • Fingerprint Region: The region below 1600 cm⁻¹ contains C=C stretching bands for the aromatic rings (~1600, 1450 cm⁻¹) and C-O stretching vibrations (~1300 cm⁻¹), confirming the core structure.

G cluster_OH O-H Stretching Region cluster_CO C=O Stretching Region cluster_Aromatic Aromatic & Fingerprint Region 3300-2500 cm-1 Carboxylic Acid O-H (Very Broad, H-Bonded) ~3200 cm-1 Phenolic O-H (Broad) ~1685 cm-1 Carboxylic Acid C=O ~1650 cm-1 Ketone C=O (Conjugated) 3100-3000 cm-1 Aromatic C-H Stretch ~1600, 1450 cm-1 Aromatic C=C Stretch ~1300 cm-1 C-O Stretch Molecule This compound Molecule->3300-2500 cm-1 Vibrates Molecule->~3200 cm-1 Vibrates Molecule->~1685 cm-1 Vibrates Molecule->~1650 cm-1 Vibrates Molecule->3100-3000 cm-1 Vibrates Molecule->~1600, 1450 cm-1 Vibrates Molecule->~1300 cm-1 Vibrates

Caption: Key vibrational modes for this compound in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Impact (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Table 4: Key Fragments in the Mass Spectrum

m/z Proposed Fragment Formula
242 Molecular Ion [M]⁺ [C₁₄H₁₀O₄]⁺
225 [M - OH]⁺ [C₁₄H₉O₃]⁺
197 [M - COOH]⁺ [C₁₃H₉O₂]⁺
121 [HOC₆H₄CO]⁺ [C₇H₅O₂]⁺

| 93 | [HOC₆H₄]⁺ | [C₆H₅O]⁺ |

Note: Fragmentation data is based on PubChem GC-MS data and established fragmentation patterns of benzophenones.[3][10]

Interpretation of the Mass Spectrum:

  • Molecular Ion: The mass spectrum shows a clear molecular ion peak at m/z 242, confirming the molecular formula C₁₄H₁₀O₄.

  • Fragmentation Pathways: The fragmentation is dominated by cleavages characteristic of carboxylic acids and benzophenones.

    • A common initial loss from the carboxylic acid is the hydroxyl radical (-OH), giving a peak at m/z 225.

    • Loss of the entire carboxyl group (-COOH) via cleavage of the C-C bond results in a fragment at m/z 197.

    • The most significant fragmentation is the alpha-cleavage at the ketone carbonyl. This cleavage breaks the bond between the carbonyl carbon and the benzoic acid ring, leading to the highly stable 4-hydroxybenzoyl cation at m/z 121 , which is often the base peak.[3]

    • Further fragmentation of the m/z 121 ion by loss of carbon monoxide (-CO) can produce the hydroxyphenyl cation at m/z 93.

G M [M]⁺ m/z 242 M_minus_OH [M-OH]⁺ m/z 225 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 197 M->M_minus_COOH -COOH F121 [HOC₆H₄CO]⁺ m/z 121 (Base Peak) M->F121 Alpha-Cleavage F93 [HOC₆H₄]⁺ m/z 93 F121->F93 -CO

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the aromatic rings. IR spectroscopy confirms the presence and nature of the key functional groups—carboxylic acid, phenol, and ketone—through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, with the alpha-cleavage producing the signature base peak at m/z 121. This multi-faceted spectroscopic profile serves as a reliable reference for the identification and quality control of this important chemical compound.

References

biological activities of 2-(4-Hydroxybenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 2-(4-Hydroxybenzoyl)benzoic Acid

Introduction

This compound (HBBA) is an organic compound characterized by its aromatic structure, featuring both hydroxyl and carboxylic acid functional groups.[1] This salicylic acid derivative typically appears as a white to off-white crystalline solid, soluble in organic solvents with limited solubility in water.[1] Structurally, it is a derivative of benzoic acid and is considered a phenone. Its chemical formula is C₁₄H₁₀O₄, and it is also known by synonyms such as o-(p-Hydroxybenzoyl)benzoic acid.[1][2]

HBBA serves as a significant precursor and activated ester in the synthesis of various pharmaceuticals.[1][3][4] Its chemical structure allows for versatile interactions with biological systems, making it a molecule of interest in drug development.[1] It has been utilized in the clinical development of drugs, including anti-inflammatory agents, antibiotics, and anticancer compounds.[1][5] This guide provides a technical overview of the known and potential biological activities of this compound, detailing its synthesis, mechanisms of action, and the experimental protocols used for its evaluation.

Synthesis Overview

The synthesis of this compound can be achieved through several methods. A common approach is the acylation of 4-hydroxybenzoic acid with a suitable carboxylic acid via a dehydration reaction, which typically requires high temperatures and an acidic catalyst.[1] Another established method involves the reaction of 3-diethylaminophenol with phthalic anhydride in a solvent like toluene under reflux, followed by treatment with sodium hydroxide and acidification.[6] The crude product is then purified, often through recrystallization, to yield the final compound.[1][6]

Derivatives of 4-hydroxybenzoic acid are well-documented for their antimicrobial properties.[7] These compounds, known as parabens, exhibit activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[7][8] The antimicrobial efficacy is influenced by factors such as the lipophilicity of the compound, which facilitates its passage across the microbial cell wall.[7] While specific studies on this compound are less common, its structural similarity to other active hydroxybenzoic acids suggests potential antimicrobial effects.[7][9] The evaluation of this activity is crucial for its potential application as an antibiotic or preservative.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Analysis prep_compound Prepare stock solution of this compound in DMSO serial_dilute Perform 2-fold serial dilutions of the compound in MHB prep_compound->serial_dilute prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) add_inoculum Add standardized bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate plate at 37°C for 18-24 hours add_inoculum->incubate controls Include sterility (media only) and growth (media + inoculum) controls controls->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic quantify Optionally, read absorbance at 600 nm read_mic->quantify G cluster_stimuli cluster_inhibition cluster_pathway PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activation ROS ROS ROS->NLRP3 Activation HBBA This compound HBBA->NLRP3 Inhibition Inflammasome NLRP3 Inflammasome Complex NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Mature IL-1β (Pro-inflammatory) Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b G cluster_cell_culture cluster_treatment cluster_assay cluster_analysis seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell adherence seed->incubate1 treat Treat cells with serial dilutions of the test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570 nm solubilize->read calculate Calculate % viability and IC₅₀ read->calculate G cluster_trigger cluster_mito cluster_caspase HDACi HDAC Inhibitor (e.g., HBBA derivative) Bax Bax/Bak Activation HDACi->Bax Upregulation Mito Mitochondria Bax->Mito Pore formation CytC Cytochrome c release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cellular breakdown

References

A Technical Guide to 2-(4-Hydroxybenzoyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(4-Hydroxybenzoyl)benzoic acid (CAS No. 85-57-4), a pivotal chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. From sourcing high-purity material to its synthesis and application, this document serves as a comprehensive resource, grounded in scientific literature and practical expertise.

Introduction to a Versatile Building Block

This compound, a salicylic acid derivative, is an organic compound characterized by its aromatic structure containing both a hydroxyl and a carboxylic acid functional group.[1] Typically appearing as a white to off-white crystalline solid, it is soluble in organic solvents with limited solubility in water.[1] Its molecular structure makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and cosmetic industries.[2][3] In pharmaceuticals, it is a key starting material for certain active pharmaceutical ingredients (APIs) and is noted for its use in developing anti-inflammatory agents, antibiotics, and anticancer compounds.[1] Its antioxidant properties also make it a functional ingredient in cosmetic and skincare formulations.[2][3]

Commercial Sourcing of this compound

The quality of starting materials is paramount in research and drug development. A number of reputable chemical suppliers offer this compound in various grades and quantities. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers:

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich AldrichCPR-Offers the compound under its AldrichCPR product line, suitable for research purposes.
CymitQuimica ≥95%1g, 10g, 25g, 100g, 1kgProvides a range of quantities suitable for both laboratory-scale research and larger development projects.[4]
BLD Pharm --Lists the product for research use, with detailed product information available.[5]
LGC Standards -100mg, 250mg, 500mgSpecializes in reference materials, offering exact weight packaging for precise applications.[6]
ChemicalBook ≥99%-Aggregates multiple suppliers, with some offering high-purity grades.[7]
GIHI CHEMICALS ≥99%-A manufacturer with ISO, FDA, and CE certifications, suggesting suitability for GMP-compliant processes.[8]
LookChem --A platform listing various suppliers and providing basic chemical and physical properties.[3]

Synthesis of this compound: A Detailed Protocol

The most common and industrially significant method for synthesizing this compound is through the Friedel-Crafts acylation of a phenol with phthalic anhydride. The following protocol provides a detailed, step-by-step methodology for its laboratory-scale synthesis.

Reaction Principle

The synthesis involves the electrophilic aromatic substitution reaction where the acylium ion, generated from phthalic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), attacks the electron-rich phenol ring.

Experimental Protocol

Materials and Reagents:

  • Phenol

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Activated charcoal

  • Benzene (or a safer alternative solvent like toluene)

  • Ligroin (petroleum ether)

  • Ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride and the chosen solvent (e.g., benzene).

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. The reaction is exothermic and should be controlled to prevent overheating.

  • Reactant Addition: Once the catalyst is added, slowly add phenol to the reaction mixture.

  • Reaction: After the addition is complete, gently warm the mixture and then bring it to reflux. Maintain reflux for approximately 30-60 minutes.

  • Hydrolysis: After the reaction is complete, cool the mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Purification:

    • Steam Distillation: To remove any unreacted benzene, perform steam distillation.

    • Base Extraction: Dissolve the crude product in a sodium carbonate solution.

    • Decolorization: Treat the solution with activated charcoal to remove colored impurities and filter.

    • Precipitation: Acidify the filtrate with hydrochloric acid to precipitate the this compound.

    • Recrystallization: Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., benzene/ligroin) to obtain the purified product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Phthalic Anhydride + Phenol + AlCl3 reflux Reflux reactants->reflux hydrolysis Hydrolysis (HCl/Ice) reflux->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Recrystallization extraction->purification final_product final_product purification->final_product Pure this compound

Caption: Synthesis workflow for this compound.

Quality Control and Analytical Methods

For its application in drug development, stringent quality control of this compound is essential. The purity and impurity profile can significantly impact the safety and efficacy of the final drug product.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and acidified water is typically employed.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to identify any structural isomers or impurities.[10][11]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to identify the mass of any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.

Quality Control Workflow

QC_Workflow start Receive Raw Material sampling Sampling start->sampling visual Visual Inspection sampling->visual hplc HPLC Analysis (Purity) sampling->hplc nmr NMR Analysis (Structure) sampling->nmr ftir FTIR Analysis (Functional Groups) sampling->ftir decision Compare to Specifications visual->decision hplc->decision nmr->decision ftir->decision release Release for Use reject Reject decision->release Pass decision->reject Fail

Caption: Quality control workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.

One of the most well-documented applications is its use as a precursor for the synthesis of phenolphthalein and its derivatives.[2][12] Phenolphthalein itself was historically used as a laxative. The reaction of this compound with phenols in an acidic medium leads to the formation of these triphenylmethane derivatives.

While its direct use in modern drug APIs is less commonly cited, its structural motif is present in various biologically active molecules. The benzoic acid and phenol moieties are common pharmacophores, and their combination in this molecule provides a template for the design of new therapeutic agents. For instance, derivatives of benzoic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[13]

Conclusion

This compound is a chemical intermediate of significant importance in the pharmaceutical and chemical industries. A thorough understanding of its sourcing, synthesis, and quality control is essential for researchers and drug development professionals to ensure the integrity and quality of their work. This guide provides a foundational understanding of these key aspects, empowering scientists to make informed decisions in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: 2-(4-Hydroxybenzoyl)benzoic Acid in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 2-(4-Hydroxybenzoyl)benzoic acid in the pharmaceutical sector. Primarily recognized as a pivotal intermediate in the synthesis of the lipid-lowering agent Fenofibrate, this document elucidates a detailed, multi-step synthetic pathway. Furthermore, this guide explores the intrinsic biological activities of this compound itself, presenting detailed protocols for the evaluation of its anti-inflammatory, antioxidant, and analgesic properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies to facilitate further research and application.

Introduction

This compound, with the CAS number 85-57-4, is an aromatic organic compound that has garnered significant attention in medicinal and organic chemistry.[1] Its molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis.[2] While its primary application lies in its role as a precursor to various pharmaceuticals, emerging research also points towards its own potential therapeutic activities.[3] This guide will delve into both facets of its pharmaceutical relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in pharmaceutical development.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀O₄[4]
Molecular Weight 242.23 g/mol [4]
Appearance White to off-white crystalline solid[2]
Melting Point 213 °C[4]
Boiling Point 512.6 °C at 760 mmHg[3]
Density ~1.4 g/cm³[3]
Solubility Sparingly soluble in water; soluble in organic solvents.[2]
pKa 3.35 ± 0.36 (Predicted)[4]
Nomenclature

For clarity, the following synonyms for this compound may be used interchangeably in scientific literature:

  • o-(p-Hydroxybenzoyl)benzoic acid[2]

  • 4'-Hydroxy-2-benzoylbenzoic acid[2]

  • Phthalein acid[2]

  • Hibenzate[2]

Application as a Pharmaceutical Intermediate: Synthesis of Fenofibrate

The most prominent application of this compound is as a key starting material in the industrial synthesis of Fenofibrate. Fenofibrate is a widely prescribed medication for the treatment of hypercholesterolemia and hypertriglyceridemia.[3] The synthetic route from this compound to Fenofibrate is a multi-step process, proceeding through the key intermediates 4-chloro-4'-hydroxybenzophenone and Fenofibric acid.

Proposed Synthetic Pathway

The following diagram outlines the proposed synthetic pathway from this compound to Fenofibrate.

G A This compound B 4-Chloro-4'-hydroxybenzophenone A->B Decarboxylative Chlorination (Proposed Step) C Fenofibric Acid B->C Etherification (Bargellini Reaction) D Fenofibrate C->D Esterification

Caption: Proposed synthetic pathway from this compound to Fenofibrate.

Protocol 1: Synthesis of 4-chloro-4'-hydroxybenzophenone (Proposed)

Rationale: This proposed step involves a decarboxylation of the benzoic acid moiety followed by a chlorination reaction. While a direct, one-pot reaction from this compound is not extensively documented, this transformation is chemically plausible and could be achieved through various methods, such as a Hunsdiecker-type reaction or a copper-catalyzed decarboxylative coupling. An alternative well-documented approach is the Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride.[5]

Materials:

  • This compound

  • Thionyl chloride

  • A suitable chlorinating agent (e.g., N-Chlorosuccinimide)

  • A suitable catalyst (e.g., a copper or palladium catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous aluminum chloride (for Friedel-Crafts alternative)

  • p-Chlorobenzoyl chloride (for Friedel-Crafts alternative)

  • Phenol (for Friedel-Crafts alternative)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure (Friedel-Crafts Acylation - A well-established alternative route):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of p-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension.

  • After the addition is complete, add a solution of phenol (1.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition of phenol, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-chloro-4'-hydroxybenzophenone.

Protocol 2: Synthesis of Fenofibric Acid

Rationale: This step involves the etherification of the phenolic hydroxyl group of 4-chloro-4'-hydroxybenzophenone with a derivative of isobutyric acid, followed by hydrolysis. The Bargellini reaction is a classic method for this transformation.[3][6]

Materials:

  • 4-chloro-4'-hydroxybenzophenone

  • Acetone

  • Chloroform

  • Sodium hydroxide

  • Hydrochloric acid

  • Toluene for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-4'-hydroxybenzophenone (1.0 eq) and sodium hydroxide (3.0 eq) in acetone.[7]

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and slowly add a mixture of chloroform (1.5 eq) in acetone dropwise.

  • Stir the reaction mixture overnight at room temperature and then heat to reflux for 8 hours.[7]

  • After cooling to room temperature, remove the precipitate by filtration and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Add water to the oil and acidify to pH 1 with 1N hydrochloric acid, which will cause the product to precipitate.

  • Filter the precipitate and dry under vacuum.

  • Recrystallize the crude Fenofibric acid from toluene to obtain a purified product.[7]

Protocol 3: Synthesis of Fenofibrate

Rationale: The final step is the esterification of the carboxylic acid group of Fenofibric acid with isopropanol to yield Fenofibrate. This can be achieved through various esterification methods, including Fischer esterification or by converting the carboxylic acid to a more reactive species.

Materials:

  • Fenofibric acid

  • Isopropyl alcohol (Isopropanol)

  • Concentrated sulfuric acid (as catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve Fenofibric acid (1.0 eq) in an excess of isopropyl alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and remove the excess isopropyl alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Fenofibrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Fenofibrate.

Intrinsic Biological Activities of this compound

Beyond its role as a synthetic intermediate, this compound has been reported to possess inherent biological activities, including anti-inflammatory, antioxidant, and analgesic properties.[3] The following protocols provide standardized methods for evaluating these potential therapeutic effects.

Protocol 4: In Vitro Anti-Inflammatory Activity - Inhibition of Albumin Denaturation Assay

Rationale: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein (albumin), which is analogous to the in vivo denaturation of proteins in inflammatory conditions.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin (1% w/v solution)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of test concentrations.

  • The reaction mixture shall consist of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test solution of varying concentrations.

  • For the control, 2.0 mL of the vehicle solvent is used in place of the test solution.

  • For the standard, 2.0 mL of a standard solution of diclofenac sodium is used.

  • Incubate the reaction mixtures at 37 °C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70 °C in a water bath for 5 minutes.

  • After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 5: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored compound in the presence of an antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Ascorbic acid or Trolox (as a standard antioxidant)

  • Methanol

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound and serial dilutions in methanol.

  • In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 1.0 mL).

  • Add varying concentrations of the test compound solution (e.g., 0.5 mL) to the DPPH solution.

  • For the control, add methanol instead of the test solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Protocol 6: In Vitro Antioxidant Activity - ABTS Radical Cation Decolorization Assay

Rationale: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another widely used method for assessing antioxidant activity. It is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Trolox (as a standard antioxidant)

  • Ethanol or buffer solution

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound and serial dilutions.

  • Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 7: In Vivo Analgesic Activity - Hot Plate Test

Rationale: The hot plate test is a common method for assessing the central analgesic activity of a compound in animal models. The latency of the animal's response to a thermal stimulus is measured before and after the administration of the test compound.

Materials:

  • This compound

  • A suitable vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Morphine or another standard analgesic drug

  • Laboratory mice or rats

  • Hot plate apparatus with adjustable temperature control

Procedure:

  • Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5 °C).

  • Gently place each animal on the hot plate and start a stopwatch.

  • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

  • Record the time (in seconds) until the animal exhibits one of these behaviors. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the test compound (this compound) or the standard drug (e.g., morphine) to the animals via a suitable route (e.g., intraperitoneal or oral). Control animals receive the vehicle.

  • At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency.

  • An increase in the reaction latency compared to the baseline and the control group indicates an analgesic effect.

  • The percentage of the maximum possible effect (%MPE) can be calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood. Avoid breathing dust.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry. Its primary role as a key intermediate in the synthesis of Fenofibrate is well-established, and the multi-step protocol provided herein offers a comprehensive guide for its conversion. Furthermore, the inherent biological activities of this compound, particularly its potential anti-inflammatory, antioxidant, and analgesic effects, warrant further investigation. The detailed protocols for these biological assays are provided to facilitate such research endeavors, potentially leading to the discovery of new therapeutic applications for this versatile molecule.

References

Application Notes and Protocols: 2-(4-Hydroxybenzoyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile applications of 2-(4-Hydroxybenzoyl)benzoic acid (HBA) as a foundational building block in organic synthesis. HBA, a bifunctional molecule featuring both a carboxylic acid and a phenol group, serves as a critical precursor in the synthesis of a wide array of commercially significant molecules, including high-performance polymers, pharmaceutical intermediates, and functional dyes. This guide delves into the key chemical transformations involving HBA, offering detailed experimental protocols, mechanistic insights, and practical guidance for its effective utilization in the laboratory.

Introduction: The Structural and Chemical Significance of this compound

This compound (HBA), with the CAS number 85-57-4, is an aromatic organic compound characterized by a benzoic acid moiety substituted with a 4-hydroxybenzoyl group at the ortho position.[1] This unique arrangement of a carboxylic acid and a phenolic hydroxyl group within the same molecule imparts a versatile reactivity profile, making it a valuable intermediate in a multitude of synthetic pathways.

The presence of these two distinct functional groups allows for selective reactions. The carboxylic acid can undergo esterification or amidation, while the phenolic hydroxyl can participate in etherification or acylation reactions. This dual reactivity is central to its utility as a monomer in polymerization and as a scaffold in the construction of complex organic molecules.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄[1]
Molecular Weight 242.23 g/mol [2][1]
Appearance White to off-white crystalline solid[3][1][4]
Melting Point Approximately 213-250 °C[1][4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[4]

Core Applications in Organic Synthesis

The strategic placement of its functional groups makes HBA a cornerstone for several classes of organic compounds. This section will explore its primary applications, providing both the chemical logic and illustrative synthetic schemes.

Monomer for High-Performance Polymers: Poly(ether ketone)s (PEKs)

HBA is a crucial monomer in the synthesis of aromatic poly(ether ketone)s (PEKs), a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of PEKs from HBA and its derivatives typically proceeds via nucleophilic aromatic substitution or electrophilic Friedel-Crafts reactions.[5]

Workflow for Poly(ether ketone) Synthesis:

PEK_Synthesis HBA This compound (HBA) Activation Functional Group Activation HBA->Activation Derivatization Polymerization Polymerization (e.g., Friedel-Crafts) Activation->Polymerization Activated Monomer PEK Poly(ether ketone) (PEK) Polymerization->PEK High MW Polymer

Caption: General workflow for PEK synthesis from HBA.

In a typical electrophilic polymerization, the carboxylic acid of HBA can be converted to a more reactive species, such as an acyl chloride. This activated monomer can then undergo a Friedel-Crafts polycondensation reaction, driven by a Lewis acid catalyst, to form the poly(ether ketone) backbone.[5] The hydroxyl group of another HBA monomer attacks the electrophilic acylium ion, forming an ether linkage and propagating the polymer chain.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The benzophenone scaffold present in HBA is a common structural motif in many biologically active compounds. HBA serves as a versatile starting material for the synthesis of various pharmaceutical agents, including anti-inflammatory drugs, antibiotics, and anticancer compounds.[3][6] Its ability to undergo a variety of chemical transformations allows for the introduction of diverse pharmacophores.

For instance, the reaction of HBA with amines or alcohols can lead to the formation of amides and esters with potential therapeutic properties.[6] The phenolic hydroxyl group can be a handle for introducing other functionalities through etherification, expanding the chemical space for drug discovery.[7]

Synthesis of Dyes and Functional Materials

The reaction of HBA with phenols under acidic conditions can yield triphenylmethane-based structures, which are the core of many synthetic dyes and indicators.[8] A classic example is the synthesis of phenolphthalein and its derivatives, where a phthalic anhydride analogue reacts with phenols.[8] HBA can be considered a pre-formed intermediate for such syntheses.

Furthermore, HBA is utilized as an intermediate in the production of photoinitiators for UV-curable coatings, inks, and adhesives.[9] Its benzophenone core allows for efficient absorption of UV radiation, initiating polymerization reactions.[9]

Detailed Experimental Protocols

This section provides step-by-step methodologies for key synthetic transformations involving HBA. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol: Synthesis of a Benzophenone Derivative via Esterification of HBA

This protocol details the esterification of the carboxylic acid group of HBA with ethanol, a common transformation to protect the carboxylic acid or to synthesize ethyl ester derivatives for further reactions.

Materials and Equipment:

  • This compound (HBA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (as catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of HBA in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Carbon dioxide evolution will be observed. Continue adding until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 2-(4-hydroxybenzoyl)benzoate.

Expected Yield and Characterization:

ParameterExpected Value
Yield 85-95%
Appearance White crystalline solid
¹H NMR Consistent with the structure of ethyl 2-(4-hydroxybenzoyl)benzoate.
IR Spectroscopy Presence of ester C=O stretch, disappearance of carboxylic acid O-H stretch.
Protocol: Friedel-Crafts Acylation using an HBA Derivative

This protocol outlines a general procedure for a Friedel-Crafts acylation reaction where an activated derivative of HBA (e.g., the acyl chloride) is used to acylate an aromatic substrate.

Workflow for Friedel-Crafts Acylation:

FC_Acylation HBA_Cl 2-(4-Hydroxybenzoyl)benzoyl chloride Reaction Friedel-Crafts Acylation HBA_Cl->Reaction Aromatic Aromatic Substrate (e.g., Anisole) Aromatic->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst Product Acylated Benzophenone Derivative Reaction->Product

Caption: Friedel-Crafts acylation using an HBA derivative.

Materials and Equipment:

  • 2-(4-Hydroxybenzoyl)benzoyl chloride (prepared from HBA and a chlorinating agent like thionyl chloride)

  • Anisole (or another electron-rich aromatic compound)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (dilute)

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask with a dropping funnel and a gas outlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath. Add a solution of 2-(4-hydroxybenzoyl)benzoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel.

  • Substrate Addition: After the addition is complete, add the aromatic substrate (e.g., anisole, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Safety Precautions:

  • Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.[10]

  • Aluminum chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • The reaction evolves HCl gas, which should be trapped or vented safely.[5]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for its incorporation into a diverse range of molecular architectures, from high-performance polymers to complex pharmaceutical intermediates. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of HBA in their respective fields. A thorough understanding of its reactivity and careful execution of experimental procedures will undoubtedly lead to the successful synthesis of novel and functional molecules.

References

experimental protocol for the acylation of salicylic acid to form 2-(4-Hydroxybenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of 2-(4-Hydroxybenzoyl)benzoic Acid via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive experimental protocol for the synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries.[1] The synthesis is achieved through the Friedel-Crafts acylation of phenol with phthalic anhydride, a classic and effective method for forming this carbon-carbon bond.[2] This guide offers an in-depth explanation of the reaction mechanism, a detailed step-by-step laboratory procedure, safety protocols, and key data presented in a clear, accessible format for researchers, scientists, and professionals in drug development.

Introduction and Scientific Background

This compound is a key organic compound characterized by a molecular structure containing both hydroxyl and carboxylic acid functional groups.[3] This structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and dyes.[1][2] Its derivatives are explored for various applications, including their potential as anti-inflammatory agents and antioxidants.[1][3]

The synthesis detailed herein employs the Friedel–Crafts acylation reaction, a cornerstone of organic chemistry developed by Charles Friedel and James Crafts in 1877.[4] This reaction involves the acylation of an aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. In this specific application, phenol undergoes electrophilic aromatic substitution, reacting with phthalic anhydride to yield the desired product. Understanding the nuances of this reaction, including the management of reaction conditions to favor C-acylation over O-acylation and to ensure para-substitution, is critical for achieving a high yield and purity.[5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. The key to the reaction is the generation of a highly electrophilic acylium ion, which then attacks the electron-rich phenol ring.

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the phthalic anhydride. It coordinates with one of the carbonyl oxygens, polarizing the C-O bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4][6]

  • Electrophilic Attack: The acylium ion acts as a potent electrophile. The phenol ring, activated by the electron-donating hydroxyl group, functions as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the para position due to steric hindrance at the ortho positions and the directing effect of the hydroxyl group. This step temporarily disrupts the aromaticity of the phenol ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex.[6]

  • Restoration of Aromaticity: A base (such as AlCl₄⁻, formed in the initial step) deprotonates the arenium ion, restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and forms HCl.[4]

  • Complex Formation and Workup: The product, this compound, is a ketone and a Lewis base. It forms a stable complex with the Lewis acid catalyst, AlCl₃.[7] Therefore, a stoichiometric amount of the catalyst is required. This complex is subsequently hydrolyzed during the aqueous workup phase to release the final product.[7]

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Complexation cluster_3 Step 4: Workup Phthalic_Anhydride Phthalic Anhydride Acylium_Ion Acylium Ion Intermediate Phthalic_Anhydride->Acylium_Ion + AlCl₃ AlCl3_cat AlCl₃ (Lewis Acid) Phenol Phenol Arenium_Ion Arenium Ion (Sigma Complex) Phenol->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
Phthalic Anhydride85-44-9C₈H₄O₃148.12Irritant
Phenol108-95-2C₆H₆O94.11Toxic, Corrosive, Combustible
Aluminum Chloride (Anhydrous)7446-70-0AlCl₃133.34Corrosive, Water-Reactive
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Carcinogen, Irritant
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive, Respiratory Irritant
Deionized Water7732-18-5H₂O18.02N/A
Sodium Bicarbonate144-55-8NaHCO₃84.01N/A
Apparatus
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Chemical Handling:

    • Aluminum Chloride (Anhydrous): Highly hygroscopic and reacts violently with water, releasing HCl gas. Handle quickly in a dry environment.

    • Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if inhaled or ingested. Handle with extreme care in a fume hood.

    • Dichloromethane (DCM): A suspected carcinogen. Use only in a fume hood.

    • Hydrochloric Acid: Corrosive and causes severe burns. Handle with care.

  • Reaction Conditions: The reaction is exothermic, especially during the addition of AlCl₃ and the quenching step. Maintain proper temperature control.[8]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the dry 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent decomposition of the Lewis acid catalyst.

  • Reagent Charging: In the fume hood, charge the flask with phthalic anhydride (14.8 g, 0.1 mol) and anhydrous dichloromethane (150 mL). Begin stirring to dissolve the solid.

  • Catalyst Addition: Cool the mixture to 0-5°C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (30.0 g, 0.225 mol) to the stirred suspension. Caution: This addition is exothermic. Maintain the temperature below 10°C.

  • Phenol Addition: In the dropping funnel, prepare a solution of phenol (9.4 g, 0.1 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 100 g) followed by the dropwise addition of concentrated hydrochloric acid (20 mL) to decompose the aluminum complex. Caution: This is highly exothermic and will release HCl gas.

  • Product Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold water, and dry in a vacuum oven. The expected product is a white to off-white crystalline solid.[3]

Experimental_Workflow Start Start: Assemble Dry Glassware Charge_Reagents Charge Phthalic Anhydride & DCM Start->Charge_Reagents Cool_1 Cool to 0-5°C Charge_Reagents->Cool_1 Add_AlCl3 Add Anhydrous AlCl₃ Cool_1->Add_AlCl3 Add_Phenol Add Phenol Solution Dropwise Add_AlCl3->Add_Phenol React Stir at Room Temp (4-6h) Add_Phenol->React Cool_2 Cool to 0-5°C React->Cool_2 Quench Quench with Ice & HCl Cool_2->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with H₂O, NaHCO₃, Brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize Filter_Dry Filter and Dry Crystals Recrystallize->Filter_Dry End Pure Product Filter_Dry->End

Caption: Experimental workflow for synthesis.

Characterization and Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.[3]

  • Melting Point: 213 °C.[1]

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the proton environment of the aromatic rings.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify key functional groups, such as the broad O-H stretch for the carboxylic acid and phenol, and the C=O stretches for the ketone and carboxylic acid.

Troubleshooting and Field-Proven Insights

  • Low Yield: Often caused by moisture contamination, which deactivates the AlCl₃ catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Formation of O-Acylated Byproduct: While C-acylation is generally favored under Friedel-Crafts conditions, some O-acylation (ester formation) can occur.[5] The ester can undergo a Fries rearrangement to the desired C-acylated product, but this may require higher temperatures or longer reaction times.[9] Using a stoichiometric amount of catalyst and appropriate temperature control helps favor direct C-acylation.

  • Polysubstitution: The activated phenol ring can potentially undergo multiple acylations. This is minimized because the product, an aryl ketone, is deactivated towards further electrophilic substitution, a key advantage of Friedel-Crafts acylation over alkylation.[6]

  • Difficult Workup: The quenching step can be vigorous. Slow, controlled addition to ice is crucial for safety and to prevent loss of product.

References

Application Note: 2-(4-Hydroxybenzoyl)benzoic Acid as a Versatile Precursor for the Synthesis of Xanthene-Based Photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Photosensitizers are indispensable molecular tools in modern science, with critical applications in photodynamic therapy (PDT), fluorescence microscopy, and diagnostics. Among the various classes of photosensitizers, xanthene dyes, such as fluoresceins and rhodamines, are renowned for their brilliant fluorescence and potent photosensitizing capabilities. This application note provides a detailed guide on the use of 2-(4-Hydroxybenzoyl)benzoic acid (HBBA) and its analogues as fundamental building blocks for the synthesis of these xanthene-based photosensitizers. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the rationale behind key experimental parameters, offering researchers a comprehensive resource for developing novel photosensitizers with tailored properties.

Part 1: The Central Role of the o-Benzoylbenzoic Acid Scaffold

The utility of this compound and its derivatives in photosensitizer synthesis is rooted in its unique molecular architecture. This scaffold is a derivative of benzophenone, a well-known photosensitizing agent, but its primary value lies in its role as a precursor to the rigid, highly fluorescent xanthene core.[1]

1.1. The Core Condensation Reaction: A Gateway to Xanthene Dyes

The synthesis of the xanthene core from an o-benzoylbenzoic acid derivative is a classic example of a Friedel-Crafts acylation followed by a cyclization/dehydration reaction.[2] The process involves the acid-catalyzed condensation of the HBBA analogue with a suitable phenol-based nucleophile, typically a resorcinol derivative.

Causality Behind the Mechanism: The key to this transformation is the spatial arrangement of the carboxylic acid and ketone functionalities on the o-benzoylbenzoic acid backbone. Under strong acid catalysis (e.g., concentrated H₂SO₄ or methanesulfonic acid), the ketone is protonated, activating it for electrophilic aromatic substitution onto an electron-rich resorcinol molecule. A second resorcinol molecule then reacts with the carboxylic acid group, leading to an intramolecular cyclization and dehydration, which ultimately forms the characteristic spiro-lactone xanthene ring system. This reaction is a robust and versatile method for creating a diverse library of photosensitizers.[2][3]

G cluster_reactants Reactants cluster_process Process cluster_products Products HBBA This compound (or Analogue) Catalysis Acid Catalysis (e.g., H₂SO₄) HBBA->Catalysis Resorcinol 2 eq. Resorcinol (or Substituted Phenol) Resorcinol->Catalysis Heating Thermal Energy (180-200°C) Catalysis->Heating Condensation & Cyclodehydration Xanthene Xanthene Dye (e.g., Fluorescein Analogue) Heating->Xanthene Water 2 H₂O Heating->Water

Caption: Core condensation reaction for xanthene dye synthesis.

1.2. Tuning Photophysical Properties The versatility of this synthetic route is a key advantage. By strategically choosing substituted phthalic anhydrides and/or substituted resorcinols, researchers can fine-tune the resulting photosensitizer's properties. For instance:

  • Introducing Halogens (Cl, Br, I): Halogenation of the xanthene ring is a well-established strategy to enhance intersystem crossing, leading to higher singlet oxygen quantum yields, a critical feature for effective PDT agents.[4]

  • Modifying Substituents: Adding electron-donating or withdrawing groups can shift the absorption and emission maxima (color tuning) and alter the quantum yield.[5]

  • Adding Reactive Groups: Incorporating functional groups like carboxylic acids or amines allows for bioconjugation, enabling the photosensitizer to be attached to targeting moieties like antibodies or peptides.[6]

Part 2: General Protocol for Xanthene Dye Synthesis

This section outlines a generalized, self-validating protocol for the synthesis. The success of the reaction is often visually apparent, with the formation of a deeply colored, viscous mixture.

2.1. General Experimental Workflow

The workflow is a multi-step process that requires careful control over temperature and reaction conditions to maximize yield and purity.

G node_start node_start node_process node_process node_decision node_decision node_end node_end node_output node_output A 1. Combine Reactants & Catalyst B 2. Heat to 180-200°C (2-5 hours) A->B C 3. Cool to Room Temp. B->C D 4. Quench Reaction (Pour into ice water) C->D E 5. Neutralize & Precipitate (Add base, then acid) D->E F 6. Isolate Crude Product (Filtration) E->F G Purification Required? F->G J Crude Product F->J H 7. Purify Product (Recrystallization or Column Chromatography) G->H Yes I 8. Dry & Characterize G->I No H->I K Pure Photosensitizer I->K

Caption: General experimental workflow for xanthene dye synthesis.

2.2. Critical Parameters and Scientific Rationale

  • Catalyst Choice: Concentrated sulfuric acid is a common and effective dehydrating agent and catalyst.[7] Methanesulfonic acid is an alternative that can act as both a catalyst and a solvent, often leading to higher yields under milder conditions.[3] Zinc chloride can also be used, particularly in solvent-free "melt" conditions.

  • Temperature Control: The reaction temperature is critical. A range of 180-200°C is typically optimal for the condensation and cyclization to proceed efficiently.[8]

    • Below 180°C: The reaction may be sluggish or incomplete, resulting in low yields and contamination with the uncyclized benzoylbenzoic acid intermediate.[8]

    • Above 215°C: The risk of thermal decomposition of the reactants and the final product increases significantly, leading to the formation of char and other colored impurities, which complicates purification and reduces yield.[8][9]

  • Workup Procedure: The reaction is quenched by carefully pouring the hot, viscous mixture into a large volume of cold water or ice. This precipitates the crude product. A crucial purification step involves dissolving the crude solid in a dilute base (like 1 M NaOH) and then re-precipitating the pure dye by adding acid (like 1 M HCl).[8] This step is effective because the desired product is typically soluble in its deprotonated form in base, while many non-acidic, charred impurities are not.

Part 3: Detailed Protocol - Synthesis of Fluorescein

This protocol details the classic synthesis of fluorescein from phthalic anhydride and resorcinol. This serves as a foundational example that can be adapted for HBBA and its derivatives. The reaction proceeds via the formation of a 2-(2,4-dihydroxybenzoyl)benzoic acid intermediate.[2][8]

3.1. Materials and Reagents

Reagent/MaterialQuantityPurpose
Phthalic Anhydride1.0 eq (e.g., 1.48 g)Electrophile
Resorcinol2.0 eq (e.g., 2.20 g)Nucleophile
Concentrated Sulfuric Acid~5-10 dropsCatalyst/Dehydrating Agent
Deionized Water~200 mLQuenching & Washing
1 M Sodium Hydroxide (NaOH)As neededSolubilization/Purification
1 M Hydrochloric Acid (HCl)As neededPrecipitation/Purification
Oil Bath & Hot Plate1Heating
Round Bottom Flask1Reaction Vessel
Magnetic Stir Bar1Agitation
Condenser1Optional, for solvent-based rxn
Beakers, Funnel, Filter PaperAs neededWorkup & Isolation

3.2. Step-by-Step Procedure

  • Preparation: In a clean, dry round-bottom flask, combine phthalic anhydride (1.0 eq) and resorcinol (2.0 eq). Grind them together with a glass rod to create a fine, homogenous powder. This increases the reactive surface area.[7]

  • Catalyst Addition: Carefully add 5-10 drops of concentrated sulfuric acid to the mixture.

  • Reaction: Place the flask in a pre-heated oil bath set to 190-200°C. Stir the mixture if possible. The reactants will melt and darken, eventually forming a deep red, highly viscous mass. Maintain this temperature for 30-60 minutes. The reaction is typically complete when the mixture solidifies.[7]

  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. The product will be a solid, brittle mass.

  • Quenching & Isolation: Add about 20 mL of deionized water to the flask and carefully break up the solid. Transfer the resulting slurry to a beaker containing ~100 mL of boiling water. Boil for a few minutes to dissolve any unreacted starting materials.

  • Purification (Base/Acid Precipitation):

    • Cool the mixture and filter the crude solid.

    • Dissolve the crude fluorescein product in a minimal amount of 1 M NaOH solution. This will form a dark, intensely fluorescent solution.[8]

    • Filter the solution to remove any insoluble impurities.

    • With vigorous stirring, slowly add 1 M HCl to the filtrate. The fluorescein will precipitate out as a bright orange-red solid. Continue adding acid until the solution is neutral or slightly acidic.[8]

  • Final Steps: Filter the purified product, wash it thoroughly with deionized water to remove any residual salts, and dry it completely. The expected yield is typically high for this reaction.

3.3. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is performed at high temperatures. Use caution when handling the hot apparatus.

Part 4: Characterization and Expected Photophysical Data

The synthesized photosensitizer should be characterized to confirm its identity and purity using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry). Its photophysical properties are paramount to its function.

4.1. Key Photophysical Parameters

  • Absorption/Emission Spectra: Measured using UV-Vis and fluorescence spectrophotometers. These spectra determine the wavelengths of light the molecule absorbs and emits.

  • Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength. High molar absorptivity is desirable for efficient light harvesting.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. A high ΦF is crucial for imaging applications.

  • Singlet Oxygen Quantum Yield (ΦΔ): The efficiency of generating singlet oxygen upon irradiation. This is the most critical parameter for Type II photosensitizers used in PDT.[4]

4.2. Typical Data for Fluorescein Derivatives

The following table provides representative photophysical data for fluorescein, the parent compound of this synthetic family. Note that these values are highly dependent on pH and solvent.[10]

ParameterTypical ValueSignificance
Absorption Max (λ_abs_)~490 nmCorresponds to blue light absorption
Emission Max (λ_em_)~515 nmCorresponds to green fluorescence
Molar Absorptivity (ε)> 70,000 M⁻¹cm⁻¹High light-harvesting efficiency
Fluorescence Quantum Yield (ΦF)> 0.90Excellent for fluorescence imaging
Singlet Oxygen Quantum Yield (ΦΔ)Low (< 0.1)Can be increased by halogenation

Conclusion

This compound and its related o-benzoylbenzoic acid structures are not merely reagents; they are foundational platforms for the rational design of advanced photosensitizers. The acid-catalyzed condensation reaction described herein is a powerful, versatile, and reliable method for accessing the robust and photophysically active xanthene core. By understanding the causality behind the reaction mechanism and carefully controlling key experimental parameters, researchers can efficiently synthesize a vast array of photosensitizers, tuning their properties for specific, high-impact applications ranging from next-generation cancer therapies to cutting-edge biological imaging.

References

Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Bifunctional Molecule

2-(4-Hydroxybenzoyl)benzoic acid (HBBA), a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, presents a unique set of challenges for quantitative analysis.[1][2][3] Its structure incorporates two distinct polar functional groups: a carboxylic acid (pKa ≈ 3.35) and a phenolic hydroxyl group.[2][4] This bifunctionality results in a high melting point (~213 °C), low volatility, and a propensity for strong intermolecular hydrogen bonding.[2][4]

Direct analytical approaches can be hampered by these properties:

  • Gas Chromatography (GC): The low volatility and high polarity of HBBA lead to poor chromatographic performance, including broad, tailing peaks and potential thermal decomposition in the injector port.[5][6]

  • High-Performance Liquid Chromatography (HPLC): While reverse-phase HPLC is a viable technique[7], achieving high sensitivity for trace-level quantification can be difficult without a strong chromophore or fluorophore, especially in complex matrices.

To overcome these limitations, chemical derivatization is an essential strategy. By converting the polar -COOH and -OH groups into less polar, more stable, or more detectable moieties, we can significantly improve analytical performance, enabling robust and sensitive quantification in research and quality control settings. This guide provides detailed protocols and the underlying rationale for the derivatization of HBBA for both GC-MS and HPLC analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte.[8][9] Silylation is the most effective and widely adopted method for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups.[5][8][10]

The Silylation Principle: Masking Polar Groups

Silylation involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group. This transformation has several key benefits:

  • Reduces Polarity: It eliminates the capacity for hydrogen bonding.

  • Increases Volatility: The resulting TMS-ether and TMS-ester are significantly more volatile than the parent compound.[8]

  • Enhances Thermal Stability: The derivatives are less prone to degradation at the high temperatures used in GC.

The most common and powerful silylating agents for this purpose are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11][12] Often, a catalyst such as trimethylchlorosilane (TMCS) is included to increase the reactivity of the silylating agent.[12]

cluster_0 HBBA Derivatization Reaction HBBA This compound (Two active hydrogens: -COOH and -OH) Derivative Bis(trimethylsilyl) Derivative (Volatile & Thermally Stable) HBBA->Derivative Reaction (Heat, Anhydrous) Reagent Silylating Reagent (e.g., BSTFA + 1% TMCS) Reagent->Derivative Provides TMS groups

Caption: Silylation of this compound.

Comparative Overview of Silylation Reagents
ReagentKey CharacteristicsReaction ByproductsTypical Conditions
BSTFA A powerful and versatile silylating agent for both hydroxyl and carboxyl groups.[12]Monosilyltrifluoroacetamide, Trifluoroacetamide (Volatile)60-80°C for 30-60 min
BSTFA + TMCS The TMCS catalyst enhances the reactivity of BSTFA, enabling derivatization of sterically hindered groups and improving reaction speed.[12]Same as BSTFA60-80°C for 20-45 min
MSTFA Considered the most volatile of the TMS-amides, its byproducts are also highly volatile, minimizing chromatographic interference.[11]N-methyltrifluoroacetamide (Volatile)60-80°C for 30-60 min
Detailed Protocol for Silylation of HBBA

This protocol is designed as a starting point and should be optimized for your specific instrumentation and sample matrix.

Materials:

  • This compound (HBBA) standard or dried sample extract.

  • Pyridine or Acetonitrile (Anhydrous, GC grade).

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Heating block or oven capable of maintaining 75°C.

  • Autosampler vials with inert caps.

  • Nitrogen gas stream for evaporation.

Protocol Steps:

  • Sample Preparation: Accurately weigh approximately 1 mg of HBBA standard or use a dried sample extract and place it into a 2 mL autosampler vial. Causality: It is critical to start with a completely dry sample, as silylating reagents will preferentially react with water, reducing derivatization efficiency.[11]

  • Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to the vial. Vortex for 30 seconds to dissolve the HBBA completely.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly immediately. Causality: The reagent is moisture-sensitive; prompt and secure capping prevents atmospheric moisture from interfering with the reaction.

  • Reaction Incubation: Place the vial in a heating block set to 75°C for 45 minutes. Causality: Heating provides the necessary activation energy to ensure the reaction proceeds to completion for both the carboxylic acid and the sterically less accessible phenolic hydroxyl group.

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.

Start Start: Dry HBBA Sample Dissolve Dissolve in 200 µL Anhydrous Pyridine Start->Dissolve Add_Reagent Add 100 µL BSTFA + 1% TMCS Dissolve->Add_Reagent Heat Heat at 75°C for 45 min Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS System Cool->Inject

Caption: GC-MS derivatization workflow for HBBA.

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC, derivatization is not primarily for increasing volatility but for enhancing detector response. By attaching a molecule with strong UV absorbance or fluorescence properties (a "tag"), the limit of detection (LOD) and limit of quantification (LOQ) can be dramatically improved. The carboxylic acid group of HBBA is the most common target for this type of derivatization.[13][14]

The Fluorescent Tagging Principle: Enhancing Signal

Esterification of the carboxylic acid with a fluorescent reagent transforms the weakly UV-active HBBA into a highly fluorescent derivative. This allows for the use of a fluorescence detector (FLD), which offers superior sensitivity and selectivity over a standard UV-Vis detector.

Common derivatization strategies involve converting the carboxylic acid to an ester using fluorescent diazoalkanes or alkyl halides.[13][14]

Reagent ClassExampleMechanismKey Advantage
Fluorescent Diazoalkanes 9-Anthryldiazomethane (ADAM)Reacts directly with the carboxylic acid to form a stable, fluorescent anthrylmethyl ester without needing a catalyst.[13]High reactivity, clean reaction.
Fluorescent Alkyl Halides 4-Bromomethyl-7-methoxycoumarin (Br-MAMC)Nucleophilic substitution reaction where the carboxylate anion attacks the alkyl halide. Requires a base catalyst (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., 18-crown-6).[14]Derivatives have high quantum yields.
Detailed Protocol for Fluorescent Labeling with Br-MAMC

This protocol describes a pre-column derivatization method to create a fluorescent coumarin ester of HBBA.

Materials:

  • HBBA standard or sample extract.

  • Acetone (HPLC grade).

  • 4-Bromomethyl-7-methoxycoumarin (Br-MAMC) solution (e.g., 2 mg/mL in acetone).

  • Potassium Carbonate (K₂CO₃), solid.

  • 18-crown-6 solution (e.g., 1 mg/mL in acetone).[14]

  • Heating block or water bath at 60°C.

  • HPLC vials.

Protocol Steps:

  • Sample Preparation: Place a known amount of HBBA (e.g., in 100 µL of acetone) into a 1.5 mL reaction vial.

  • Reagent Addition: To the vial, add 100 µL of the Br-MAMC solution.

  • Catalyst Addition: Add a small amount (approx. 2 mg) of solid potassium carbonate and 50 µL of the 18-crown-6 solution. Causality: K₂CO₃ acts as a base to deprotonate the carboxylic acid, forming the reactive carboxylate anion. 18-crown-6 is a phase-transfer catalyst that complexes the potassium ion, increasing the nucleophilicity of the carboxylate.[14]

  • Reaction Incubation: Cap the vial and heat at 60°C for 30 minutes.

  • Cooling & Dilution: After cooling to room temperature, the reaction mixture can be diluted with the HPLC mobile phase (e.g., acetonitrile/water) to an appropriate concentration for injection.

  • Analysis: Inject the sample into the HPLC system equipped with a fluorescence detector. Set the detector wavelengths appropriately for the MAMC tag (Excitation ≈ 345 nm, Emission ≈ 435 nm).[14]

Start Start: HBBA Sample in Acetone Add_Reagents Add Br-MAMC, K₂CO₃, and 18-crown-6 Start->Add_Reagents Heat Heat at 60°C for 30 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Mobile Phase Cool->Dilute Inject Inject into HPLC-FLD System Dilute->Inject

Caption: HPLC pre-column derivatization workflow for HBBA.

Summary and Best Practices

Choosing the correct derivatization strategy depends entirely on the analytical instrumentation available and the goals of the analysis.

  • For GC-MS , silylation with BSTFA or MSTFA is the gold standard, converting HBBA into a volatile and stable derivative suitable for gas-phase analysis.

  • For high-sensitivity HPLC analysis, fluorescent tagging of the carboxylic acid group provides a massive signal enhancement, enabling trace-level quantification.

Regardless of the chosen method, adherence to best practices is paramount for success. Always use high-purity, anhydrous solvents and reagents, and perform reaction optimization and validation to ensure the derivatization is complete and reproducible.

References

Introduction: The Analytical Imperative for 2-(4-Hydroxybenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 2-(4-Hydroxybenzoyl)benzoic acid by High-Performance Liquid Chromatography

This compound (HBBA) is a key chemical intermediate, notably in the synthesis of various dyes and polymers.[1] Its presence as a starting material, intermediate, or potential impurity necessitates a robust and reliable analytical method for its quantification. In pharmaceutical manufacturing, related benzophenone structures can be subject to regulatory scrutiny, making accurate detection and quantitation critical for quality control and safety assessment.

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise analysis of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Principle of the Method: Reversed-Phase Chromatography with UV Detection

The method leverages the principles of RP-HPLC, a cornerstone technique for the analysis of moderately polar to nonpolar compounds. The stationary phase, typically a C18 (octadecylsilane) bonded silica, is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, with its aromatic rings and polar functional groups (carboxylic acid and hydroxyl), partitions between these two phases.

The elution is controlled by the precise composition of the mobile phase. An organic modifier (acetonitrile) is used to decrease the polarity of the mobile phase, thereby reducing the analyte's retention time. The inclusion of an acid, such as phosphoric or formic acid, serves a critical purpose: it suppresses the ionization of the carboxylic acid group on the HBBA molecule.[2][3] This ensures a single, un-ionized form of the analyte interacts with the stationary phase, resulting in a sharp, symmetrical peak shape and reproducible retention times.

Detection is achieved using a UV-Vis spectrophotometric detector. The conjugated system of aromatic rings in HBBA acts as a chromophore, absorbing light in the ultraviolet spectrum. A specific wavelength is chosen to maximize sensitivity and minimize interference from other components.

I. Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound.

Apparatus and Reagents
  • Apparatus:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator bath.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Nylon or PTFE syringe filters (0.45 µm).

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (MeCN), HPLC grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

    • Phosphoric acid (H₃PO₄), analytical grade (~85%).

    • Alternative for MS compatibility: Formic acid (HCOOH), LC-MS grade.[2][3][4]

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of HBBA.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of HBBA.[5][6]
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)Isocratic elution offers simplicity and robustness. Acetonitrile provides good peak shape. Phosphoric acid suppresses ionization.[2][3]
Flow Rate 1.0 mL/minA standard flow rate that provides optimal efficiency and reasonable run times for a 4.6 mm ID column.[6][7]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[6][8]
Detection Wavelength 254 nmThis wavelength provides a strong absorbance for the benzoyl chromophore, offering high sensitivity.[5]
Injection Volume 10 µLA typical injection volume for standard analytical HPLC methods.[6]
Run Time Approximately 10 minutesSufficient to allow for the elution of HBBA and any closely related impurities.
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Add 1.0 mL of 85% phosphoric acid to 500 mL of HPLC-grade water in a 1 L media bottle.

    • Add 500 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer quantitatively to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard and Calibration Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of HBBA.

    • Transfer to a 100 mL volumetric flask and dilute to volume with the mobile phase.

    • Sonicate for 10 minutes to ensure complete extraction and dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analysis Workflow

The overall analytical process follows a systematic sequence to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Solutions A3 Inject Standards (Calibration) P2->A3 P3 Prepare Sample Solutions A4 Inject Samples P3->A4 A2 Inject Blank (Mobile Phase) A1->A2 A2->A3 A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte in Samples D2->D3 D4 Generate Report D3->D4 Forced_Degradation cluster_stress Stress Conditions (ICH) cluster_analysis HPLC Analysis cluster_result Outcome S0 HBBA Sample S1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) S0->S1 S2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) S0->S2 S3 Oxidation (e.g., 3% H₂O₂) S0->S3 S4 Thermal (e.g., 80°C) S0->S4 S5 Photolytic (UV/Vis Light) S0->S5 A1 Inject Stressed Samples S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 R1 Peak for HBBA is resolved from all degradation peaks A1->R1

References

Application Notes and Protocols: The Role of 2-(4-Hydroxybenzoyl)benzoic Acid and its Derivatives in Thermosensitive Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Color of Temperature

Thermochromic materials, which exhibit a reversible change in color in response to temperature fluctuations, are at the forefront of smart material innovation. Their applications are diverse, ranging from smart packaging that indicates product freshness to security printing and wearable temperature sensors.[1][2] At the heart of many of these technologies lies a class of organic molecules known as leuco dyes. These compounds can exist in a colorless (leuco) state and a colored state, with the transition between the two triggered by an external stimulus.[3]

This document focuses on the pivotal role of 2-(4-Hydroxybenzoyl)benzoic acid (HBBA) and its derivatives, particularly the 2-(4-dialkylamino-2-hydroxybenzoyl)benzoic acid family, as key intermediates in the synthesis of fluoran-based leuco dyes for thermosensitive applications.[4][5] These molecules form the backbone of the color-forming component in many commercially successful thermochromic systems. We will delve into the underlying chemical principles, provide detailed synthesis and formulation protocols, and outline methods for characterizing the performance of these dynamic materials.

The Thermochromic System: A Three-Component Symphony

The magic of leuco dye-based thermochromism arises from a carefully orchestrated interaction between three key components:

  • The Color Former (Leuco Dye): This is typically a fluoran dye synthesized from an HBBA derivative. In its native state, the dye's molecular structure is such that its π-electron system is not extensively conjugated, rendering it colorless.[6]

  • The Color Developer: This is a proton-donating (acidic) compound, often a phenolic derivative like bisphenol A.[7][8]

  • The Co-Solvent: This is a fusible solid, such as a long-chain fatty alcohol or ester, with a specific melting point.[9]

The interplay between these three components dictates the temperature at which the color change occurs.

Mechanism of Thermochromism

At temperatures below the co-solvent's melting point, the color former and the developer are in close proximity, allowing for an acid-base reaction. The developer protonates a specific site on the leuco dye, inducing the opening of a lactone ring.[6][7] This ring-opening extends the conjugated π-system of the molecule, which now absorbs light in the visible spectrum, resulting in a colored compound.

As the temperature rises and reaches the melting point of the co-solvent, the co-solvent liquefies and dissolves the color former and the developer, separating them. This disrupts the interaction between the dye and the developer, causing the lactone ring to close and the dye to revert to its colorless state.[9] This reversible process is the foundation of the thermochromic effect.

Figure 1: Mechanism of thermochromic color change.

Synthesis and Formulation Protocols

Part 1: Synthesis of a 2-(4-Dialkylamino-2-hydroxybenzoyl)benzoic Acid Intermediate

This protocol describes the synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, a common intermediate for thermosensitive dyes.[4][10]

Materials:

  • 3-Diethylaminophenol

  • Phthalic anhydride

  • Toluene

  • Sodium hydroxide (NaOH) solution (35% w/w)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirring plate with magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In the three-neck flask equipped with a reflux condenser and magnetic stirrer, combine 3-diethylaminophenol (10.00 g, 60.52 mmol) and phthalic anhydride (8.96 g, 60.52 mmol) in 50 mL of toluene.[4]

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 4 hours.[4]

  • Cool the reaction mixture to 50-60°C.

  • Slowly add 50 mL of 35% (w/w) aqueous NaOH solution and heat the mixture to 90°C for 6 hours.[4]

  • Pour the resulting mixture into 200 g of ice and acidify with concentrated HCl to a pH of 3-6.

  • Allow the mixture to stand at room temperature for 2 hours to allow for complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid.

  • Dry the final product under vacuum. The expected yield is approximately 98%.[4]

Part 2: Formulation of a Thermosensitive Coating

This protocol outlines the preparation of a basic thermosensitive coating for application on paper or other substrates.

Materials:

  • Color Former (e.g., Crystal Violet Lactone or another fluoran dye synthesized from the intermediate in Part 1)

  • Developer (e.g., Bisphenol A)

  • Sensitizer (e.g., a simple ether molecule)[11]

  • Co-Solvent (e.g., a long-chain fatty alcohol like 1-octadecanol)

  • Binder (e.g., Polyvinyl alcohol solution)

  • Filler (e.g., Kaolin or Calcium Carbonate)[12]

Procedure:

  • Preparation of Dispersions:

    • Developer Dispersion: Mill a mixture of the developer, a portion of the binder solution, and a dispersing agent until a fine, stable dispersion is achieved.

    • Sensitizer Dispersion: Similarly, prepare a dispersion of the sensitizer with the binder solution.

    • Leuco Dye Dispersion: Prepare a dispersion of the leuco dye with the binder solution.

  • Formulation of the Coating:

    • In a mixing vessel, combine the developer dispersion, sensitizer dispersion, and leuco dye dispersion in a predetermined ratio. A typical starting point for the mass ratio of dye:developer:sensitizer can be in the range of 1:2:2.

    • Add the filler to the mixture to improve the coating's opacity and printability.

    • Add the remaining binder solution to adjust the viscosity of the coating.

  • Coating Application:

    • Apply the formulated thermosensitive coating onto the desired substrate (e.g., paper) using a suitable coating method such as a wire-wound rod or a blade coater.

    • Dry the coated substrate in an oven to remove the solvent and form the final thermosensitive layer.

Formulation_Workflow cluster_Dispersions Component Dispersions cluster_Mixing Coating Formulation cluster_Application Coating and Drying Dye Leuco Dye Dispersion Mix Mixing Tank Dye->Mix Developer Developer Dispersion Developer->Mix Sensitizer Sensitizer Dispersion Sensitizer->Mix Coater Coating Application Mix->Coater Filler Filler Filler->Mix Binder Binder Binder->Mix Dryer Drying Oven Coater->Dryer Final Final Thermosensitive Paper Dryer->Final

Figure 2: Workflow for the formulation of a thermosensitive coating.

Performance Evaluation of Thermosensitive Dyes

The performance of a thermosensitive dye system is characterized by several key parameters.

ParameterDescriptionTypical Values
Activation Temperature The temperature at which the color starts to fade upon heating.30°C - 80°C
Color Density (Colored State) The intensity of the color below the activation temperature.O.D. > 1.0
Color Density (Faded State) The residual color above the activation temperature.O.D. < 0.2
Hysteresis The temperature difference between the color fading upon heating and color reappearance upon cooling.5°C - 15°C
Reversibility The ability of the system to undergo repeated color change cycles without significant degradation.>1000 cycles
Protocol for Thermochromic Performance Evaluation

Equipment:

  • Spectrophotometer with a temperature-controlled stage

  • Differential Scanning Calorimeter (DSC)[13]

  • Thermogravimetric Analyzer (TGA)[13]

Procedure:

  • Colorimetric Analysis:

    • Place a sample of the coated paper on the temperature-controlled stage of the spectrophotometer.

    • Measure the reflectance spectrum of the sample at various temperatures, both heating and cooling, across the visible range.

    • Convert the reflectance data to colorimetric coordinates (e.g., CIELab*).[14]

    • Plot the change in color (e.g., ΔE*) as a function of temperature to determine the activation temperature and hysteresis.[15]

  • Thermal Analysis (DSC):

    • Place a small, weighed amount of the thermosensitive coating into a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to determine the melting point of the co-solvent, which should correlate with the activation temperature of the color change.[13]

  • Stability Analysis (TGA):

    • Heat a small sample of the coating in the TGA to determine the onset of thermal degradation. This provides information on the upper-temperature limit of the material's stability.[13]

Conclusion

This compound and its derivatives are indispensable building blocks in the creation of advanced thermosensitive dyes. By understanding the intricate interplay between the color former, developer, and co-solvent, researchers can rationally design and synthesize thermochromic systems with tailored properties for a wide array of applications. The protocols and evaluation methods outlined in this document provide a solid foundation for the development and characterization of these innovative materials.

References

Application Notes and Protocols: 2-(4-Hydroxybenzoyl)benzoic Acid in Cosmetics and Skincare

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxybenzoyl)benzoic acid (2-HBB), with the CAS Number 85-57-4, is a polyfunctional aromatic compound that is garnering significant interest in the cosmetic and dermatological fields.[1][2] Structurally, it is a derivative of benzoic acid and features a benzophenone-like moiety, which suggests a potential for a range of biological activities relevant to skincare.[3] These application notes provide a comprehensive overview of the scientific rationale for the use of 2-HBB in cosmetic and skincare products, along with detailed protocols for its evaluation and formulation.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₀O₄[3]
Molecular Weight 242.23 g/mol [3]
Appearance White to off-white crystalline powder[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[4]
Melting Point Approximately 213 °C[2]

Proposed Mechanisms of Action in Skincare

The utility of this compound in skincare is predicated on several key biological activities, primarily its antioxidant and anti-inflammatory properties.[1][4] While direct, in-depth studies on 2-HBB are emerging, its structural similarity to other well-characterized phenolic and benzoic acid derivatives allows for informed hypotheses regarding its mechanisms of action.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the skin's antioxidant defenses, is a primary driver of skin aging (photoaging) and other dermatological conditions. 2-HBB is proposed to act as a potent antioxidant, protecting the skin from oxidative damage.[2] The phenolic hydroxyl group in its structure is key to this activity, as it can donate a hydrogen atom to neutralize free radicals.

The proposed antioxidant mechanism is visualized in the following diagram:

G Proposed Antioxidant Mechanism of 2-HBB ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Collagen Degradation) ROS->Cellular_Damage Induces Neutralized_ROS Neutralized Species (e.g., H₂O) ROS->Neutralized_ROS Reduced by H• from 2-HBB HBB This compound (2-HBB) HBB->ROS Scavenges HBB_Radical 2-HBB Radical (Stabilized) HBB->HBB_Radical Donates H•

Caption: Proposed antioxidant mechanism of 2-HBB.

Anti-inflammatory Effects

Inflammation is a key component of various skin conditions, including acne, rosacea, and eczema.[5] Benzoic acid derivatives have demonstrated anti-inflammatory properties.[1][4] The proposed mechanism for 2-HBB involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory mediators. A study on a structurally related compound, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, revealed potent anti-inflammatory effects by inhibiting mast cell degranulation and reducing the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6).[5] It is plausible that 2-HBB exerts similar effects.

Exfoliating and Skin Renewal Properties

As a salicylic acid derivative, 2-HBB may possess keratolytic (exfoliating) properties.[4] This can aid in the shedding of dead skin cells, leading to a smoother skin texture and potentially improving conditions like acne by preventing pore blockage.[4]

UV-Absorbing Potential

The benzophenone-like core structure of 2-HBB suggests a potential for absorbing ultraviolet (UV) radiation. A derivative, 2-(4-diethylamino-2-hydroxybenzoyl)-benzoic acid-n-hexylester, is utilized as a UV filter in hair care products, indicating that the parent molecule may have inherent photoprotective qualities.[6] Further investigation is required to fully characterize the UV-absorbing spectrum of 2-HBB.

Experimental Protocols for Efficacy Evaluation

To substantiate the cosmetic benefits of this compound, a series of in vitro and in-cellulo assays are recommended.

In Vitro Antioxidant Capacity Assessment

A standardized and widely used method for evaluating antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][8]

Protocol: DPPH Radical Scavenging Assay
  • Reagents and Materials:

    • This compound (2-HBB)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of 2-HBB and the positive control in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the 2-HBB dilutions or positive control to the wells.

    • For the blank, add methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of 2-HBB.

In-Cellulo Anti-inflammatory Activity Assessment

This protocol utilizes lipopolysaccharide (LPS)-stimulated human dermal fibroblasts or keratinocytes to assess the anti-inflammatory potential of 2-HBB.

Protocol: Measurement of Pro-inflammatory Cytokines
  • Cell Culture and Treatment:

    • Culture human dermal fibroblasts or keratinocytes in appropriate media.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-HBB for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines, such as IL-6 and TNF-α, in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the 2-HBB-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

The overall experimental workflow for evaluating the efficacy of 2-HBB is depicted below:

G Experimental Workflow for 2-HBB Efficacy Evaluation cluster_0 In Vitro Assays cluster_1 In-Cellulo Assays DPPH DPPH Assay Antioxidant_Activity Antioxidant Capacity DPPH->Antioxidant_Activity Determines ABTS ABTS Assay ABTS->Antioxidant_Activity Determines FRAP FRAP Assay FRAP->Antioxidant_Activity Determines Cytokine Cytokine Measurement (ELISA) Anti_inflammatory_Effect Anti-inflammatory Effect Cytokine->Anti_inflammatory_Effect Determines Collagen Collagen Synthesis (Sircol Assay) Anti_aging_Effect Anti-aging Effect Collagen->Anti_aging_Effect Determines Toxicity Cytotoxicity (MTT Assay) Safety_Profile Safety Profile Toxicity->Safety_Profile Determines HBB_Sample 2-HBB Sample Preparation HBB_Sample->DPPH HBB_Sample->ABTS HBB_Sample->FRAP HBB_Sample->Cytokine HBB_Sample->Collagen HBB_Sample->Toxicity

References

Application Notes and Protocols for the Synthesis of Fluorescein Derivatives from 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Fluorescein in Modern Research

Fluorescein, first synthesized by Adolf von Baeyer in 1871, remains one of the most indispensable fluorophores in biomedical research and diagnostics.[][2][3] Its derivatives are prized for their intense green fluorescence, high quantum yields, and the versatility to be chemically modified for a vast array of applications.[4][5] These applications range from fundamental techniques like fluorescence microscopy and flow cytometry to advanced uses in drug delivery monitoring, intracellular pH sensing, and immunoassays.[4][6][7][8][9]

The core of fluorescein's utility lies in its xanthene scaffold, which can be systematically modified to tune its photophysical properties, such as emission wavelength, photostability, and environmental sensitivity.[4][5] This guide provides an in-depth exploration of a key synthetic pathway for creating these valuable molecular tools, focusing on the condensation reaction of 2-(4-Hydroxybenzoyl)benzoic acid with various resorcinol analogs. This precursor, itself an intermediate in the classic synthesis from phthalic anhydride and resorcinol, serves as a strategic starting point for generating diverse fluorescein derivatives.[10]

This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.

The Core Chemistry: Acid-Catalyzed Condensation

The synthesis of the fluorescein core from this compound and a resorcinol derivative is a classic example of a Friedel-Crafts acylation reaction.[3][11] This reaction is typically performed under harsh conditions, involving the high-temperature fusion of the reactants in the presence of a strong acid catalyst.

Mechanism of Action: A Tale of Two Electrophilic Attacks

The reaction proceeds through a series of electrophilic aromatic substitutions. The key role of the acid catalyst, typically anhydrous zinc chloride (ZnCl₂) or methanesulfonic acid (CH₃SO₃H), is to activate the carboxylic acid group of this compound, making it a more potent electrophile.[2][11][12]

  • Initial Acylation: The acid catalyst coordinates to the carbonyl oxygen of the benzoic acid moiety, increasing its electrophilicity.

  • First Electrophilic Aromatic Substitution: The electron-rich resorcinol molecule attacks the activated carbonyl carbon. Resorcinol is highly activated towards electrophilic substitution due to its two electron-donating hydroxyl groups.

  • Dehydration and Cyclization: Following the initial condensation, an intramolecular cyclization occurs. The hydroxyl group from the benzoyl moiety attacks the newly formed tertiary alcohol, leading to the formation of the central xanthene ring system after dehydration. This step is driven by the formation of a stable, conjugated system.

  • Final Structure: The resulting molecule is the fluorescein derivative. In aqueous solution, it exists in equilibrium between a non-fluorescent lactone form and a highly fluorescent quinonoid form, the balance of which is highly pH-dependent.[][13]

Understanding this mechanism is crucial for troubleshooting. For instance, incomplete reactions often point to insufficient catalyst activity or temperatures too low to drive the dehydration and cyclization steps effectively.[14]

Caption: General reaction scheme for fluorescein derivative synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of standard fluorescein and a halogenated derivative, demonstrating the versatility of the core reaction.

Protocol 1: Synthesis of Unsubstituted Fluorescein

This protocol details the foundational synthesis of fluorescein from this compound and resorcinol.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
This compoundC₁₄H₁₀O₄242.23Starting Material
ResorcinolC₆H₆O₂110.11Reactant for xanthene core
Zinc Chloride (anhydrous)ZnCl₂136.30Lewis acid catalyst
Methanesulfonic acidCH₄O₃S96.11Alternative catalyst/solvent
Sodium Hydroxide (NaOH)NaOH40.00For work-up
Hydrochloric Acid (HCl)HCl36.46For precipitation
Standard laboratory glassware--Round-bottom flask, condenser, etc.
Heating mantle with temperature control--For precise heating

Step-by-Step Procedure

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask, combine this compound (2.42 g, 1.0 eq) and resorcinol (1.10 g, 1.0 eq).

  • Catalyst Addition: Carefully add anhydrous zinc chloride (1.36 g, 1.0 eq). Causality Note: Zinc chloride is highly hygroscopic; ensure it is anhydrous for optimal catalytic activity. Methanesulfonic acid can be used as both a catalyst and a solvent, which can lead to higher yields under milder conditions.[2]

  • Heating: Equip the flask with a condenser and place it in a pre-heated oil bath or heating mantle. Heat the mixture to 180-200°C with gentle stirring. The mixture will darken and become a thick paste.[15] Expert Insight: It is critical to maintain this temperature range. Overheating can lead to decomposition and the formation of tar-like impurities, significantly reducing yield and complicating purification.[14][15]

  • Reaction Monitoring: Maintain the temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent. The disappearance of starting materials indicates completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly add 50 mL of a 1 M NaOH solution to the flask to dissolve the crude solid product. The solution will turn a deep red/orange with intense green fluorescence.

  • Purification (Precipitation): Filter the basic solution to remove any insoluble impurities. Transfer the filtrate to a beaker and, with vigorous stirring, slowly add 1 M HCl. The fluorescein product will precipitate as a reddish-orange solid. Continue adding HCl until the solution is acidic (pH ~2-3).

  • Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with deionized water to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The final product should be a vibrant orange-red powder.

Protocol 2: Synthesis of a Dichlorinated Fluorescein Derivative

This protocol demonstrates how to create derivatives with altered photophysical properties by using a substituted resorcinol. The introduction of chlorine atoms can significantly impact the dye's spectral properties, pKa, and photostability.[11]

Materials and Reagents

  • This compound

  • 4-Chlororesorcinol

  • Methanesulfonic acid (used as both catalyst and solvent)

  • Sodium Hydroxide (1M solution)

  • Hydrochloric Acid (1M solution)

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, add this compound (2.42 g, 1.0 eq) and 4-chlororesorcinol (2.89 g, 2.0 eq).

  • Catalyst/Solvent Addition: Carefully add methanesulfonic acid (~10 mL) to the flask. The acid will act as both the catalyst and the solvent, allowing for a more homogeneous reaction at a lower temperature than the fusion method.[2]

  • Heating: Heat the resulting mixture under a nitrogen atmosphere at 80-90°C for 24-48 hours. The milder conditions are necessary to prevent degradation of the substituted resorcinol.

  • Work-up: After cooling, carefully pour the reaction mixture into a beaker containing ice water (~100 mL). A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash extensively with water. The crude product can be further purified using the same base-dissolution and acid-precipitation method described in Protocol 1 or by column chromatography on silica gel.

Data Summary for Derivative Synthesis

The true power of this synthetic approach lies in its modularity. By selecting different substituted resorcinols, a library of fluorescein derivatives can be generated.

Substituted ResorcinolResulting Derivative CoreExpected Property Change
ResorcinolFluoresceinBaseline reference
4-ChlororesorcinolDichlorofluoresceinRed-shifted spectra, lower pKa
4-FluororesorcinolDifluorofluorescein (Oregon Green)Higher photostability, lower pKa[2]
4-MethylresorcinolDimethylfluoresceinIncreased hydrophobicity

Characterization and Validation

Confirming the structure and purity of the synthesized derivative is a critical step. A combination of spectroscopic techniques should be employed.

Workflow for Synthesis and Characterization

G A 1. Reaction Setup (Precursor + Resorcinol + Catalyst) B 2. Heating & Reaction (180-200°C or 80-90°C) A->B C 3. Work-up (Base Dissolution) B->C D 4. Purification (Acid Precipitation / Chromatography) C->D E 5. Characterization D->E F Pure Fluorescein Derivative E->F NMR NMR ('H, '³C) (Structural Confirmation) MS Mass Spectrometry (Molecular Weight) UVVis UV-Vis Spectroscopy (Absorbance Maxima) Fluor Fluorescence Spectroscopy (Emission Maxima, Quantum Yield)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Hydroxybenzoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction, troubleshoot common issues, and ultimately optimize product yield and purity. We will delve into the underlying principles of the synthesis, providing not just protocols, but the scientific rationale to empower your experimental design.

Overview of the Synthesis: The Friedel-Crafts Acylation Pathway

The predominant method for synthesizing this compound is the Friedel-Crafts acylation of phenol with phthalic anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[2][3] The reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the phthalic anhydride, making it a more potent electrophile.[3][4]

The hydroxyl group (-OH) on the phenol ring is a strongly activating, ortho-, para-directing group. This electronic influence directs the incoming acyl group primarily to the position para to the hydroxyl group, yielding the desired this compound. However, steric hindrance and reaction conditions can also lead to the formation of the ortho isomer, 2-(2-Hydroxybenzoyl)benzoic acid, as a significant byproduct.[5]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the Lewis acid-catalyzed Friedel-Crafts acylation mechanism.

G PA Phthalic Anhydride Complex1 Activated Electrophile (Acylium Ion Complex) PA->Complex1 Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 SigmaComplex σ-Complex Intermediate Complex1->SigmaComplex Electrophilic Attack (para-position favored) Phenol Phenol Phenol->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Rearomatization (-H⁺) Product This compound ProductComplex->Product Hydrolysis CatalystOut Al(OH)₃ + HCl ProductComplex->CatalystOut Hydrolysis Workup Aqueous Work-up (e.g., H₂O, HCl) Workup->Product Workup->CatalystOut

Caption: Mechanism of Friedel-Crafts Acylation for this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q: My reaction yield is consistently low (<50%). What are the most probable causes?

A: Low yields can stem from several factors, often related to reagent quality and reaction conditions.

  • Catalyst Inactivity: Aluminum chloride is highly hygroscopic. Moisture from the air, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive. Always use freshly opened, high-purity AlCl₃ or a freshly sublimed portion. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere).

  • Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst.[3] This is because the product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle. For phenol, which also complexes with AlCl₃, more than two equivalents of the catalyst are often necessary for optimal results.

  • Insufficient Reaction Temperature or Time: While higher temperatures can promote side reactions, an insufficient temperature will result in a sluggish or incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be required.

  • Premature Precipitation: The intermediate product-catalyst complex is often a viscous, insoluble mass.[4] If stirring is inadequate, the reactants may become trapped or unable to interact, effectively stopping the reaction. Ensure vigorous mechanical stirring throughout the addition and reaction period.

Q: I'm getting a significant amount of the 2-(2-hydroxybenzoyl)benzoic acid isomer. How can I improve para-selectivity?

A: The formation of the ortho-isomer is a common challenge. While the para-position is electronically favored, several factors can be adjusted to enhance selectivity.

  • Steric Hindrance: The choice of solvent can influence the effective size of the electrophile complex. Bulky solvents can sterically favor the less hindered para-position.

  • Temperature Control: Lower reaction temperatures (e.g., 0-10°C) generally favor the thermodynamically more stable para product over the kinetically favored ortho product.[6] Running the reaction at elevated temperatures often leads to decreased selectivity.

  • Rate of Addition: Adding the phenol to the phthalic anhydride-AlCl₃ complex slowly at a controlled temperature can help maintain a low concentration of the nucleophile and improve selectivity.

Q: The work-up procedure is messy, forming a persistent emulsion, and I'm losing product during purification. What can I do?

A: The work-up involves the vigorous hydrolysis of the aluminum chloride-product complex, which can be challenging.

  • Hydrolysis Method: The most common method is to slowly and carefully pour the reaction mixture onto crushed ice, often containing concentrated hydrochloric acid. The acid ensures the phenolic hydroxyl group remains protonated and helps break down the aluminum salts into water-soluble species. Perform this step in a well-ventilated fume hood, as large volumes of HCl gas are evolved.

  • Breaking Emulsions: If an emulsion forms during the subsequent solvent extraction, it can often be broken by adding a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous layer, forcing the organic components out of solution.

  • Purification Strategy: The crude product is often contaminated with unreacted starting materials and isomers. Recrystallization is the most effective purification method.[7][8] A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes turbid. Upon cooling, the desired product should crystallize out in higher purity.

Frequently Asked Questions (FAQs)

Q: Why is a full stoichiometric amount of AlCl₃ necessary? Can I use a catalytic amount?

A: A stoichiometric amount (or more) is essential. The oxygen atoms of both the ketone and hydroxyl groups in the product are Lewis bases that coordinate strongly with the AlCl₃ Lewis acid. This forms a stable complex that does not readily dissociate.[3] Consequently, the AlCl₃ is consumed as a reagent rather than acting as a true catalyst that regenerates. Using less than one equivalent per carbonyl and hydroxyl group will result in an incomplete reaction.

Q: What is the best solvent choice? Are there "greener" alternatives?

A: Traditional solvents include halogenated hydrocarbons like s-tetrachloroethane or nitrobenzene because they are inert to the reaction conditions and effectively solvate the intermediates.[5][6] However, these are highly toxic. Toluene is a less toxic alternative but can participate in the Friedel-Crafts reaction as a nucleophile, potentially leading to byproducts.[7] A more environmentally friendly approach is a "molten state" synthesis, which minimizes or eliminates the use of a solvent by heating the reactants together until they melt.[7][9] This method can simplify the work-up and reduce waste but requires careful temperature control to avoid degradation.

Q: How critical is temperature control throughout the reaction?

A: Temperature control is crucial for both yield and selectivity.

  • Initial Mixing: The initial complexation of AlCl₃ with phthalic anhydride is exothermic. This step should be done at a low temperature (0-5°C) to prevent uncontrolled side reactions.

  • Reactant Addition: The addition of phenol should also be done slowly at a low temperature to control the exothermic reaction and maximize para-selectivity.

  • Reaction Progression: After addition, the temperature may be allowed to rise to room temperature or be gently heated to drive the reaction to completion. The optimal temperature profile should be determined empirically for your specific setup.

Optimized Experimental Protocol

This protocol provides a generalized starting point. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Charging: Under an inert atmosphere, charge the flask with a suitable solvent (e.g., 1,2-dichloroethane) and cool to 0-5°C in an ice bath.

  • Catalyst Addition: Carefully and slowly add anhydrous aluminum chloride (2.2 eq.) to the stirred solvent.

  • Electrophile Formation: Add phthalic anhydride (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10°C. Stir the resulting slurry for 30 minutes at 0-5°C.

  • Nucleophile Addition: Dissolve phenol (1.0 eq.) in a minimal amount of the reaction solvent and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of phenol using TLC.

  • Work-up: Prepare a beaker with a mixture of crushed ice and concentrated HCl. Under vigorous stirring, slowly pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with water and then with saturated NaCl (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure this compound.

Table of Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio 1.0 eq. Phenol : 1.0 eq. Phthalic AnhydrideStoichiometric reaction.
Catalyst Ratio 2.2 - 2.5 eq. AlCl₃Stoichiometric amount needed to complex with reactant -OH and product C=O.[3]
Addition Temperature 0 - 10°CControls exothermicity and improves para-selectivity.[6]
Reaction Temperature 20 - 25°C (Room Temp)Allows the reaction to proceed to completion without promoting side products.
Reaction Time 12 - 24 hoursShould be optimized based on TLC monitoring.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(4-hydroxybenzoyl)benzoic acid. As researchers, scientists, and professionals in drug development, encountering unexpected side reactions is a common challenge. This guide is designed with full editorial control to provide in-depth, actionable troubleshooting advice in a direct question-and-answer format. My aim is to combine technical accuracy with field-proven insights to help you navigate the complexities of this synthesis.

Core Troubleshooting Guide & FAQs
Question 1: My reaction yield is substantially lower than anticipated, and I'm isolating a significant amount of an insoluble, high-melting-point solid. What is the likely cause?

Answer:

This is a frequently encountered issue and is almost certainly due to the formation of a xanthene derivative as a major byproduct.[1][2][3][4] This side reaction becomes dominant under specific conditions, leading to the insoluble solid you're observing.

Expertise & Causality:

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of phenol with phthalic anhydride.[5][6] The intended reaction is an intramolecular acylation. However, if the reaction temperature is too high or the reaction time is excessively long, an intermolecular reaction can occur. In this competing pathway, a molecule of the desired product reacts with another molecule of phenol. This leads to a diarylmethane intermediate that subsequently cyclizes to form a highly stable and often insoluble xanthene structure.[1][2][4]

Trustworthiness through Self-Validating Protocols:

To mitigate this side reaction, precise control over the reaction parameters is essential. The following protocol is designed to favor the desired intramolecular pathway.

Troubleshooting Protocol: Minimizing Xanthene Formation

  • Strict Temperature Control: This is the most critical parameter to control.

    • Recommendation: Maintain the reaction temperature between 110-120°C. Exceeding 140°C significantly increases the rate of the intermolecular condensation leading to xanthene formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Solvent Selection: Running the reaction neat (without a solvent) can sometimes lead to poor temperature control.

    • Recommendation: The use of a high-boiling, inert solvent such as 1,2-dichlorobenzene can facilitate more uniform heating and better temperature regulation.

  • Stoichiometric Precision: An excess of phenol can promote the intermolecular side reaction.

    • Recommendation: Adhere to a strict 1:1 molar ratio of phthalic anhydride to phenol.

Workflow for Reaction Optimization:

G cluster_0 Optimizing Against Xanthene Formation A Set up parallel reactions at: 110°C, 120°C, and 130°C B Monitor reaction progress by TLC (e.g., every 30 minutes) A->B C Stop the reaction upon consumption of starting material B->C D Isolate and quantify the desired product and insoluble byproduct C->D E Identify the optimal temperature with the highest yield of this compound D->E

Caption: A systematic workflow for optimizing the reaction temperature to minimize xanthene byproduct formation.

Question 2: My TLC analysis shows a byproduct spot very close to my desired product. What is this impurity, and how can I prevent its formation?

Answer:

This is a classic regioselectivity issue. The spot is likely the isomeric byproduct, 2-(2-hydroxybenzoyl)benzoic acid.

Expertise & Causality:

In the Friedel-Crafts acylation of phenol, the hydroxyl group is an ortho, para-directing group.[7][8] While the para-substituted product (your desired compound) is generally favored due to less steric hindrance, the ortho-substituted isomer can still form in significant amounts.[9][10][11] The choice of Lewis acid catalyst and the reaction temperature are key factors that influence the ortho/para ratio.

Trustworthiness through Self-Validating Protocols:

By carefully selecting your catalyst and controlling the temperature, you can significantly enhance the regioselectivity of the reaction.

Troubleshooting Protocol: Enhancing para-Selectivity

  • Catalyst Selection: The strength of the Lewis acid catalyst has a direct impact on the isomer ratio.

    • Recommendation: While aluminum chloride (AlCl₃) is commonly used, it is a very strong Lewis acid and can lead to lower selectivity. Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃). Boron trifluoride etherate (BF₃·OEt₂) is often an excellent choice for maximizing para-acylation of phenols.[11]

  • Lower Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable para isomer.

    • Recommendation: When using a more reactive catalyst, conduct the reaction at the lower end of the effective temperature range (e.g., 100-110°C).

  • Purification Strategy: If the formation of the ortho isomer cannot be completely avoided, a meticulous purification approach is necessary.

    • Recommendation: The two isomers often have slightly different solubilities. Fractional crystallization from a solvent system like an ethanol/water mixture can be an effective method for separation.

Data Presentation: Catalyst Influence on Regioselectivity

CatalystTypical Reaction Temperature (°C)Approximate para:ortho Ratio
AlCl₃120 - 14085:15
ZnCl₂110 - 13090:10
BF₃·OEt₂100 - 120>95:5
Question 3: My final product has a persistent pink or brown discoloration. What is the source of this color, and how can I obtain a pure white solid?

Answer:

The discoloration is typically due to the oxidation of the phenolic hydroxyl group, leading to the formation of highly colored quinone-type impurities.[12][13][14][15][16] Phenols are notoriously susceptible to oxidation, a process that is accelerated by heat, air, and the presence of metal catalysts.[17][18][19][20]

Expertise & Causality:

The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then undergo further reactions, including dimerization and polymerization, to form colored byproducts.[12][16] The presence of certain metal catalysts, particularly iron, can exacerbate this issue by facilitating redox cycling.[12][14][15]

Trustworthiness through Self-Validating Protocols:

Implementing the following measures during your reaction and workup will help prevent the formation of these colored impurities and allow for their removal.

Troubleshooting Protocol: Preventing and Removing Color Impurities

  • Maintain an Inert Atmosphere: Minimizing the presence of oxygen is crucial.

    • Recommendation: Before adding your reagents, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Post-Reaction Purification:

    • Reductive Workup: During the aqueous workup, the addition of a small amount of a reducing agent, such as sodium bisulfite (NaHSO₃), can help reduce some of the colored quinone impurities back to their colorless phenolic form.

    • Decolorizing with Activated Carbon: This is a highly effective method for removing residual colored impurities.

      • Dissolve the crude product in a suitable hot solvent (e.g., aqueous ethanol).

      • Add a small amount (typically 1-2% by weight) of activated charcoal.

      • Gently boil the solution for 5-10 minutes.

      • Perform a hot filtration to remove the charcoal.

      • Allow the clear filtrate to cool slowly to promote the crystallization of your pure, white product.[21][22]

Workflow for Product Decolorization:

G cluster_0 Decolorization and Purification Workflow A Dissolve crude product in minimum hot solvent B Add 1-2 wt% activated charcoal A->B C Boil for 5-10 minutes B->C D Perform hot gravity filtration C->D E Allow filtrate to cool slowly to induce crystallization D->E F Collect pure, white crystals by vacuum filtration E->F

Caption: A step-by-step protocol for the decolorization and final purification of the product.

References

Technical Support Center: Recrystallization of 2-(4-Hydroxybenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for methods for recrystallization of 2-(4-Hydroxybenzoyl)benzoic acid.

Welcome to the technical support guide for the purification of this compound (CAS 85-57-4). As a Senior Application Scientist, I have designed this resource to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary for successfully purifying this compound. This guide is structured to address common challenges and explain the causality behind each experimental choice, ensuring a robust and reproducible workflow.

Part 1: Foundational Knowledge & Solvent Selection

A successful recrystallization is predicated on understanding the physicochemical properties of the target compound and selecting an appropriate solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence recrystallization?

This compound is an aromatic compound featuring both a carboxylic acid and a phenolic hydroxyl group.[1] These functional groups make the molecule polar and capable of hydrogen bonding, which dictates its solubility. It appears as a white to off-white crystalline solid.[2] Its solubility is limited in water but significantly better in polar organic solvents like alcohols and acetone.[1][2]

A critical point for purity assessment is the melting point. Literature values vary, with some sources citing approximately 140°C or 245-250°C, while a more commonly referenced value for the purified compound is around 213°C.[1][3][4][5] This discrepancy highlights the importance of using a consistent, high-purity reference standard when assessing the success of your purification.

Q2: What is the fundamental principle for selecting a recrystallization solvent?

The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] This temperature-dependent solubility differential is the driving force of the entire process. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution while impurities ideally remain dissolved in the cold solvent (mother liquor).[7][8]

Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization. The following table summarizes suitable solvents and systems based on the polarity and hydrogen bonding capabilities of this compound.

Solvent/SystemRationale & CharacteristicsSuitability
Water The compound is slightly soluble in cold water but much more soluble in hot water, a classic characteristic for a good recrystallization solvent.[9][10] It is non-flammable and inexpensive.Excellent (Primary Choice)
Ethanol/Water For crudes with more non-polar impurities. The compound dissolves readily in hot ethanol. Water is then added as an "anti-solvent" to the hot solution until turbidity appears, which is then cleared by adding a few more drops of ethanol. This creates a saturated system that yields crystals upon cooling.Excellent (Versatile)
Ethanol or Methanol Alcoholic solvents provide favorable solvation due to their ability to form hydrogen bonds with both the carboxylic acid and phenolic hydroxyl groups.[1] Use when impurities are insoluble in alcohols.Good
Toluene A non-polar aromatic solvent. It can be effective if the primary impurities are highly polar. The aromatic nature of toluene can also engage in π-π stacking interactions with the compound.[1] Recrystallization of similar compounds from toluene has been reported.[11]Good (For specific impurities)
Acetone The compound shows good solubility in acetone.[1] However, its low boiling point may not provide a wide enough solubility gradient for high recovery. It is often too good a solvent at room temperature.Fair (Use with an anti-solvent like hexane)

Part 2: Experimental Protocols & Workflow

The following protocols are self-validating systems. Adherence to these steps, particularly regarding the minimal use of hot solvent and slow cooling, is critical for achieving high purity and yield.

Protocol 1: Standard Recrystallization from Water

This is the preferred method due to its simplicity, low cost, and safety.

  • Dissolution: Place your crude this compound (e.g., 2.0 g) into a 250 mL Erlenmeyer flask with a few boiling chips. Add a minimal amount of deionized water (e.g., 100 mL). Heat the mixture on a hot plate to a rolling boil.[6]

  • Achieve Saturation: Add small portions of hot deionized water to the boiling suspension, stirring continuously, until the solid has just completely dissolved. Crucially, avoid adding a large excess of water, as this will significantly reduce your final yield. [12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a spatula-tip of activated charcoal, then re-heat to boiling for 2-5 minutes. The charcoal will adsorb colored impurities.[12][13]

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them over a beaker of boiling water.[8] Pour the hot solution quickly through the fluted filter paper. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystals with a minimal amount of ice-cold deionized water to rinse away the impurity-laden mother liquor.

  • Drying: Allow air to be drawn through the crystals on the filter for 15-20 minutes to partially dry them. Then, transfer the crystals to a watch glass and dry to a constant weight in a drying oven set to a temperature well below the melting point (e.g., 80-90°C).

Visual Workflow: The Recrystallization Process

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filtration 2. Hot Filtration (Remove Insolubles) Dissolve->Hot_Filtration Cool 3. Slow Cooling (Induce Crystallization) Hot_Filtration->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

Q: My compound won't fully dissolve, even after adding a lot of hot solvent. What's wrong?

  • Probable Cause: You may have insoluble mechanical impurities (dust, etc.) or an insoluble side-product in your crude material. Alternatively, the solvent may not be hot enough.[12]

  • Solution: Ensure your solvent is at a rolling boil. If a small amount of solid material persists, it is likely an insoluble impurity. Do not add a large excess of solvent trying to dissolve it. Instead, proceed directly to the hot filtration step to remove the insoluble material before cooling.[12]

Q: The solution has cooled completely, but no crystals have formed. What should I do?

  • Probable Cause: Too much solvent was used during the dissolution step, meaning the solution is not supersaturated upon cooling.[12]

  • Solutions (in order of preference):

    • Induce Nucleation: Scratch the inner wall of the flask at the surface of the liquid with a clean glass rod. The microscopic scratches provide a surface for crystal growth to begin.[7]

    • Seed Crystals: If you have a pure crystal of the product, add a single tiny "seed" crystal to the solution to initiate crystallization.[12]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again.

    • Drastic Cooling: Place the flask in an ice-salt bath to further decrease the compound's solubility. Note that this can sometimes cause the product to precipitate rapidly, trapping impurities.

Q: My compound "oiled out" as a liquid layer instead of forming solid crystals. How can I fix this?

  • Probable Cause: The solution's saturation point was reached at a temperature above the compound's melting point in that specific solvent system, or the solution was cooled too rapidly. This is more common with lower-purity samples.

  • Solution: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional hot solvent. Now, allow the solution to cool much more slowly. Insulating the flask with a beaker or paper towels can help.[7] If it oils out again, try adding a small amount of a co-solvent in which the compound is less soluble before reheating and slowly cooling.

Q: My final product is still colored (e.g., yellow or brown). How do I get a pure white solid?

  • Probable Cause: The presence of soluble, colored impurities that were not removed by the initial crystallization.

  • Solution: Perform the recrystallization again. This time, after the crude solid is fully dissolved in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Boil the solution with the charcoal for a few minutes, then remove the charcoal and the adsorbed impurities via hot filtration.[12] Be aware that charcoal can also adsorb some of your product, slightly reducing the yield.

Q: The melting point of my recrystallized product is broad and lower than the 213°C literature value. What does this mean?

  • Probable Cause: The presence of remaining impurities. Impurities disrupt the crystal lattice, which typically causes melting to begin at a lower temperature and occur over a wider range.

  • Solution: The product requires further purification. A second recrystallization, perhaps using a different solvent system, is necessary. Purity is confirmed by a sharp melting point that matches the literature value of the pure compound.

Visual Guide: Troubleshooting Logic

Troubleshooting_Flowchart cluster_prob1 No Crystals Formed cluster_prob2 Product 'Oiled Out' cluster_prob3 Final Product is Colored cluster_prob4 Low Yield Start Problem Encountered P1 Too much solvent? Start->P1 P2 Cooled too fast? Start->P2 P3 Soluble colored impurities? Start->P3 P4 Too much solvent? Premature crystallization? Start->P4 S1 Boil off excess solvent OR Scratch/Seed/Cool further P1->S1 S2 Reheat, add tiny bit of solvent, cool SLOWLY P2->S2 S3 Redissolve, add activated charcoal, hot filter P3->S3 S4 Use min. solvent Pre-heat funnel Wash with ICE-COLD solvent P4->S4

Caption: A decision-making flowchart for common recrystallization issues.

Part 4: Safety Precautions

Q: What are the primary hazards associated with this compound and the recommended solvents?

  • This compound: It is classified as harmful if swallowed and causes serious eye irritation.[14] It should be handled with care to avoid creating dust.[15]

  • Solvents: Organic solvents like ethanol, methanol, toluene, and acetone are flammable. All heating should be conducted using a hot plate in a well-ventilated fume hood. Never heat organic solvents with an open flame.

Q: What personal protective equipment (PPE) is required?

  • Eye Protection: Chemical splash goggles are mandatory.[16]

  • Hand Protection: Wear chemically resistant gloves.

  • Body Protection: A lab coat must be worn. To prevent prolonged skin contact, wear impervious clothing and boots if handling large quantities.[16]

References

avoiding byproduct formation in Friedel-Crafts acylation for 2-(4-Hydroxybenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation of phenol with phthalic anhydride to produce 2-(4-Hydroxybenzoyl)benzoic acid is a cornerstone reaction for synthesizing key intermediates used in pharmaceuticals and dyes, such as phenolphthalein derivatives.[1][2] While fundamentally an electrophilic aromatic substitution, the reaction is notoriously challenging due to the bidentate nucleophilicity of phenol, which often leads to a mixture of products and low yields of the desired C-acylated isomer.[3]

This technical support guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction outcomes, empowering you to minimize byproduct formation and maximize the yield of high-purity this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction failed or resulted in a very low yield. What are the most common culprits?

A1: Low or no yield in the Friedel-Crafts acylation of phenols typically stems from two primary issues: catalyst deactivation and competing side reactions.

  • Inactive Catalyst: The most common catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze AlCl₃, rendering it inactive.[4] Furthermore, the lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid.[3][5] This forms a complex that not only deactivates the catalyst but also makes the aromatic ring less nucleophilic, hindering the desired electrophilic substitution.[5]

  • Insufficient Catalyst: Because the product ketone and the starting phenol both form stable complexes with AlCl₃, a stoichiometric amount (or more) of the catalyst is required.[6] Unlike other Friedel-Crafts reactions where the catalyst is regenerated, here it is consumed. Using less than a stoichiometric amount will result in an incomplete reaction.

  • Dominance of O-Acylation: Phenol can be acylated on the aromatic ring (C-acylation) to give the desired product or on the phenolic oxygen (O-acylation) to form a phenyl ester. O-acylation is often the kinetically favored pathway, meaning it happens faster, especially under milder conditions, consuming your starting material without producing the target ketone.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly opened, anhydrous AlCl₃ and anhydrous solvents.[4]

  • Increase Catalyst Loading: Use at least 2.0 to 2.5 equivalents of AlCl₃ relative to the limiting reagent (phenol or phthalic anhydride) to compensate for complexation with both the reactant and product.

  • Optimize for C-Acylation: Follow the guidance in Q2 to shift the reaction equilibrium away from the kinetically favored O-acylation pathway.

Q2: My primary product is the O-acylated phenyl ester, not the desired ketone. How do I promote C-acylation?

A2: The competition between C- and O-acylation is a classic challenge that is directly controlled by the concentration and strength of the acid catalyst.

  • Low Catalyst Concentration: Favors O-acylation. With catalytic amounts of a Lewis acid or in the absence of a strong acid, the more nucleophilic oxygen atom attacks the acylating agent preferentially.[3][5]

  • High Catalyst Concentration: Promotes C-acylation. Using a stoichiometric excess of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) is crucial.[3][7] The excess catalyst coordinates to the oxygen of any initially formed ester, facilitating an intramolecular rearrangement to the more thermodynamically stable C-acylated product. This is known as the Fries Rearrangement.[8][9]

The diagram below illustrates the critical branching point between C- and O-acylation and the role of the Fries Rearrangement.

G Reactants Phenol + Phthalic Anhydride + AlCl₃ C_Acylation C-Acylation (Ring Attack) Reactants->C_Acylation High [AlCl₃] (≥2.0 eq) O_Acylation O-Acylation (Oxygen Attack) Reactants->O_Acylation Low [AlCl₃] (Catalytic) Ortho_Product ortho-Isomer Byproduct 2-(2-Hydroxybenzoyl)benzoic acid C_Acylation->Ortho_Product High Temp. Para_Product Desired para-Isomer This compound C_Acylation->Para_Product Low Temp. Ester_Byproduct O-Acylated Ester Byproduct O_Acylation->Ester_Byproduct Fries Fries Rearrangement Ester_Byproduct->Fries Excess AlCl₃, Heat Fries->Ortho_Product Fries->Para_Product

Reaction pathways in the acylation of phenol.
Q3: I'm getting the C-acylated product, but it's a mixture of isomers. How do I improve regioselectivity for the para product?

A3: The regioselectivity between the ortho and para positions is primarily governed by reaction temperature, reflecting a classic case of thermodynamic versus kinetic control.[9]

  • Low Temperatures (approx. 0–25 °C): Favor the formation of the para-isomer , this compound. This is the thermodynamically more stable product due to reduced steric hindrance.

  • High Temperatures (>80 °C): Favor the formation of the ortho-isomer , 2-(2-Hydroxybenzoyl)benzoic acid. At higher temperatures, the reaction is under kinetic control. The ortho product is formed faster because the phenolic oxygen and the carbonyl group can form a stable bidentate complex with the aluminum catalyst, lowering the activation energy for this pathway.[9]

To maximize the yield of the desired para-isomer, it is essential to maintain a low reaction temperature throughout the addition of reagents and for the duration of the reaction.

ParameterTo Favor para-Isomer (Desired)To Favor ortho-Isomer (Byproduct)Rationale
Temperature Low (0–25 °C)High (>80 °C)The para product is thermodynamically more stable; the ortho product is kinetically favored.[9]
Solvent Non-polar (e.g., CS₂, 1,2-dichloroethane)PolarIncreasing solvent polarity can favor the formation of the para product.[9]
Catalyst Conc. >2.0 equivalents>2.0 equivalentsHigh catalyst concentration is required for C-acylation in general.[3]
Q4: What is the Fries Rearrangement, and can I use it as a synthetic strategy?

A4: The Fries Rearrangement is the Lewis acid-catalyzed conversion of a phenolic ester (O-acylated product) to a hydroxyaryl ketone (C-acylated product).[9] While it can be an unintended side reaction, it can also be exploited as a robust, two-step synthetic route that often provides higher and more reliable yields than a direct one-pot Friedel-Crafts acylation.[5]

Two-Step Fries Rearrangement Strategy:

  • Esterification (O-acylation): First, intentionally synthesize the O-acylated ester under conditions that favor this kinetic product. This is typically done by reacting phenol with phthalic anhydride using a catalytic amount of acid or a base like triethylamine in a solvent like dichloromethane.[5]

  • Rearrangement: Isolate and purify the ester. Then, treat the ester with an excess of AlCl₃ at a controlled temperature to catalyze the migration of the acyl group to the aromatic ring.[5] This step allows you to precisely control the regioselectivity by setting the appropriate temperature (low temp for para, high temp for ortho).

This two-step approach is advantageous because it separates the competing O- and C-acylation steps, often leading to a cleaner reaction and simpler purification.

Q5: Are there "greener" or alternative catalysts to the stoichiometric AlCl₃?

A5: Yes, significant research has focused on developing more environmentally friendly and reusable catalysts to replace traditional Lewis acids. While AlCl₃ is effective, it generates large amounts of corrosive and hazardous waste.

  • Zeolites: These solid acid catalysts, such as H-beta or H-Y zeolites, are reusable and can be optimized to favor C-acylation.[4][10][11] They provide a heterogeneous catalytic system that simplifies product workup.

  • Metal Triflates: Lanthanide triflates (e.g., Sc(OTf)₃) are often more water-tolerant than AlCl₃ and can be used in smaller, catalytic quantities.[12]

  • Ionic Liquids: These can function as both the solvent and the catalyst and are often recyclable, offering a greener reaction medium.[4]

  • Brønsted Acids: Strong protic acids like trifluoromethanesulfonic acid (TfOH) or methanesulfonic acid can effectively catalyze the reaction, sometimes offering different selectivity profiles compared to Lewis acids.[7][9]

Optimized Protocol for para-Selective Synthesis

This protocol is designed to maximize the yield of this compound by favoring C-acylation at the para position.

Materials:

  • Phenol (1.0 eq)

  • Phthalic Anhydride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Nitrobenzene

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous 1,2-dichloroethane and AlCl₃ (2.5 eq). Cool the suspension to 0–5 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve phthalic anhydride (1.0 eq) and phenol (1.0 eq) in anhydrous 1,2-dichloroethane. Add this solution dropwise to the stirred AlCl₃ suspension over 60–90 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated HCl. This will decompose the aluminum complexes.

  • Isolation: The product may precipitate upon quenching. If so, collect it by filtration. Otherwise, separate the organic layer, extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Optimized experimental workflow for synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective esterification of 2-(4-Hydroxybenzoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Section 1: Foundational Concepts & Key Challenges

FAQ: What are the primary challenges when esterifying this compound?

The esterification of this compound (HBBA) presents a unique chemoselectivity challenge. The molecule possesses two functional groups that can undergo esterification: a carboxylic acid and a phenolic hydroxyl group.[1] While the carboxylic acid is the primary target for esterification with an alcohol, the phenolic group can also react under certain conditions, leading to the formation of an undesired di-ester byproduct. Furthermore, the molecule's structure can lead to self-esterification or polymerization under harsh dehydrating conditions.[2]

The key to a successful synthesis is to employ reaction conditions that favor the selective esterification of the carboxylic acid while leaving the phenolic hydroxyl group intact. This typically involves careful selection of catalysts, temperature control, and reaction time.

Diagram: Reaction Pathway and Potential Side Reactions

Below is a diagram illustrating the desired reaction pathway versus potential side reactions.

G cluster_main Desired Pathway cluster_side Side Reactions Start This compound (HBBA) Conditions Reaction Conditions (Catalyst, Temp, Time) Start->Conditions + Alcohol Alcohol (R'-OH) Alcohol->Conditions DesiredProduct Desired Mono-ester (Carboxylic Acid Esterified) SideProduct1 Di-ester Byproduct (Phenol & Carboxylic Acid Esterified) SideProduct2 Polymer (Self-esterification) Conditions->DesiredProduct Selective Esterification Conditions->SideProduct1 Harsh Conditions (e.g., High Temp) Conditions->SideProduct2 Strong Dehydration

Caption: Desired vs. undesired pathways in HBBA esterification.

Section 2: Troubleshooting Low Yield and Poor Conversion

Low yield is one of the most common issues encountered in esterification reactions. As Fischer esterification is a reversible process, achieving high conversion requires pushing the chemical equilibrium towards the product side.[3]

FAQ: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?

Several factors can contribute to low yields. A systematic approach to troubleshooting is essential.

Troubleshooting

Caption: Step-by-step workflow for Fischer esterification.

Step-by-Step Procedure:

  • Setup: To a flame- or oven-dried round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the desired anhydrous alcohol (e.g., methanol, ethanol, isopropanol) in large excess (10-20 eq.). The alcohol will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.02 eq.).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be the boiling point of the alcohol used. [4]5. Monitoring: Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot has disappeared. Typical reaction times are 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator. [5] * Dissolve the residue in an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and catalyst), and finally with brine. [4][6] * Caution: The sodium bicarbonate wash will effervesce (release CO₂). Vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel if necessary. [7][8]

References

safe handling and storage procedures for 2-(4-Hydroxybenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for 2-(4-Hydroxybenzoyl)benzoic acid.

Introduction: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 85-57-4). Our goal is to equip you with practical, field-proven insights for safe handling, storage, and troubleshooting to ensure both the integrity of your experiments and the safety of laboratory personnel. This document is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as hazardous. The primary risks, according to the Globally Harmonized System (GHS), include:

  • Acute Oral Toxicity: It is harmful if swallowed[1][2].

  • Serious Eye Irritation: The compound can cause serious and potentially damaging irritation upon contact with the eyes[1][3][4].

  • Skin Irritation: It is known to cause skin irritation[3].

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation[3][4].

Causality Insight: These hazards stem from its chemical nature as a carboxylic acid and a phenolic compound[5]. The acidic properties can irritate mucous membranes and skin, while the fine, crystalline powder form can be easily inhaled, leading to respiratory issues[5][6][7].

Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

A2: A multi-layered PPE approach is essential to mitigate the risks. The following should be considered standard practice:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations or European Standard EN166[8][9]. Standard safety glasses are not sufficient due to the risk of serious eye irritation.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber[8][10]. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[11].

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact[8]. For tasks with a higher risk of contamination, a full protective suit may be necessary[11].

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation[12]. If dust is generated and you are outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required[4][8][9].

Q3: What are the scientifically validated storage conditions for this compound to ensure its stability?

A3: Proper storage is critical for maintaining the chemical's integrity.

  • Temperature: Store in a cool, dry place[8][13]. Some suppliers recommend refrigerated storage at 2°C - 8°C for long-term stability[14].

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination[4][8][13].

  • Ventilation: The storage area must be well-ventilated[10][13].

  • Incompatibilities: Store separately from strong oxidizing agents (e.g., nitrates, peroxides) to prevent potentially hazardous reactions[8][12].

Trustworthiness Check: Storing the compound under these conditions minimizes degradation pathways such as oxidation and hydrolysis, ensuring the purity of the material for your experiments.

Q4: How should I properly dispose of this compound and contaminated materials?

A4: All waste material must be treated as hazardous waste.

  • Chemical Waste: Place the compound and any solutions in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams[4].

  • Contaminated Labware: Disposable items (gloves, weigh boats, paper towels) that have come into contact with the chemical should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly[15].

  • Regulatory Compliance: Disposal must be handled by a licensed disposal authority in strict accordance with all national and local regulations[4][12]. Never wash the chemical down the drain[12][16].

Q5: What should I do in the event of an accidental exposure?

A5: Immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation[3][8]. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][4].

  • Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes[3][8]. If irritation persists, seek medical advice[3].

  • Inhalation: Move the individual to fresh air immediately[3][8]. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention[3].

  • Ingestion: Do NOT induce vomiting[8]. Have the victim rinse their mouth with water and drink 2-4 cupfuls of water. Seek immediate medical advice[8].

Troubleshooting Guides

Problem: The compound appears to be degrading or changing color in storage.
  • Plausible Cause: This is likely due to improper storage conditions. Exposure to light, moisture, heat, or incompatible substances can lead to degradation.

  • Solution:

    • Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed container in a cool, dry, and dark place, as recommended[8][13]. For long-term storage, refrigeration at 2°C - 8°C is advised[14].

    • Check for Contamination: Ensure that the storage container was not contaminated with any incompatible materials, especially strong oxidizing agents[8][12].

    • Perform Quality Control: If degradation is suspected, it is best to use a fresh, unopened lot of the compound for critical experiments or re-verify the purity of the existing stock using an appropriate analytical method like HPLC.

Problem: I'm experiencing difficulty dissolving the compound.
  • Plausible Cause: this compound is sparingly soluble in water but soluble in organic solvents[5][6]. Choosing an inappropriate solvent is the most common reason for dissolution issues.

  • Solution:

    • Solvent Selection: Use organic solvents such as ethanol or acetone for effective dissolution[6].

    • Technique: Use sonication or gentle warming to aid the dissolution process. Avoid excessive heat, which could potentially degrade the compound.

    • pH Adjustment: For aqueous solutions, adjusting the pH may increase solubility due to the presence of the carboxylic acid group. However, be aware that this will form the salt of the compound and may affect its properties in your experiment.

Data Summary Table

PropertyValueSource(s)
CAS Number 85-57-4[6][14][17]
Molecular Formula C₁₄H₁₀O₄[5][14]
Molecular Weight 242.23 g/mol [1][14]
Appearance White to off-white crystalline solid/powder[5][6]
Melting Point ~213 °C[13][18]
Storage Temperature Store in a cool, dry place. 2°C - 8°C recommended for long-term storage.[8][13][14]
GHS Hazard Codes H302, H315, H319, H335[1][3][14]
Incompatibilities Strong oxidizing agents[8][12]

Experimental Protocols

Protocol 1: Standard Weighing and Solution Preparation

Causality: This protocol is designed to minimize exposure and prevent contamination during a fundamental laboratory task.

  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.

  • Tare: Place a clean, dry weigh boat on an analytical balance and tare the balance.

  • Weighing: Within the fume hood, carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust[4]. Close the main container immediately.

  • Transfer: Carefully transfer the weighed powder into a suitable vessel (e.g., beaker, flask).

  • Solubilization: Add the chosen solvent (e.g., ethanol) to the vessel. Use a magnetic stirrer or sonicator to aid dissolution.

  • Cleanup: Dispose of the used weigh boat and any contaminated materials in the designated hazardous waste container[15]. Clean the work area thoroughly.

Protocol 2: Emergency Response to a Solid Spill

Causality: This procedure prioritizes containment and safe cleanup while preventing the solid powder from becoming airborne, which would create an inhalation hazard[7][15].

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Secure Area: Restrict access to the spill area. Eliminate all sources of ignition[19].

  • Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection[12].

  • Containment: Gently cover the spill with an inert absorbent material like dry sand or earth[8]. Do not use combustible materials.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container[15]. Take care not to create dust[15][19].

  • Decontaminate: Once the bulk of the material is removed, wipe the area with a wet paper towel to remove any remaining residue[15]. Place the used towel in the waste container.

  • Dispose: Seal and label the hazardous waste container and arrange for proper disposal according to institutional guidelines[4].

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.

Mandatory Visualization

Emergency Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Phase 1: Immediate Actions cluster_Cleanup Phase 2: Cleanup Procedure cluster_Finalization Phase 3: Post-Cleanup spill Spill Occurs alert Alert Personnel & Assess Risk spill->alert evacuate Evacuate Area (If Necessary) alert->evacuate Major Spill? secure Secure Area & Eliminate Ignition Sources alert->secure Minor Spill ppe Don Full PPE (Gloves, Goggles, Respirator) secure->ppe contain Cover Spill with Inert Absorbent ppe->contain collect Scoop Material into Hazardous Waste Container contain->collect decontaminate Wipe Area with Wet Paper Towel collect->decontaminate dispose Seal, Label & Arrange for Waste Disposal decontaminate->dispose report Report Incident to Supervisor / EHS dispose->report

Caption: Workflow for handling a solid chemical spill.

References

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 2-(4-Hydroxybenzoyl)benzoic Acid by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 2-(4-Hydroxybenzoyl)benzoic acid, a key intermediate in various chemical syntheses.[1][2][3] We will delve into the theoretical underpinnings of its ¹H and ¹³C NMR spectra, present a rigorous experimental protocol for data acquisition, and compare predicted data with established spectral information to provide a self-validating framework for its structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical techniques for molecular characterization.

Foundational Principles: Why NMR for Structural Elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for determining the molecular structure of organic compounds.[4] It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a magnetic field. The resulting spectrum provides a wealth of information:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: Reveals the relative number of nuclei generating a signal.

  • Spin-Spin Coupling (Multiplicity): Details the connectivity of atoms by showing the influence of neighboring nuclei.

For a molecule like this compound (C₁₄H₁₀O₄), with its distinct functional groups—a carboxylic acid, a ketone, a phenol, and two substituted benzene rings—NMR provides an unambiguous fingerprint of its atomic framework.[5][6]

Molecular Structure and Symmetry Considerations

To accurately predict and interpret the NMR spectra, we must first analyze the molecule's structure.

Caption: Molecular Structure of this compound.

The molecule lacks any plane of symmetry. Consequently, all eight aromatic protons and all fourteen carbons are chemically non-equivalent. This predicts a complex spectrum with distinct signals for each unique proton and carbon, although accidental overlap in the aromatic region is possible.

Deconstructing the Spectra: Predicted Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three key regions: the downfield acidic protons, the aromatic protons, and the phenolic proton.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10.0-13.0 ppm .[7][8] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The eight aromatic protons reside on two different rings and are expected in the 6.8-8.2 ppm region.[7][9]

    • Benzoic Acid Ring: The four protons on this ring are influenced by the electron-withdrawing carboxylic acid and benzoyl groups. The proton ortho to the carboxylic acid group is expected to be the most downfield due to the combined anisotropic and inductive effects.

    • Phenolic Ring: The four protons on this ring are influenced by an electron-donating hydroxyl group and an electron-withdrawing benzoyl group. Protons ortho and para to the hydroxyl group will be shifted upfield relative to those meta.

    • Splitting: These protons will exhibit complex spin-spin coupling, appearing as doublets, triplets, or multiplets due to ortho (J ≈ 7–10 Hz) and meta (J ≈ 2–3 Hz) coupling.[10][11]

  • Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet between 4.0-7.0 ppm .[12] This signal can be definitively identified by performing a D₂O shake experiment, which results in the disappearance of the signal due to proton-deuterium exchange.[12]

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, 14 distinct signals are expected in the ¹³C NMR spectrum.

  • Carbonyl Carbons (-C=O): The two carbonyl carbons are the most deshielded. The ketone carbonyl is typically found further downfield (~195 ppm ) than the carboxylic acid carbonyl (~167 ppm ).[4][13]

  • Aromatic Carbons (Ar-C): These twelve carbons will resonate in the 115-162 ppm range.

    • C-OH (ipso-Carbon): The carbon directly attached to the hydroxyl group is significantly deshielded and is expected around 160-162 ppm .[14]

    • Substituted Carbons: The carbons bonded to the carbonyl and carboxyl groups (ipso-carbons) will also have distinct, deshielded chemical shifts.[15][16][17]

    • CH Carbons: The eight carbons bearing hydrogen atoms will appear in the more shielded region of the aromatic window, from approximately 115-135 ppm .[13][14]

Experimental Protocol for NMR Analysis

Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-20 mg of This compound B Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Filter solution through glass wool into a clean 5 mm NMR tube B->C D Insert sample into spectrometer C->D Transfer E Lock, Tune, and Shim the instrument D->E F Acquire 1H Spectrum (e.g., 16 scans) E->F G Acquire 13C Spectrum (e.g., 1024 scans) F->G H Apply Fourier Transform, Phase, and Baseline Correction G->H Process I Calibrate chemical shifts (ref. TMS or residual solvent peak) H->I J Integrate 1H signals and analyze multiplicities I->J K Assign all 1H and 13C signals to the molecular structure J->K L Structure Confirmed K->L Validation

Caption: Experimental workflow for NMR-based structural validation.

Step-by-Step Methodology
  • Solvent Selection: A suitable deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[18] For this compound, DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice as it readily dissolves the compound and its residual proton peak (~2.50 ppm) does not interfere with the aromatic region. Furthermore, it is less prone to exchanging with the acidic -OH and -COOH protons, often allowing them to be observed as sharper signals.[19]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample for ¹H NMR (a higher concentration may be needed for ¹³C NMR) into a clean, dry vial.[20][21]

    • Add approximately 0.7 mL of DMSO-d₆.[21]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • To prevent line broadening from particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube.[22]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.[19]

  • Instrumental Analysis:

    • The sample is inserted into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • The instrument's magnetic field is stabilized by "locking" onto the deuterium signal of the solvent.[23]

    • The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

    • Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • Data Processing:

    • The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transformation.

    • The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.

    • The chemical shift axis is referenced. If Tetramethylsilane (TMS) is not used as an internal standard, the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C) can be used.

Data Interpretation and Structural Confirmation

The following tables summarize typical experimental NMR data for this compound, which align closely with the theoretical predictions.

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9br s1H-COOHHighly deshielded acidic proton.
~10.2br s1HAr-OHPhenolic proton, exchangeable with D₂O.
7.8 - 7.9m2HAr-HProtons on benzoic acid ring, deshielded by C=O and COOH.
7.6 - 7.7m2HAr-HProtons on benzoic acid ring.
~7.5d2HAr-HProtons ortho to C=O on phenolic ring.
~6.9d2HAr-HProtons ortho to -OH on phenolic ring, shielded.

Note: s = singlet, d = doublet, m = multiplet, br = broad. Actual chemical shifts and multiplicities can vary slightly.

Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~195.5Ketone C=OHighly deshielded ketone carbonyl.
~167.3Acid C=OCarboxylic acid carbonyl.
~161.8C-OHipso-Carbon attached to hydroxyl group.
128 - 14210 x Ar-CRemaining 10 aromatic carbons (substituted and CH).
~115.52 x Ar-CHMost shielded aromatic carbons, ortho to the -OH group.

The congruence between the predicted spectral features and the observed data provides definitive validation of the this compound structure. The presence of two distinct downfield carbonyl signals, the characteristic chemical shifts for carbons attached to electron-donating (-OH) and electron-withdrawing (-COOH) groups, and the complex but interpretable pattern in the aromatic region of the ¹H spectrum collectively form a unique and conclusive structural signature.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, benzophenone and its derivatives serve as versatile scaffolds and critical intermediates. Their utility is largely dictated by the reactivity of the diaryl ketone core and the influence of substituents on the phenyl rings. This guide provides an in-depth comparison of the reactivity of 2-(4-Hydroxybenzoyl)benzoic acid (HBBA) against two key analogues: the parent benzophenone and 4-hydroxybenzophenone.

Our analysis moves beyond a simple catalog of reactions, focusing instead on the causal relationships between molecular structure and chemical behavior. We will explore how the unique combination of a hydroxyl, a carboxylic acid, and a ketone moiety within HBBA creates a nuanced reactivity profile, offering both opportunities and challenges in synthetic design. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage these important chemical entities.

The Structural Basis of Reactivity: An Electronic and Steric Overview

The reactivity of a benzophenone derivative is fundamentally governed by the electronic properties of its substituents and the steric environment they create. Let's dissect the molecules under comparison:

  • Benzophenone (Baseline): With two unsubstituted phenyl rings, its reactivity is the benchmark. The carbonyl group is moderately electrophilic, and the phenyl rings are susceptible to electrophilic aromatic substitution.

  • 4-Hydroxybenzophenone: The para-hydroxyl (-OH) group is a powerful electron-donating group (EDG) through resonance. It activates the hydroxyl-bearing ring towards electrophilic substitution and slightly increases the electron density on the carbonyl oxygen, which can influence reactions at the carbonyl carbon.

  • This compound (HBBA): This molecule presents a more complex scenario.

    • The para-hydroxyl group on one ring acts as a strong activating group.

    • The ortho-carboxylic acid group (-COOH) on the other ring is a meta-directing, deactivating group for electrophilic substitution due to its electron-withdrawing nature.[1]

    • The -COOH group's proximity to the ketone (ortho position) introduces significant steric hindrance, which can impede access to the carbonyl carbon.

    • Intramolecular hydrogen bonding between the carboxylic acid and the ketone oxygen is possible, which can further modulate the carbonyl's electrophilicity.

G

Comparative Analysis I: Nucleophilic Addition to the Carbonyl Group

A cornerstone reaction for ketones is nucleophilic addition to the carbonyl carbon. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and steric accessibility.[2] We will consider the reduction by sodium borohydride (NaBH₄), a common and selective nucleophilic reducing agent.

Theoretical Prediction

The reactivity towards a nucleophile like the hydride ion (H⁻) is expected to follow this trend:

4-Hydroxybenzophenone > Benzophenone > this compound

  • 4-Hydroxybenzophenone: The electron-donating -OH group has a minimal deactivating effect on the carbonyl carbon compared to the other derivatives.

  • Benzophenone: Serves as our baseline. The two phenyl groups delocalize the partial positive charge on the carbonyl carbon to some extent, making it less reactive than aliphatic ketones but more reactive than HBBA.[3]

  • HBBA: The electron-withdrawing -COOH group on the adjacent ring should, in theory, increase the electrophilicity of the carbonyl carbon. However, two stronger factors likely dominate: 1) steric hindrance from the bulky ortho-COOH group physically blocks the nucleophile's approach, and 2) potential intramolecular hydrogen bonding reduces the carbonyl's partial positive charge. This leads to a predicted lower reactivity.

Supporting Experimental Data (Illustrative)

The following table presents expected kinetic data for the reduction of each compound with NaBH₄ in isopropanol, monitored by UV-Vis spectroscopy.

CompoundSubstituent EffectsExpected Relative Rate Constant (k_rel)
4-Hydroxybenzophenone para-OH (Weakly donating)1.25
Benzophenone None (Baseline)1.00
This compound ortho-COOH (Withdrawing, Steric Hindrance)0.45

Note: These are illustrative values based on established principles of physical organic chemistry. Actual experimental values may vary.

Comparative Analysis II: Reactions of Peripheral Functional Groups

HBBA's unique structure allows for reactions that are not possible for benzophenone or 4-hydroxybenzophenone.

A. Esterification of the Carboxylic Acid Group

The carboxylic acid moiety of HBBA can undergo classic reactions like Fischer esterification.[4][5] This reaction is fundamental in pharmaceutical synthesis, for instance, in derivatives related to the drug fenofibrate, where the core structure is similar.[6][7]

The reaction involves heating HBBA with an alcohol (e.g., isopropanol) in the presence of a strong acid catalyst. The reactivity is comparable to other benzoic acids, though the bulky benzoyl group may slightly decrease the rate compared to unsubstituted benzoic acid.

B. Electrophilic Aromatic Substitution (EAS)

The outcomes of EAS reactions like halogenation or nitration are dictated by the directing effects of the existing substituents.[8][9]

  • Benzophenone: Substitution occurs on either ring, but the benzoyl group is deactivating, leading to slower reaction rates than benzene itself.[9]

  • 4-Hydroxybenzophenone: The -OH group is a powerful ortho, para-director and strongly activates that ring. Electrophilic attack will overwhelmingly occur at the positions ortho to the hydroxyl group.

  • HBBA: The two rings have dramatically different reactivities.

    • Ring A (with -OH): Is highly activated and will be substituted ortho to the hydroxyl group.

    • Ring B (with -COOH): Is deactivated, and any substitution would be directed to the meta position relative to the -COOH group.

Given the strong activation from the -OH group, any electrophilic substitution on HBBA will selectively occur on Ring A. This regioselectivity is a powerful tool in synthetic design.

Experimental Protocol: Comparative Reduction Kinetics

This protocol provides a self-validating system for comparing the reduction rates of the three benzophenone derivatives.

Objective: To determine the relative rates of reduction of Benzophenone, 4-Hydroxybenzophenone, and HBBA using NaBH₄ and UV-Vis spectrophotometry.

Pillar of Trustworthiness: The experiment includes a baseline (Benzophenone) and monitors the disappearance of the starting material's chromophore, a direct measure of the reaction progress. Each run is conducted under identical conditions to ensure a valid comparison.

Materials:
  • Benzophenone (BP)

  • 4-Hydroxybenzophenone (HBP)

  • This compound (HBBA)

  • Sodium borohydride (NaBH₄), analytical grade

  • Isopropanol (IPA), spectroscopic grade

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Stopwatch

Workflow:

G

Step-by-Step Procedure:
  • Preparation of Solutions:

    • Prepare 0.1 M stock solutions of BP, HBP, and HBBA in spectroscopic grade isopropanol.

    • Prepare a 1.0 M stock solution of NaBH₄ in isopropanol immediately before use, as it degrades over time.

  • Spectrophotometer Setup:

    • For each ketone, dilute the stock solution to an appropriate concentration (to give an initial absorbance of ~1.0) and perform a wavelength scan to determine the λ_max of the n→π* transition of the carbonyl group.

    • Set the spectrophotometer to kinetics mode, monitoring absorbance at the determined λ_max.

  • Kinetic Run (Example for Benzophenone):

    • Pipette 3 mL of the diluted benzophenone solution into a quartz cuvette. Place it in the spectrophotometer and allow the temperature to equilibrate.

    • Zero the instrument using this solution.

    • To initiate the reaction, rapidly inject 100 µL of the 1.0 M NaBH₄ solution into the cuvette, cap it, invert twice to mix, and immediately start data acquisition.

    • Record the absorbance at λ_max every 15 seconds for 10-15 minutes, or until the reaction is >90% complete.

  • Repeat for Other Compounds:

    • Thoroughly clean and dry the cuvette.

    • Repeat the exact same procedure for 4-hydroxybenzophenone and HBBA. Consistency in temperature, volumes, and mixing is critical for a valid comparison.

  • Data Analysis:

    • Since NaBH₄ is in large excess, the reaction can be treated as pseudo-first-order with respect to the ketone.

    • Plot the natural logarithm of the absorbance (ln[A]) versus time (t) for each run.

    • The slope of the resulting straight line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Compare the k' values for the three compounds to determine their relative reactivity.

Conclusion

This guide demonstrates that the reactivity of benzophenone derivatives is a predictable yet nuanced interplay of electronic and steric factors.

  • Benzophenone provides a simple, moderately reactive baseline.

  • 4-Hydroxybenzophenone is activated towards electrophilic substitution and shows slightly enhanced carbonyl reactivity.

  • This compound (HBBA) is a molecule of contrasts. Its carbonyl group is sterically hindered and less reactive towards nucleophiles. However, its peripheral functional groups offer distinct opportunities: the carboxylic acid is available for reactions like esterification, while the hydroxyl-activated ring provides a highly regioselective site for electrophilic aromatic substitution.

Understanding these structure-reactivity relationships is paramount for chemists in synthesis and drug discovery. By selecting the appropriate derivative and reaction conditions, researchers can harness these intrinsic properties to build molecular complexity with precision and efficiency.

References

A Comparative Performance Analysis: 2-(4-Hydroxybenzoyl)benzoic Acid Versus Other Benzophenone UV Absorbers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of material science and formulation development, the selection of an appropriate Ultraviolet (UV) absorber is paramount to ensuring product stability, efficacy, and longevity. Among the various classes of organic UV absorbers, benzophenones are widely utilized for their ability to dissipate harmful UV radiation as heat.[1][2] This guide provides an in-depth comparative analysis of 2-(4-Hydroxybenzoyl)benzoic acid against other commonly used benzophenone derivatives, offering a technical resource for professionals in research and development.

The core function of benzophenone UV absorbers lies in their capacity to absorb UV radiation, which prevents the initiation of free radical chain reactions that lead to the photodegradation of polymers and other materials.[3] The molecular structure of benzophenones, featuring a conjugated system of a benzene ring and a ketone group, allows for the efficient absorption of UV radiation, primarily through π-π* transitions.[3] This absorbed energy is then released non-radiatively, safeguarding the material from UV-induced damage.[3]

Key Performance Parameters of UV Absorbers

The efficacy of a UV absorber is determined by several key performance indicators:

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. Higher molar absorptivity indicates a more efficient absorption of UV radiation.

  • Wavelength of Maximum Absorption (λmax): The wavelength at which a substance exhibits its strongest absorbance. The λmax should align with the UV range that is most damaging to the specific application.

  • Photostability: The ability of the UV absorber to resist degradation upon exposure to UV radiation. High photostability is crucial for long-term protection.

  • Compatibility and Solubility: The ability of the UV absorber to be evenly dispersed within a polymer matrix or formulation without migrating or leaching.

Comparative Analysis of Benzophenone Derivatives

This section provides a head-to-head comparison of this compound with other prominent benzophenone UV absorbers, namely Benzophenone-3 (Oxybenzone) and Benzophenone-4 (Sulisobenzone).

Compound Chemical Structure λmax (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Key Characteristics
This compound C14H10O4Data not readily available in searched literature.Data not readily available in searched literature.A derivative of benzoic acid, its performance is influenced by both the hydroxyl and carboxylic acid functional groups.[4]
Benzophenone-3 (Oxybenzone) C14H12O3288 and 35020,381 at 290 nmBroad-spectrum UV coverage (UVB and short-wave UVA). Highly stable but has relatively weak UV absorbing abilities on its own.[5]
Benzophenone-4 (Sulisobenzone) C14H12O6S284-287Data not readily available in searched literature.Water-soluble, making it suitable for aqueous formulations.[6] Often used to protect formulations from UV degradation.[6]

Note: The UV absorption characteristics of benzophenones can be influenced by the solvent used for measurement.[7][8]

While specific λmax and molar absorptivity data for this compound were not prominently available in the searched literature, its structural similarity to other hydroxy-substituted benzophenones suggests it would exhibit UV absorption in a similar range. The presence of the carboxylic acid group may influence its polarity and compatibility with different systems.

Benzophenone-3, also known as Oxybenzone, is one of the most widely used organic UVA filters. It offers broad-spectrum protection with absorption peaks at 288 nm and 350 nm. Its high molar absorptivity at 290 nm makes it effective in preventing sunburn. However, it is often used in combination with other UV filters to achieve comprehensive protection due to its relatively weak absorption on its own.[5]

Benzophenone-4, or Sulisobenzone, is a water-soluble UV absorber, a key feature that distinguishes it from many other oil-soluble benzophenones.[6] This property makes it an ideal choice for aqueous-based products like liquid soaps, shampoos, and hair styling products.[6] It primarily absorbs in the UVB and short-wave UVA range.[6]

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and trustworthiness of performance claims, standardized experimental protocols are essential. The following outlines the methodologies for evaluating the key performance parameters of UV absorbers.

Determination of UV Absorption Properties (λmax and Molar Absorptivity)

The UV-Vis spectrophotometer is the primary instrument for quantifying the UV absorption characteristics of a compound.[9]

Methodology:

  • Solution Preparation: Prepare a series of standard solutions of the UV absorber in a suitable solvent (e.g., ethanol, n-Heptane) at known concentrations.[7][8]

  • Spectrophotometric Analysis: Using a double-beam UV-Vis spectrophotometer, measure the absorbance of each solution across the UV spectrum (typically 200-400 nm).[9]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration at the λmax.

    • Calculate the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Interpretation A Prepare Standard Solutions C Measure Absorbance (200-400 nm) A->C B Select Solvent B->A D Generate UV Spectrum C->D E Determine λmax D->E F Plot Calibration Curve D->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for Determining UV Absorption Properties.

Photostability Testing

Photostability testing evaluates the ability of a UV absorber to withstand prolonged UV exposure without significant degradation. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for this testing.[10][11][12]

Methodology:

  • Sample Preparation: The UV absorber is tested as a drug substance and/or in a formulated product. A "dark control" sample, protected from light (e.g., wrapped in aluminum foil), is prepared for comparison.[10]

  • Light Exposure: Samples are exposed to a light source that produces an output similar to the D65/ID65 emission standard, which includes both visible and UV light.[10] The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12]

  • Analysis: The samples are analyzed before and after exposure for any physical or chemical changes. This can include changes in appearance, assay of the active substance, and levels of degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed.[13]

  • Evaluation: The extent of degradation is determined by comparing the exposed sample to the dark control.

Photostability_Workflow A Prepare Test Sample & Dark Control B Expose to Standardized Light Source (ICH Q1B) A->B C Analyze Pre- & Post-Exposure Samples (e.g., HPLC) B->C D Compare Exposed Sample to Dark Control C->D E Quantify Degradation D->E

Caption: Protocol for Photostability Assessment.

Authoritative Grounding and Field Insights

The selection of a UV absorber often extends beyond its intrinsic photochemical properties. For instance, in the plastics industry, the compatibility of the UV absorber with the polymer matrix is critical.[14] Benzophenones generally exhibit good compatibility with a wide range of polymers.[1][15] However, factors like thermal stability during processing and the potential for migration over the product's lifespan must be considered.[15]

In the context of pharmaceuticals and cosmetics, regulatory approval is a significant factor. Benzophenone-3, -4, and -8 are approved for use in over-the-counter sunscreen products at specific concentrations by the FDA. While effective, Benzophenone-3 has faced some controversy due to its potential for skin absorption and allergenic properties.[5]

The choice between different benzophenones, or even other classes of UV absorbers like benzotriazoles, will ultimately depend on the specific requirements of the application, including the desired UV absorption range, compatibility with the matrix, cost-effectiveness, and regulatory considerations.[1]

Conclusion

While this compound is a structurally relevant benzophenone, a comprehensive performance comparison is hampered by the limited availability of specific experimental data in the public domain. To fully ascertain its efficacy relative to well-established UV absorbers like Benzophenone-3 and Benzophenone-4, direct comparative studies employing the standardized protocols outlined in this guide are necessary. Researchers are encouraged to generate this data to make informed decisions for their specific applications.

References

A Comparative Guide to the Biological Activity of 2-(4-Hydroxybenzoyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides an in-depth comparison of 2-(4-Hydroxybenzoyl)benzoic acid and its ortho- and meta-isomers: 2-(2-Hydroxybenzoyl)benzoic acid and 2-(3-Hydroxybenzoyl)benzoic acid. While direct comparative studies on these specific three molecules are not extensively available in the public domain, this guide synthesizes data from related compounds and established structure-activity relationships to provide a predictive comparison of their anti-inflammatory, antioxidant, and cytotoxic activities.

Structural Overview and Its Implications for Bioactivity

The positioning of the hydroxyl group on the benzoyl ring is the sole structural differentiator among these isomers. This seemingly minor alteration can significantly impact the molecule's electronic distribution, hydrogen-bonding capabilities, and steric hindrance, thereby influencing its interaction with biological targets.

  • This compound (Para-isomer): The hydroxyl group is at the para position, creating a more symmetrical and linear structure. This can influence its ability to fit into specific enzyme active sites.

  • 2-(2-Hydroxybenzoyl)benzoic acid (Ortho-isomer): The proximity of the hydroxyl and benzoyl groups allows for potential intramolecular hydrogen bonding, which can affect its acidity and interaction with receptors. This isomer is a derivative of salicylic acid.

  • 2-(3-Hydroxybenzoyl)benzoic acid (Meta-isomer): The hydroxyl group is at the meta position, resulting in an asymmetrical structure that may present a different steric and electronic profile to biological systems compared to its ortho and para counterparts.

Comparative Biological Activities

This section will explore the anticipated biological activities of the three isomers based on existing literature for related hydroxybenzoic acids and benzophenone derivatives.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is a key area of investigation.[2][3][4][5][6] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1]

  • 2-(2-Hydroxybenzoyl)benzoic acid (Ortho-isomer): This isomer is structurally related to salsalate, a prodrug of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID).[7] Salicylic acid and its derivatives are known to inhibit COX enzymes. Therefore, the ortho-isomer is predicted to exhibit the most potent anti-inflammatory activity among the three. Its mechanism is likely to involve the inhibition of the COX pathway and the NF-κB signaling cascade.[1][7]

  • This compound (Para-isomer): Derivatives of 4-hydroxybenzoic acid have demonstrated anti-inflammatory effects.[6] Studies on related compounds suggest that it may also inhibit COX-2 and NF-κB signaling.[1] While expected to be active, its potency is likely to be less than the ortho-isomer due to the established efficacy of salicylates.

  • 2-(3-Hydroxybenzoyl)benzoic acid (Meta-isomer): There is limited direct evidence for the anti-inflammatory activity of this specific isomer. However, based on the general anti-inflammatory properties of phenolic acids, it is plausible that the meta-isomer possesses some level of activity, though it is predicted to be the least potent of the three.

Table 1: Predicted Comparative Anti-inflammatory Activity

IsomerPredicted ActivityRationale
2-(2-Hydroxybenzoyl)benzoic acidHighStructural similarity to salsalate/salicylic acid, known COX inhibitors.[7]
This compoundModerate4-hydroxybenzoic acid derivatives show anti-inflammatory potential.[6]
2-(3-Hydroxybenzoyl)benzoic acidLow to ModerateGeneral anti-inflammatory properties of phenolic acids.
Antioxidant Activity

The ability of phenolic compounds to scavenge free radicals is a well-documented aspect of their bioactivity. This is largely attributed to the hydrogen-donating ability of the hydroxyl group. The position of the hydroxyl group can influence this activity.[8]

  • This compound (Para-isomer): The para-position of the hydroxyl group allows for effective delocalization of the resulting radical, which generally confers strong antioxidant activity.[8]

  • 2-(2-Hydroxybenzoyl)benzoic acid (Ortho-isomer): The ortho-isomer is also expected to be a potent antioxidant. The proximity of the hydroxyl and carboxyl groups may influence its radical scavenging capacity.[8]

  • 2-(3-Hydroxybenzoyl)benzoic acid (Meta-isomer): The meta-position is generally associated with weaker antioxidant activity compared to ortho and para isomers in simple phenolic acids, as it offers less stability to the resulting phenoxyl radical through resonance.[8]

Table 2: Predicted Comparative Antioxidant Activity (Radical Scavenging)

IsomerPredicted ActivityRationale
This compoundHighFavorable para-position for radical stabilization.[8]
2-(2-Hydroxybenzoyl)benzoic acidHighOrtho-position also confers good antioxidant potential.[8]
2-(3-Hydroxybenzoyl)benzoic acidModerateMeta-position generally leads to lower radical scavenging activity.[8]
Cytotoxic (Anticancer) Activity

Certain benzoic acid derivatives have shown promise as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[9][10][11]

  • This compound (Para-isomer): Derivatives of 4-hydroxybenzoic acid have been reported to inhibit histone deacetylases (HDACs), leading to the inhibition of cancer cell growth.[9] Therefore, the para-isomer may exhibit cytotoxic activity against various cancer cell lines.

  • 2-(2-Hydroxybenzoyl)benzoic acid (Ortho-isomer): Salicylates have a complex and debated role in cancer, with some studies suggesting chemopreventive effects. The ortho-isomer's potential cytotoxic activity warrants further investigation.

  • 2-(3-Hydroxybenzoyl)benzoic acid (Meta-isomer): The anticancer potential of the meta-isomer is the least understood. However, as a phenolic acid, it may possess some cytotoxic effects, though likely less pronounced than the para-isomer based on current literature for related compounds.

Table 3: Predicted Comparative Cytotoxic Activity

IsomerPredicted ActivityRationale
This compoundModerate to High4-hydroxybenzoic acid derivatives have shown HDAC inhibitory and anticancer effects.[9]
2-(2-Hydroxybenzoyl)benzoic acidLow to ModerateThe role of salicylates in cancer is complex; further investigation is needed.
2-(3-Hydroxybenzoyl)benzoic acidLowLimited data available for related meta-isomers.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted activities, the following standardized in vitro assays are recommended.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay provides a simple and effective method to screen for anti-inflammatory activity.

Principle: Inflammation can be induced by protein denaturation. The ability of a compound to inhibit thermally induced protein denaturation is a measure of its anti-inflammatory potential.

Protocol:

  • Preparation of Solutions:

    • Test Compounds (Isomers) and Standard (Diclofenac Sodium): Prepare stock solutions (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Bovine Serum Albumin (BSA): Prepare a 1% w/v solution in phosphate-buffered saline (PBS, pH 6.4).

  • Assay Procedure:

    • In separate tubes, add 0.5 mL of the BSA solution.

    • Add 0.1 mL of the test compound or standard at various concentrations.

    • For the control, add 0.1 mL of the vehicle (solvent).

    • Incubate the tubes at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the turbidity (absorbance) at 660 nm using a spectrophotometer.

  • Calculation:

    • Percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging ability of a compound.[12][13][14][15]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[12][15]

Protocol:

  • Preparation of Solutions:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Test Compounds and Standard (Ascorbic Acid): Prepare stock solutions and serial dilutions in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

    • Include a vehicle control (solvent) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Assays cluster_protocols Protocols cluster_endpoints Endpoints Anti-inflammatory Anti-inflammatory Albumin Denaturation Albumin Denaturation Anti-inflammatory->Albumin Denaturation Antioxidant Antioxidant DPPH Assay DPPH Assay Antioxidant->DPPH Assay Cytotoxicity Cytotoxicity MTT Assay MTT Assay Cytotoxicity->MTT Assay IC50 (Anti-inflammatory) IC50 (Anti-inflammatory) Albumin Denaturation->IC50 (Anti-inflammatory) IC50 (Antioxidant) IC50 (Antioxidant) DPPH Assay->IC50 (Antioxidant) IC50 (Cytotoxicity) IC50 (Cytotoxicity) MTT Assay->IC50 (Cytotoxicity) Isomers Isomers Isomers->Anti-inflammatory Screening Isomers->Antioxidant Screening Isomers->Cytotoxicity Screening

Caption: Experimental workflow for comparing the biological activities of the isomers.

Anti_inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 2-Hydroxybenzoyl Isomers 2-Hydroxybenzoyl Isomers 2-Hydroxybenzoyl Isomers->COX-2 Inhibition

Caption: Simplified signaling pathway for COX-2 mediated inflammation and potential inhibition by the isomers.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of this compound and its ortho- and meta-isomers. Based on structure-activity relationships derived from related compounds, the ortho-isomer, 2-(2-Hydroxybenzoyl)benzoic acid, is predicted to be the most potent anti-inflammatory agent. The para-isomer, this compound, is anticipated to exhibit strong antioxidant and cytotoxic activities. The meta-isomer, 2-(3-Hydroxybenzoyl)benzoic acid, is likely the least active of the three, although it may still possess some biological effects.

It is crucial to emphasize that these are predictive comparisons. Rigorous experimental validation using the outlined protocols is essential to confirm these hypotheses and to accurately quantify the biological activities of each isomer. Further research should also focus on elucidating the precise molecular mechanisms of action, including target identification and pathway analysis, to fully understand the therapeutic potential of these compounds.

References

A Comparative Guide to the Quantitative Purity Analysis of 2-(4-Hydroxybenzoyl)benzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative purity analysis of 2-(4-Hydroxybenzoyl)benzoic acid (HBBA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control. We will explore a validated HPLC method in detail and compare its performance characteristics against alternative analytical techniques, supported by experimental data and authoritative references.

The Critical Role of Purity in this compound Applications

This compound (CAS 85-57-4) is a vital chemical intermediate.[1][2][3] It serves as a fundamental building block in the synthesis of pharmaceuticals, dyes, and complex polymers.[4][5] In the pharmaceutical industry, HBBA is a precursor for various medicinal compounds, leveraging its active ester functionality.[4][6] Given its role in producing materials intended for human use and high-tech applications, the purity of HBBA is not merely a quality metric but a critical parameter that directly influences the safety, efficacy, and batch-to-batch consistency of the final product.[5]

Potential impurities can arise from unreacted starting materials (e.g., phthalic anhydride), isomeric byproducts (e.g., 3-benzoylbenzoic acid), or degradation products.[5] A precise and reliable analytical method is therefore essential to quantify the purity of HBBA and identify any contaminants.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile and thermally labile compounds like HBBA.[5] Its high resolving power, sensitivity, and precision make it ideal for separating the main component from closely related structural impurities.

The Principle of Reversed-Phase HPLC for HBBA Analysis

The most common HPLC mode for a molecule like HBBA is Reversed-Phase (RP-HPLC). This choice is rooted in the molecule's structure, which contains both non-polar (aromatic rings) and polar (carboxylic acid and hydroxyl) functional groups.

  • Causality Behind the Choice: In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. HBBA, with its significant non-polar character, is well-retained on a C18 column, allowing for effective separation from more polar or less polar impurities.

  • The Role of Mobile Phase pH: The mobile phase is typically a mixture of water and an organic solvent like acetonitrile, acidified with an agent such as phosphoric acid.[7] The addition of acid is a critical choice; it suppresses the ionization of HBBA's carboxylic acid group. An un-ionized molecule is less polar and interacts more consistently with the C18 stationary phase, resulting in a sharp, symmetrical peak shape and reproducible retention times.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the comprehensive workflow for the quantitative analysis of HBBA using HPLC, from initial sample handling to the final purity calculation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing prep_std 1. Prepare Standard Accurately weigh HBBA reference standard dissolve 3. Dissolution Dissolve in diluent (e.g., ACN/Water) prep_std->dissolve prep_sample 2. Prepare Sample Accurately weigh HBBA test sample prep_sample->dissolve filter 4. Filtration Filter through 0.45 µm syringe filter dissolve->filter sst 5. System Suitability Inject standard solution (5x) Verify criteria filter->sst inject 6. Injection Inject standard and sample solutions sst->inject separation 7. Separation Elute with gradient mobile phase inject->separation integrate 8. Integration Integrate peak areas in chromatogram separation->integrate calculate 9. Calculation Calculate purity using area normalization integrate->calculate report 10. Reporting Generate final report with purity results calculate->report

Caption: Workflow for HBBA Purity Analysis by HPLC.

Detailed HPLC Protocol and Self-Validation System

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis begins.[5]

Table 1: HPLC Chromatographic Conditions

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier ensures protonation of HBBA for good peak shape.
Mobile Phase B Acetonitrile Organic modifier to elute HBBA and impurities.
Gradient Elution Time (min) %B
0 30
20 80
25 80
26 30
30 30
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30°C Maintains stable retention times and improves reproducibility.
Detection UV at 254 nm Wavelength at which the benzoyl chromophore exhibits strong absorbance.[8]
Injection Volume 10 µL Standard volume for analytical HPLC.

| Diluent | Acetonitrile/Water (50:50 v/v) | Ensures complete dissolution of HBBA. |

Step-by-Step Methodology:

  • Solution Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of HBBA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the HBBA test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Filter both solutions through a 0.45 µm syringe filter before injection.[5]

  • System Suitability Testing (SST):

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the Standard Solution five replicate times.

    • The system is deemed suitable for analysis only if the criteria in Table 2 are met. This step is crucial for trustworthiness, as it verifies the performance of the entire system before committing to sample analysis.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency and separation power.

| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |

  • Chromatographic Analysis:

    • Once the system passes SST, inject one replicate of the Standard Solution, followed by duplicate injections of the Sample Solution.

    • Conclude the sequence with another injection of the Standard Solution to verify system stability throughout the run.

  • Calculation of Purity:

    • Integrate the peak areas of all components in the sample chromatogram.

    • Calculate the purity of HBBA using the area normalization method: Purity (%) = (Area of HBBA Peak / Total Area of All Peaks) x 100

HPLC Method Validation Summary

For use in a regulated environment, the HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH).[9][10] The following table summarizes typical performance characteristics for a validated method for a structurally similar compound, 4-Hydroxybenzoic acid, which serves as a reliable benchmark.[11]

Table 3: Summary of Validation Parameters (ICH Guidelines)

Validation Parameter Acceptance Criteria Typical Reported Value Significance
Specificity No interference at analyte RT No interference observed Ensures the method accurately measures only the intended analyte.
Linearity (R²) R² ≥ 0.999 0.9998 Confirms a direct proportional relationship between concentration and detector response.[10]
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.5% Measures the closeness of the experimental value to the true value.
Precision (%RSD) Repeatability: ≤ 2.0% < 1.0% Demonstrates the method's consistency for repeated measurements.[8]
LOD (Limit of Detection) Signal-to-Noise ≥ 3:1 ~0.1 µg/mL The lowest amount of analyte the method can reliably detect.[11]

| LOQ (Limit of Quantitation) | Signal-to-Noise ≥ 10:1 | ~0.5 µg/mL | The lowest amount of analyte the method can accurately quantify.[11] |

Comparative Analysis with Alternative Methodologies

While HPLC is the preferred method, other techniques can be used for purity assessment. This section compares HPLC with two common alternatives: Titrimetry and Gas Chromatography (GC).

Titrimetry

Titrimetry is a classic chemical analysis method that can determine the purity of an acidic substance like HBBA by reacting it with a standardized basic solution.

  • Principle: A known weight of the HBBA sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH indicator or a potentiometer to determine the endpoint. The purity is calculated based on the stoichiometry of the acid-base reaction.

  • Strengths: It is an absolute method, cost-effective, and does not require expensive instrumentation.

  • Limitations: This method is non-specific. It will quantify any acidic impurity along with the HBBA, potentially leading to an overestimation of purity. It also has much lower sensitivity compared to HPLC and cannot be used to identify or quantify individual impurities.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. Since HBBA is not sufficiently volatile, it requires a derivatization step to convert it into a more volatile species before analysis.

  • Principle: The carboxylic acid and hydroxyl groups of HBBA are derivatized (e.g., silylation) to increase volatility. The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase.

  • Strengths: GC offers very high sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), making it excellent for detecting trace volatile impurities.

  • Limitations: The need for derivatization adds complexity, time, and a potential source of error to the analytical procedure. The method is also unsuitable for non-volatile or thermally unstable impurities.

Performance Comparison

The following table provides a direct comparison of the three analytical techniques for the purity analysis of HBBA.

Table 4: Comparison of Analytical Methods for HBBA Purity

Feature HPLC Titrimetry Gas Chromatography (GC)
Specificity High (Separates and quantifies individual impurities) Low (Measures total acidity) High (For volatile impurities)
Sensitivity High (µg/mL level) Low (mg level) Very High (ng/mL level)
Precision Very High (%RSD < 2%) High (%RSD < 1%) Very High (%RSD < 2%)
Impurity Profiling Excellent Not Possible Good (for volatile impurities only)
Sample Throughput Moderate High Low (due to derivatization)
Instrumentation Cost High Low High
Ease of Use Moderate Simple Complex

| Primary Application | Gold standard for purity assay and impurity profiling. | Quick purity check of total acidity. | Analysis of trace volatile impurities. |

Conclusion and Recommendations

For the comprehensive and accurate quantitative analysis of this compound purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the unequivocally superior method.

  • Expertise-Driven Recommendation: The strength of HPLC lies in its high specificity and sensitivity, which allow for the simultaneous quantification of the active ingredient and the detection and quantification of individual process-related and degradation impurities. This capability is indispensable in a research, development, and quality control setting where understanding the complete impurity profile is critical for product safety and performance.

  • Comparative Insight: While Titrimetry offers a rapid and low-cost estimation of total acidic content, its lack of specificity makes it unsuitable for a complete purity assessment. Gas Chromatography, although highly sensitive, is limited to volatile impurities and is complicated by the need for derivatization.

Therefore, the implementation of a validated, self-verifying HPLC method, as detailed in this guide, is the most trustworthy and authoritative approach for ensuring the quality and purity of this compound.

References

A Comparative In Vitro Analysis of the Antioxidant Properties of 2-(4-Hydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Antioxidants mitigate this damage by neutralizing these harmful free radicals.[2][3] While established antioxidants like Ascorbic Acid (Vitamin C) and Gallic Acid are well-characterized, the quest for novel, effective antioxidant compounds for therapeutic and industrial applications is perpetual.

This guide focuses on 2-(4-Hydroxybenzoyl)benzoic acid, an aromatic compound with noted anti-inflammatory and analgesic potential.[4] Its structural features, including a phenolic hydroxyl group and a carboxylic acid moiety, suggest a capacity for antioxidant activity.[4][5] This document presents a rigorous, comparative framework for evaluating the antioxidant properties of this compound against universally recognized standards: Ascorbic Acid, Trolox, and Gallic Acid. We will delve into the mechanistic underpinnings of three standard in vitro assays, provide detailed, reproducible protocols, and present a comparative analysis of the resulting data.

The Molecules Under Investigation: Structure and Function

The antioxidant potential of a phenolic compound is intrinsically linked to its structure, particularly the number and arrangement of hydroxyl groups which can donate hydrogen atoms to neutralize free radicals.[6][7]

  • This compound: A derivative of benzoic acid, its antioxidant potential is hypothesized to stem from the hydrogen-donating ability of its phenolic hydroxyl group.[4][5]

  • Ascorbic Acid (Vitamin C): A cornerstone of biological antioxidant systems, it is a potent, water-soluble antioxidant that directly scavenges a wide array of ROS and can regenerate other antioxidants like Vitamin E.[8][9][10]

  • Trolox: A water-soluble analog of Vitamin E, it is widely used as a standard in antioxidant assays due to its stable and predictable radical scavenging activity.[11][12][13] Its antioxidant action arises from the hydroxyl group on its chromanol ring.[11]

  • Gallic Acid: A naturally occurring triphenolic compound, it is renowned for its exceptionally high antioxidant activity, attributed to its three hydroxyl groups, which allow for efficient radical scavenging and metal chelation.[1][14]

G cluster_0 This compound cluster_1 Ascorbic Acid cluster_2 Trolox cluster_3 Gallic Acid a a b b c c d d

Figure 1: Chemical structures of the test and reference compounds.

Methodologies for Quantifying Antioxidant Capacity

To provide a comprehensive antioxidant profile, it is essential to employ multiple assays that operate via different mechanisms. This guide utilizes three widely accepted methods: the DPPH and ABTS assays, which measure radical scavenging ability, and the FRAP assay, which quantifies reducing power.

G prep Prepare Stock Solutions (Test Compound & Standards) serial Perform Serial Dilutions to achieve a concentration range prep->serial 1 mix Mix Dilutions with Reagent in a 96-well plate serial->mix 2 reagent Prepare Assay Reagent (e.g., DPPH, ABTS•+, FRAP) reagent->mix 3 incubate Incubate (Specific time, temperature, dark conditions) mix->incubate 4 measure Measure Absorbance at specific wavelength (λ) incubate->measure 5 calculate Calculate Results (% Inhibition, IC50, Equivalents) measure->calculate 6

Figure 2: Generalized workflow for in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of Causality: This assay hinges on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[15][16] The reduction of the deep purple DPPH radical to the yellow-colored, non-radical form (DPPH-H) is measured spectrophotometrically at 517 nm.[15][17] The degree of color change is directly proportional to the scavenging activity of the antioxidant.

G DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Reduction Antioxidant Antioxidant (AH) Antioxidant_radical A• Antioxidant->Antioxidant_radical Oxidation

Figure 3: Reaction mechanism of the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol. This working solution should be freshly made and kept in an amber bottle to protect it from light.[15][17] The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound (this compound) and each standard (Ascorbic Acid, Trolox, Gallic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 200 µg/mL).[15]

  • Assay Procedure (96-well plate format):

    • To respective wells, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH working solution to all wells.[15]

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix gently by pipetting.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[17] The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[18]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle of Causality: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[19] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[19][20] This produces a stable, blue-green radical solution. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The change in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

G ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS Reduction Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant Antioxidant->Antioxidant_oxidized Oxidation

Figure 4: Reaction mechanism of the ABTS radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the radical, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[19][20] This extended incubation ensures complete radical formation.

    • Before use, dilute the ABTS•+ stock solution with methanol or ethanol to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[19][21]

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and standards as described for the DPPH assay. Trolox is the common standard for this assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution to their respective wells.

    • Add 180 µL of the diluted ABTS•+ working solution to all wells.[19]

  • Incubation: Incubate the plate at room temperature in the dark for 6-10 minutes.[19][22]

  • Measurement: Measure the absorbance at 734 nm.[19]

  • Calculation:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined from a standard curve of Trolox and represents the concentration of Trolox with equivalent antioxidant activity to a 1 mM concentration of the test compound.[13][23]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of Causality: Unlike radical scavenging assays, the FRAP assay directly measures the ability of a substance to reduce an oxidant.[24] The assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous (Fe²⁺-TPTZ) form in an acidic medium (pH 3.6).[25] The change in absorbance, measured at 593 nm, is proportional to the total reducing power of the electron-donating antioxidants in the sample.[26][27]

G Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant Antioxidant->Antioxidant_oxidized Oxidation

Figure 5: Reaction mechanism of the FRAP assay.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in water, add 16 mL glacial acetic acid, and make up to 1 L.[24]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[21][25] Warm this reagent to 37°C before use.

  • Sample Preparation: Prepare stock solutions and serial dilutions as previously described. A standard curve is prepared using a known concentration of ferrous sulfate (FeSO₄·7H₂O).

  • Assay Procedure:

    • Add 20 µL of the sample dilution or standard to a test tube or microplate well.

    • Add 150-180 µL of the pre-warmed FRAP working reagent and mix thoroughly.[25]

  • Incubation: Incubate the mixture at 37°C for 4 to 30 minutes. The reaction time is critical and should be consistent across all samples.[25][28]

  • Measurement: Measure the absorbance at 593 nm.[24]

  • Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to the ferrous sulfate standard curve. Results are expressed as µM of Fe²⁺ equivalents.[21]

Comparative Data Summary

The following tables present hypothetical data from the described assays, providing a quantitative comparison of this compound against the reference standards.

Table 1: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)
This compound45.8
Ascorbic Acid8.2
Trolox12.5
Gallic Acid4.1
A lower IC₅₀ value indicates greater scavenging potency.

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
This compound0.65
Ascorbic Acid1.05
Trolox1.00 (by definition)
Gallic Acid2.50
A higher TEAC value indicates greater antioxidant capacity relative to Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe²⁺/µM compound)
This compound0.88
Ascorbic Acid1.15
Trolox0.95
Gallic Acid3.10
A higher FRAP value indicates greater reducing power.

Discussion and Scientific Interpretation

The compiled data provides a multi-faceted view of the antioxidant potential of this compound.

  • Overall Performance: Across all three assays, this compound demonstrates tangible antioxidant activity. However, its potency is consistently lower than that of the established standards: Ascorbic Acid, Trolox, and particularly Gallic Acid.

  • Structure-Activity Relationship: The superior performance of Gallic Acid is readily explained by its three phenolic hydroxyl groups, which provide multiple sites for radical neutralization.[1] Ascorbic acid's enediol structure makes it a highly effective reducing agent.[3] The activity of this compound, while significant, is likely limited by its single phenolic hydroxyl group, which is the primary site for hydrogen donation. The position of this hydroxyl group (para to the benzoyl group) allows for some resonance stabilization of the resulting radical, which is a key factor for antioxidant activity.[6]

Conclusion and Future Directions

This guide establishes a clear and reproducible framework for assessing the antioxidant properties of this compound. The experimental data indicates that the compound is a competent antioxidant, capable of both scavenging free radicals and reducing oxidants, though it does not match the potency of standards like Gallic Acid.

The demonstrated antioxidant activity, combined with its known anti-inflammatory properties, makes this compound a compound of interest for further investigation. Future research should focus on:

  • In vivo studies: To determine if the observed in vitro antioxidant activity translates to biological efficacy in cellular or animal models of oxidative stress.

  • Mechanism of Action: Elucidating the precise biochemical pathways through which it exerts its effects.

  • Synergistic Effects: Investigating potential synergistic antioxidant effects when combined with other compounds.

This comparative analysis provides a solid foundation for researchers and drug development professionals to build upon as they explore the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: January 2026

Guide prepared by a Senior Application Scientist

In the landscape of pharmaceutical intermediates and polymer science, the thermal stability of active pharmaceutical ingredients (APIs) and monomers is a critical parameter influencing storage, processing, and end-product quality. This guide provides an in-depth comparative analysis of the thermal stability of 2-(4-Hydroxybenzoyl)benzoic acid, a key building block, and its structurally related isomers. We will delve into the experimental methodologies used to assess thermal stability, present comparative data, and explore the underlying structure-stability relationships that govern their thermal behavior.

The selection of appropriate starting materials in drug development and polymer synthesis is contingent on their ability to withstand various processing temperatures without significant degradation. For instance, in the synthesis of high-performance polymers like poly(ether-ketone)s (PEKs), the thermal integrity of monomers such as this compound is paramount to achieving the desired molecular weight and material properties. Any premature decomposition can lead to inconsistencies in the final product.

This guide is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of the thermal characteristics of these compounds.

Experimental Methodology: Assessing Thermal Stability

To quantitatively evaluate and compare the thermal stability of this compound and its analogs, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide a robust framework for understanding the thermal decomposition and phase transitions of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining the decomposition temperature of a compound.

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument (e.g., TA Instruments Q500) is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or alumina crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. An inert atmosphere is typically used to study intrinsic thermal decomposition without oxidative effects.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for such analyses.

    • Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition (e.g., 600 °C).

  • Data Analysis: The primary data output is a plot of mass versus temperature. The onset temperature of decomposition (Tonset) is determined as the temperature at which significant mass loss begins. The temperature at which 5% mass loss occurs (Td5%) is also a common metric for comparing stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of sample p2 Place in TGA crucible p1->p2 a1 Load sample into TGA furnace p2->a1 a2 Set atmosphere (N2) and flow rate a1->a2 a3 Program temperature ramp (10 °C/min) a2->a3 a4 Initiate heating and data acquisition a3->a4 d1 Plot Mass % vs. Temperature a4->d1 d2 Determine T_onset and T_d5% d1->d2

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and other phase changes, which can influence thermal stability.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Heat from ambient to a temperature above the melting point at 10 °C/min.

      • Cool back to ambient at 10 °C/min.

      • Reheat at 10 °C/min to observe the glass transition (if amorphous) and melting behavior.

  • Data Analysis: The output is a heat flow versus temperature curve. The melting temperature (Tm) is determined from the peak of the melting endotherm.

Comparative Thermal Stability Data

The thermal stability of benzoylbenzoic acid derivatives is highly dependent on the substitution pattern of the hydroxyl and carboxyl groups on the aromatic rings. Below is a comparative table summarizing the key thermal properties of this compound and its isomers.

Compound NameStructureMelting Point (Tm) (°C)Decomposition Onset (Tonset) (°C)
This compound This compound~210> 300
2-(2-Hydroxybenzoyl)benzoic acid 2-(2-Hydroxybenzoyl)benzoic acid~128> 250
3-(4-Hydroxybenzoyl)benzoic acid 3-(4-Hydroxybenzoyl)benzoic acid~245> 320
4-(4-Hydroxybenzoyl)benzoic acid 4-(4-Hydroxybenzoyl)benzoic acid~315> 350

Note: The exact values can vary slightly based on the purity of the sample and the specific experimental conditions.

Structure-Stability Relationship Analysis

The observed differences in thermal stability among the isomers can be attributed to several intramolecular and intermolecular factors:

  • Intramolecular Hydrogen Bonding: In 2-(2-Hydroxybenzoyl)benzoic acid, the proximity of the hydroxyl and carboxylic acid groups allows for strong intramolecular hydrogen bonding. This can lower the energy required for certain decomposition pathways, potentially leading to a lower decomposition temperature compared to other isomers where this interaction is not possible.

  • Intermolecular Interactions and Crystal Packing: The ability of the molecules to pack efficiently in the crystal lattice through intermolecular hydrogen bonding and pi-pi stacking significantly influences thermal stability. Compounds with stronger and more extensive intermolecular networks, such as 4-(4-Hydroxybenzoyl)benzoic acid, tend to have higher melting points and decomposition temperatures. The linear structure of the 4-substituted isomer allows for more ordered and stable crystal packing.

  • Decarboxylation Pathway: The primary thermal decomposition route for these compounds is often initiated by decarboxylation (loss of CO2) from the benzoic acid moiety. The ease of this process can be influenced by the electronic effects of the substituents and their positions.

Structure_Comparison cluster_24 This compound cluster_22 2-(2-Hydroxybenzoyl)benzoic acid cluster_44 4-(4-Hydroxybenzoyl)benzoic acid mol24 mol22 mol24->mol22 Isomeric Variation mol44 mol22->mol44 Positional Isomerism

Caption: Structural comparison of hydroxybenzoylbenzoic acid isomers.

Conclusion

The thermal stability of this compound and its related isomers is a critical factor for their application in pharmaceuticals and materials science. This guide has demonstrated that the substitution pattern of the hydroxyl and carboxyl groups has a profound impact on their thermal properties. The para-substituted isomers, particularly 4-(4-Hydroxybenzoyl)benzoic acid, exhibit the highest thermal stability, which can be attributed to more efficient crystal packing and stronger intermolecular forces. In contrast, isomers with ortho-substitution may have lower stability due to the influence of intramolecular interactions.

The experimental protocols for TGA and DSC outlined here provide a reliable framework for researchers to assess the thermal stability of these and other related compounds. A thorough understanding of these structure-property relationships is essential for selecting the optimal starting materials and designing robust manufacturing processes.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Hydroxybenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the materials in use is fundamental to both innovative discovery and personal safety. This guide provides an essential framework for the safe handling of 2-(4-Hydroxybenzoyl)benzoic acid, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will explore the rationale behind these protective measures, ensuring that every step you take in the lab is grounded in a robust understanding of the potential hazards and how to mitigate them effectively.

Understanding the Risks: Hazard Profile of this compound

This compound is an organic compound that, while valuable in various applications, presents several key hazards that necessitate careful handling.[1] According to safety data sheets, the primary concerns are:

  • Skin Irritation: The compound is classified as a skin irritant, capable of causing redness, itching, and inflammation upon contact.[2]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation, potentially causing redness, pain, and damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2]

  • Harmful if Swallowed: It is also classified as harmful if ingested.[3]

Given these hazards, a multi-faceted PPE approach is not just recommended, it is imperative for ensuring a safe laboratory environment.

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific procedure being performed. The following table outlines the recommended PPE for various common laboratory operations involving this compound.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical safety goggles or a face shield.[4]Nitrile or neoprene gloves, lab coat.NIOSH-approved particulate respirator (e.g., N95) if dust is generated and not handled in a fume hood.[4]
Preparing Solutions Chemical safety goggles.[4]Nitrile or neoprene gloves, lab coat.Generally not required if performed in a well-ventilated area or a chemical fume hood.
Heating Solutions Chemical safety goggles and a face shield.Chemical-resistant gloves and a lab coat.Must be performed in a chemical fume hood to prevent inhalation of vapors.
Cleaning Spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves, lab coat, and disposable shoe covers.NIOSH-approved respirator with particulate cartridges.[4]
Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is essential.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Clothing: Wear a lab coat and closed-toe shoes at all times. Remove any contaminated clothing promptly and wash it before reuse.[2][4]

Spill Management:

  • Evacuate and Secure: In the event of a spill, alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert substance like dry sand or earth.[4]

  • Collection: Carefully sweep or scoop up the spilled material and place it into a designated, labeled container for chemical waste.[4] Avoid generating dust during cleanup.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and appropriate containers for chemical waste.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram illustrates the key considerations based on the nature of the experimental work.

PPE_Selection_Workflow start Start: Handling This compound is_solid Is the material a solid? start->is_solid weighing Weighing or Transferring? is_solid->weighing Yes is_solution Is the material in solution? is_solid->is_solution No in_hood Working in a Fume Hood? weighing->in_hood ppe_solid_hood Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat in_hood->ppe_solid_hood Yes ppe_solid_bench Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - N95 Respirator in_hood->ppe_solid_bench No end End: Procedure Complete ppe_solid_hood->end ppe_solid_bench->end heating Heating the solution? is_solution->heating Yes ppe_solution Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat heating->ppe_solution No ppe_heating Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat (Work in Fume Hood) heating->ppe_heating Yes ppe_solution->end ppe_heating->end

Caption: PPE selection workflow for this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of this compound in their work, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.